molecular formula C6H12ClNO2 B555400 (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride CAS No. 53912-85-9

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Cat. No.: B555400
CAS No.: 53912-85-9
M. Wt: 129,16*36,45 g/mole
InChI Key: VQDACVOAOJQTPR-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 129,16*36,45 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2S)-pyrrolidin-2-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)4-5-2-1-3-7-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDACVOAOJQTPR-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375822
Record name [(2S)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53912-85-9
Record name [(2S)-Pyrrolidin-2-yl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(2-Pyrrolidinyl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride. This chiral molecule, a derivative of the amino acid proline, serves as a valuable building block in organic synthesis and holds significance in the study of natural product biosynthesis and neurological research.

Core Chemical Properties

This compound, also known as L-β-Homoproline hydrochloride, is a white to light yellow crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₁NO₂·HCl[2][3]
Molecular Weight 165.62 g/mol [2][3]
CAS Number 53912-85-9
Appearance White to Light yellow to Light orange powder to crystal[1]
Purity >98.0%[1]
Specific Rotation ([α]D) +33° (c=1, H₂O)[1]
Melting Point Not experimentally determined in searched literature.
Boiling Point Predicted: 272.3±13.0 °C (for the free base)[1]
pKa Predicted: 4.43±0.10 (for the free base)[1]
Solubility Soluble in water.[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the α-proton to the carboxylic acid, and the methylene protons of the acetic acid moiety. The exact chemical shifts and coupling constants would be influenced by the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • A broad O-H stretch from the carboxylic acid.

  • A C=O stretch from the carboxylic acid.

  • N-H stretching and bending vibrations from the protonated secondary amine in the pyrrolidine ring.

  • C-H stretching and bending vibrations from the aliphatic portions of the molecule.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general approach for the stereoselective synthesis of related β-homoproline derivatives has been described. A plausible synthetic route could involve the stereoselective alkylation of a protected proline derivative followed by deprotection.

A generalized workflow for such a synthesis is depicted below.

G Proline L-Proline N_Protection N-Protection (e.g., Boc, Cbz) Proline->N_Protection Esterification Esterification N_Protection->Esterification Protected_Proline_Ester Protected L-Proline Ester Esterification->Protected_Proline_Ester Enolate_Formation Enolate Formation (e.g., LDA, -78 °C) Protected_Proline_Ester->Enolate_Formation Enolate Chiral Enolate Enolate_Formation->Enolate Alkylation Stereoselective Alkylation (e.g., with a haloacetate) Enolate->Alkylation Alkylated_Product Protected (S)-2-(Pyrrolidin-2-yl)acetic acid ester Alkylation->Alkylated_Product Deprotection Deprotection and Hydrolysis (e.g., acid treatment) Alkylated_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Generalized synthetic workflow for this compound.

Biological Significance and Applications

This compound is recognized for its role as a biosynthetic precursor and its potential in neurological research.

Precursor in Natural Product Biosynthesis

This compound is a known precursor in the biosynthesis of the pyrrolizidine alkaloids Tussilagine and Isotussilagine.[2][3] These natural products are found in various plant species. The biosynthesis of such alkaloids is a complex enzymatic process within the plant.

The general pathway for the biosynthesis of pyrrolizidine alkaloids from amino acids is illustrated below.

G cluster_pathway General Pyrrolizidine Alkaloid Biosynthesis Amino_Acid Amino Acid (e.g., L-Arginine or L-Ornithine) Putrescine Putrescine Amino_Acid->Putrescine Decarboxylation Homospermidine Homospermidine Putrescine->Homospermidine Spermidine Synthase Pyrrolizidine_Scaffold Pyrrolizidine Scaffold Homospermidine->Pyrrolizidine_Scaffold Oxidative Cyclization Pyrrolizidine_Alkaloid Pyrrolizidine Alkaloid (e.g., Tussilagine) Pyrrolizidine_Scaffold->Pyrrolizidine_Alkaloid Necic_Acid Necic Acid Moiety Necic_Acid->Pyrrolizidine_Alkaloid Esterification S_Pyrrolidinyl_Acetic_Acid (S)-2-(Pyrrolidin-2-yl)acetic acid (Precursor to Necic Acid Moiety) S_Pyrrolidinyl_Acetic_Acid->Necic_Acid Incorporation

Simplified pathway of pyrrolizidine alkaloid biosynthesis.
Role in Neurological Research

This compound has been utilized in neurological research.[2][3] While the specific signaling pathways and mechanisms of action are not extensively detailed in the available literature, its structural similarity to proline and other neuroactive amino acids suggests potential interactions with receptors and transporters in the central nervous system. Further research is required to elucidate its precise role and therapeutic potential in this area.

Safety and Handling

It is important to handle this compound with appropriate safety precautions. It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person to fresh air and keep them comfortable for breathing. If in eyes, rinse cautiously with water for several minutes.[1]

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. The information compiled herein is based on currently available scientific literature and supplier data.

References

An In-depth Technical Guide to (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53912-85-9

This technical guide provides a comprehensive overview of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, also known as L-β-Homoproline hydrochloride. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and biological significance.

Chemical and Physical Properties

This compound is a chiral, non-proteinogenic β-amino acid derivative. Its unique structure, featuring a pyrrolidine ring, makes it a valuable building block in medicinal chemistry and peptide synthesis. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, providing insights into its solubility, stability, and reactivity.

PropertyValueReference
CAS Number 53912-85-9[1]
Molecular Formula C₆H₁₁NO₂·HCl[1]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 208-210°C
Optical Rotation [α]²⁵_D = +32.0 ± 2º (c=1 in H₂O)
Purity ≥97%[2]
Solubility Soluble in water[1]
Boiling Point (Calculated) 272.3 °C at 760 mmHg[1]
Flash Point (Calculated) 118.5 °C[1]
LogP (Calculated) -0.24[1]
Topological Polar Surface Area 49.3 Ų[1]
Synonyms L-β-Homoproline hydrochloride, (2S)-2-Pyrrolidinylacetic acid hydrochloride, H-β-HomoPro-OH·HCl[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and its use in solid-phase peptide synthesis.

Synthesis of this compound

Conceptual Workflow for Synthesis:

G Conceptual Synthesis Workflow for β-Homoproline Analogs cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 4-bromobutanal 4-Bromobutanal imine_formation Imine Formation 4-bromobutanal->imine_formation chiral_sulfinamide Chiral N-tert- butanesulfinamide chiral_sulfinamide->imine_formation allylation Stereodivergent Allylation (In or Zn) imine_formation->allylation Chiral N-tert- butanesulfinyl imine cyclization Cyclization (LiHMDS) allylation->cyclization deprotection Deprotection & Purification cyclization->deprotection homoproline (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride deprotection->homoproline

Caption: Conceptual workflow for the synthesis of β-homoproline analogs.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(S)-2-(Pyrrolidin-2-yl)acetic acid is a valuable building block for creating peptides with modified backbones, which can enhance their stability and biological activity. The following is a general protocol for its incorporation into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Experimental Protocol:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides) pre-swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This is typically done in two steps of 5 and 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-protected (S)-2-(pyrrolidin-2-yl)acetic acid (3 equivalents), a coupling agent like HBTU (2.95 equivalents), and HOBt (3 equivalents) in DMF.

    • Add a hindered base such as N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: After the coupling reaction, wash the resin extensively with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS Workflow Diagram:

SPPS_Workflow Solid-Phase Peptide Synthesis (SPPS) Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-β-HPro-OH, HBTU, HOBt, DIEA) wash1->coupling wash2 Wash (DMF, DCM, MeOH) coupling->wash2 end_cycle Repeat for next amino acid or proceed to cleavage wash2->end_cycle end_cycle->deprotection Next Amino Acid cleavage Cleavage from Resin & Deprotection (TFA cocktail) end_cycle->cleavage Final Amino Acid Tussilagine_Biosynthesis Proposed Biosynthesis of Tussilagine cluster_precursors Precursors cluster_pathway Key Intermediates cluster_product Final Product homoproline (S)-2-(Pyrrolidin-2-yl)acetic acid (L-β-Homoproline) intermediate2 Pyrrolizidine Alkaloid Core Formation homoproline->intermediate2 Enzymatic Condensation isoleucine L-Isoleucine intermediate1 Necic Acid Moiety Formation isoleucine->intermediate1 Multi-step Enzymatic Conversion tussilagine Tussilagine intermediate1->tussilagine Esterification intermediate2->tussilagine Neuroinflammation_Pathway General Neuroinflammatory Signaling Cascade cluster_stimuli Stimuli cluster_cellular Cellular Response cluster_outcome Outcome stimuli Pathogen-Associated Molecular Patterns (PAMPs) or Damage-Associated Molecular Patterns (DAMPs) microglia Microglia/Astrocyte Activation stimuli->microglia nfkb NF-κB Activation microglia->nfkb Toll-like Receptor (TLR) Signaling cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) nfkb->cytokines Gene Transcription neuroinflammation Neuroinflammation cytokines->neuroinflammation neuronal_damage Neuronal Damage / Apoptosis neuroinflammation->neuronal_damage

References

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride: A Physicochemical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides the key molecular data for (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride.

Molecular Weight and Formula

The molecular characteristics of this compound are summarized in the table below. This data is foundational for a range of experimental and theoretical applications, from reaction stoichiometry to analytical method development.

ParameterValue
Molecular Formula C₆H₁₁NO₂·HCl
Molecular Weight 165.62 g/mol [1][2][3][4]

The molecular formula C₆H₁₁NO₂·HCl indicates the composition of the molecule, which is comprised of six carbon atoms, twelve hydrogen atoms, one nitrogen atom, two oxygen atoms, and one chlorine atom, the latter being part of the hydrochloride salt. The molecular weight of 165.62 g/mol is a critical parameter for quantitative analysis and solution preparation.[1][2] This compound is also known by the synonyms (2S)-2-Pyrrolidinylacetic Acid Hydrochloride and L-β-Homoproline Hydrochloride.[1]

References

Technical Guide: Elucidation of the Chemical Structure of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structural elucidation of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride, also known as L-β-Homoproline hydrochloride. The document outlines the expected physicochemical properties and provides detailed experimental protocols for spectroscopic and crystallographic analyses. This guide is intended to serve as a practical resource for researchers and professionals involved in the characterization of small molecule drug candidates.

Introduction

This compound is a chiral pyrrolidine derivative and an unnatural amino acid. As a derivative of proline, it serves as a valuable building block in peptide synthesis and pharmaceutical research, potentially enhancing the stability and bioavailability of therapeutic agents.[1] It is also identified as a precursor for the biosynthesis of tussilagine and isotussilagine and has applications in neurological research.[2][3][4] Accurate structural confirmation is a critical step in its synthesis and application in drug development. This guide details the analytical workflow for its complete structural characterization.

Chemical Structure and Properties
  • IUPAC Name: 2-[(2S)-pyrrolidin-2-yl]acetic acid hydrochloride[5]

  • Synonyms: L-β-Homoproline hydrochloride, (2S)-2-Pyrrolidinylacetic Acid Hydrochloride, L-β-HPro-OH HCl[6]

  • CAS Number: 53912-85-9[1][6]

  • Molecular Formula: C₆H₁₂ClNO₂[4][6]

  • Molecular Weight: 165.62 g/mol [4]

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound.

PropertyValueReference
Appearance White to off-white crystalline powder[5][6]
Melting Point 208-210 °C[6]
Optical Rotation +31° to +35° (c=1 in H₂O)[7]
¹H NMR (Predicted) See Table 2
¹³C NMR (Predicted) See Table 3
Mass Spec (Predicted) See Table 4
IR Spectrum Conforms to structure[7]

Logical Workflow for Structure Elucidation

The comprehensive structural elucidation of this compound involves a multi-pronged analytical approach. The logical workflow commences with fundamental spectroscopic techniques to ascertain the molecular formula and basic structural features, followed by more detailed analyses to confirm connectivity and stereochemistry.

structure_elucidation_workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation cluster_final Final Elucidation start Synthesis & Purification of This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Determine Connectivity start->nmr ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir ms->nmr chiral Optical Rotation Confirm Stereochemistry nmr->chiral xray X-ray Crystallography (Optional) Definitive 3D Structure nmr->xray for absolute confirmation ir->nmr final_structure Confirmed Structure chiral->final_structure xray->final_structure

Logical workflow for the structural elucidation of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Result sample_prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of D₂O or DMSO-d₆ h1_nmr ¹H NMR sample_prep->h1_nmr c13_nmr ¹³C NMR sample_prep->c13_nmr cosy 2D COSY sample_prep->cosy hsqc 2D HSQC sample_prep->hsqc analyze_shifts Analyze chemical shifts h1_nmr->analyze_shifts analyze_coupling Analyze coupling constants and multiplicities h1_nmr->analyze_coupling c13_nmr->analyze_shifts analyze_2d Correlate signals from 2D spectra cosy->analyze_2d hsqc->analyze_2d structure_confirm Confirm proton and carbon environments and connectivity analyze_shifts->structure_confirm analyze_coupling->structure_confirm analyze_2d->structure_confirm

Workflow for NMR spectroscopic analysis.
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[8] D₂O is a good choice for hydrochloride salts, though the acidic and amine protons will exchange and may not be visible.[9] DMSO-d₆ is an alternative that can allow for the observation of exchangeable protons.[9]

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. The expected chemical shifts and multiplicities are detailed in Table 2.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum. The expected chemical shifts are presented in Table 3.

  • 2D NMR Spectroscopy (COSY and HSQC):

    • Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling correlations, which helps in identifying adjacent protons.

    • Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.

Note: Chemical shifts are predictions and may vary based on solvent and concentration.

Table 2: Predicted ¹H NMR Data (in D₂O)

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.8 - 4.0 m 1H H2
~3.3 - 3.5 m 2H H5
~2.8 - 3.0 m 2H CH₂ (acetic)
~2.1 - 2.3 m 2H H3

| ~1.7 - 1.9 | m | 2H | H4 |

Table 3: Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (ppm) Assignment
~175 C=O (acid)
~58 C2
~45 C5
~38 CH₂ (acetic)
~29 C3

| ~24 | C4 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as a mixture of water and methanol or acetonitrile.[10] For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.[10]

  • High-Resolution Mass Spectrometry (HRMS): Analyze the sample using ESI-HRMS in positive ion mode. This will provide the accurate mass of the protonated molecule [M+H]⁺.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data. This helps in confirming the structure of different parts of the molecule.

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z (Predicted) Assignment
130.0863 [M+H]⁺ (Calculated for C₆H₁₂NO₂⁺)
112.0757 [M+H - H₂O]⁺

| 84.0808 | [M+H - COOH - H]⁺ (Pyrrolidinyl-methyl cation) |

X-ray Crystallography

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming absolute stereochemistry.

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. Common methods include:

    • Slow Evaporation: Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol/water) and allow the solvent to evaporate slowly.[11]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a less polar "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[11]

    • Slow Cooling: Prepare a saturated solution at a higher temperature and slowly cool it to induce crystallization.[11]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.[11] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[11]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise bond lengths, bond angles, and the absolute configuration of the chiral center.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of NMR spectroscopy, mass spectrometry, and, if necessary, X-ray crystallography. The protocols and predicted data presented in this guide provide a robust framework for researchers to verify the identity, purity, and stereochemistry of this important synthetic building block, ensuring its quality for applications in pharmaceutical and chemical research.

References

(S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document presents qualitative solubility information and quantitative data for the closely related and structurally similar compound, L-Proline hydrochloride, to provide a foundational understanding. Furthermore, a detailed, generalized experimental protocol for determining thermodynamic solubility is provided, alongside a visualization of a relevant signaling pathway where pyrrolidine derivatives show therapeutic promise.

Data Presentation: Solubility Profile

Qualitative Solubility:

This compound is expected to be soluble in aqueous solutions. The pyrrolidine ring, while contributing some nonpolar character, is often associated with improved aqueous solubility in drug candidates. The hydrochloride salt form significantly enhances water solubility.

Quantitative Solubility of a Structurally Related Compound: L-Proline Hydrochloride

To provide a quantitative reference, the solubility of L-Proline hydrochloride, which shares the core pyrrolidine ring and the hydrochloride salt form, is presented below. These values can serve as a reasonable estimate for the solubility behavior of this compound.

SolventTemperature (°C)Solubility ( g/100 mL)
Water25~50[1]
MethanolNot SpecifiedSoluble[2]
EthanolNot SpecifiedSoluble (less than in water)[2]

Note: The data for L-Proline hydrochloride is provided as a proxy. Actual solubility of this compound may vary.

Experimental Protocols: Determining Thermodynamic Solubility

The following is a detailed methodology for determining the thermodynamic (equilibrium) solubility of a compound like this compound, based on the widely accepted shake-flask method.

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, methanol, ethanol)

  • Analytical balance

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a solid excess is visible.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can determine the time required to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solids.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of the compound in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered sample by interpolating from the calibration curve.

  • Data Reporting:

    • The solubility is reported as the mean concentration of at least three replicate experiments, typically in units of mg/mL or µg/mL.

Mandatory Visualization

Signaling Pathway

Pyrrolidine derivatives are under investigation for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. One of the key pathological features of these diseases is neuroinflammation. The diagram below illustrates a simplified signaling pathway where a pyrrolidine-based neuroprotective agent could potentially exert its therapeutic effect by modulating the inflammatory response mediated by TNF-α. In this pathway, the pro-inflammatory cytokine TNF-α activates the JNK signaling cascade, leading to the upregulation of the inflammatory enzyme COX-2.[3][4][5]

G TNF_alpha TNF-α TNFR TNFR1 TNF_alpha->TNFR JNK_activation JNK Activation TNFR->JNK_activation c_Jun c-Jun Activation JNK_activation->c_Jun COX2_expression COX-2 Expression c_Jun->COX2_expression Inflammation Neuroinflammation COX2_expression->Inflammation Pyrrolidine_agent Pyrrolidine-based Neuroprotective Agent Pyrrolidine_agent->COX2_expression Inhibition

Caption: Potential modulation of the TNF-α induced neuroinflammatory pathway.

Experimental Workflow

The following diagram outlines the key steps in the equilibrium shake-flask solubility determination method described in the experimental protocols section.

G start Start add_excess Add Excess Compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (24-48h) add_excess->equilibrate settle Settle Undissolved Solid (≥2h) equilibrate->settle sample_filter Sample and Filter Supernatant settle->sample_filter analysis Analyze Concentration (e.g., HPLC) sample_filter->analysis report Report Solubility analysis->report

Caption: Workflow for thermodynamic solubility determination.

References

Spectroscopic Profile of (S)-2-(Pyrrolidin-2-yl)acetic acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (also known as (S)-β-homoproline hydrochloride), a key chiral building block in synthetic organic chemistry and drug discovery. This document details available mass spectrometry data and provides expected ranges for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's structural features. Detailed experimental protocols for these analytical techniques are also presented to aid in the acquisition and interpretation of spectroscopic data.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: (S)-β-Homoproline hydrochloride, (2S)-2-(carboxymethyl)pyrrolidinium chloride

  • CAS Number: 53912-85-9

  • Molecular Formula: C₆H₁₂ClNO₂

  • Molecular Weight: 165.62 g/mol

  • Structure:

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Table 1: Mass Spectrometry Data for (S)-2-(Pyrrolidin-2-yl)acetic acid

ParameterValueReference
Exact Mass 129.07898 g/mol (for the free base)[1]
Molecular Ion (M+H)⁺ m/z 130[1]
MS/MS Fragmentation (Collision-Induced Dissociation of (M+H)⁺) m/z 70, 84[1]

Note: The mass spectrometry data corresponds to the free base, (S)-2-(Pyrrolidin-2-yl)acetic acid, as the hydrochloride salt typically dissociates in the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts in D₂O

ProtonChemical Shift (δ, ppm)MultiplicityNotes
Hα (pyrrolidine) 3.5 - 3.8MultipletProton on the carbon bearing the side chain.
CH₂ (acetic acid) 2.6 - 2.9MultipletDiastereotopic protons adjacent to the chiral center.
Hδ (pyrrolidine) 3.2 - 3.5MultipletProtons on the carbon adjacent to the nitrogen.
Hβ, Hγ (pyrrolidine) 1.8 - 2.2MultipletsMethylene protons of the pyrrolidine ring.
NH₂⁺ 8.5 - 9.5Broad SingletExchangeable with D₂O, may not be observed.
COOH 11.0 - 12.0Broad SingletExchangeable with D₂O, may not be observed.

Table 3: Predicted ¹³C NMR Chemical Shifts in D₂O

CarbonChemical Shift (δ, ppm)Notes
C=O (Carboxylic acid) 175 - 180
Cα (pyrrolidine) 58 - 62Carbon bearing the side chain.
CH₂ (acetic acid) 38 - 42
Cδ (pyrrolidine) 45 - 49Carbon adjacent to the nitrogen.
Cβ, Cγ (pyrrolidine) 24 - 30Methylene carbons of the pyrrolidine ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carboxylic acid, secondary amine hydrochloride, and alkane functional groups.

Table 4: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic acid) 2500 - 3300Broad
N-H stretch (Amine salt) 2400 - 2800BroadOverlapping with C-H stretches.
C=O stretch (Carboxylic acid) 1700 - 1730Strong
N-H bend (Amine salt) 1500 - 1600Medium
C-H stretch (Alkane) 2850 - 2960Medium-Strong

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh 10-20 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). D₂O is often preferred for amino acid hydrochlorides.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Spectral Width: 0 - 16 ppm.

  • Number of Scans: 16-64 (or as needed for good signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon experiment with proton decoupling.

  • Solvent: D₂O.

  • Temperature: 298 K.

  • Spectral Width: 0 - 200 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Mass Spectrometry

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.

  • Capillary Voltage: 3-4 kV.

  • Drying Gas Flow and Temperature: Optimize for the specific instrument and solvent system.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Fragmentation (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) at varying collision energies.

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is depicted below.

Spectroscopic_Analysis_Workflow Sample Sample: (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride NMR_Prep NMR Sample Preparation (Dissolution in D₂O) Sample->NMR_Prep IR_Prep IR Sample Preparation (ATR or KBr Pellet) Sample->IR_Prep MS_Prep MS Sample Preparation (Dilute Solution) Sample->MS_Prep NMR_Acq NMR Data Acquisition (¹H & ¹³C) NMR_Prep->NMR_Acq IR_Acq IR Data Acquisition IR_Prep->IR_Acq MS_Acq MS Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Analysis Data Analysis and Structure Confirmation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to facilitate research and development activities involving this important chiral molecule.

References

Synthesis of (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride from L-Proline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride, a valuable chiral building block in drug development, starting from the readily available amino acid L-proline. The core of this synthetic route involves a strategic homologation of the carboxylic acid group of L-proline using the Arndt-Eistert reaction. This guide provides detailed experimental protocols, quantitative data summarized in tables for easy comparison, and visualizations of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The overall synthesis transforms L-proline into its corresponding β-amino acid, (S)-2-(pyrrolidin-2-yl)acetic acid, through a three-step process following the initial protection of the secondary amine. The key transformation is the Arndt-Eistert homologation, a reliable method for extending a carboxylic acid carbon chain by one methylene group while preserving the stereochemistry of the starting material. The synthesis culminates in the deprotection of the amine and formation of the hydrochloride salt.

Synthesis_Overview L_Proline L-Proline N_Boc_Proline N-Boc-L-proline L_Proline->N_Boc_Proline Boc Protection Acid_Chloride N-Boc-L-prolyl Chloride N_Boc_Proline->Acid_Chloride Activation Diazoketone N-Boc-(S)-2-(1-diazo-2-oxoethyl)pyrrolidine Acid_Chloride->Diazoketone Diazomethane Homologated_Ester Methyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate Diazoketone->Homologated_Ester Wolff Rearrangement (in Methanol) Homologated_Acid N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid Homologated_Ester->Homologated_Acid Hydrolysis Final_Product (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride Homologated_Acid->Final_Product Deprotection / HCl salt formation

Caption: Overall synthetic pathway from L-proline.

Quantitative Data Summary

The following tables provide a summary of the expected quantitative data for each step of the synthesis, compiled from various literature sources performing similar transformations. Actual yields may vary depending on experimental conditions and scale.

Table 1: N-Boc Protection of L-Proline

ParameterValue
Starting MaterialL-Proline
ReagentsDi-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA)
SolventDichloromethane (DCM)
Reaction Time2.5 hours
TemperatureRoom Temperature
Typical Yield>95%

Table 2: Arndt-Eistert Homologation

StepReagentsSolventTemperatureTypical Yield
Acid Chloride FormationN-Boc-L-proline, Oxalyl chloride, cat. DMFDichloromethane (DCM)0 °C to Room TempHigh (used in situ)
Diazoketone FormationN-Boc-L-prolyl chloride, Diazomethane (in ether)Diethyl ether0 °CGood (often used crude)
Wolff RearrangementDiazoketone, Silver benzoate, TriethylamineMethanol / DioxaneRoom Temperature70-85% (over 2 steps)

Table 3: Hydrolysis and Deprotection

StepReagentsSolventTemperatureTypical Yield
HydrolysisMethyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate, NaOHMethanol / WaterRoom Temperature>90%
Deprotection / Salt FormationN-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid, HCl in DioxaneDioxane / Methanol0 °C to Room Temp>95%

Experimental Protocols

Step 1: Synthesis of N-tert-butoxycarbonyl-L-proline (N-Boc-L-proline)

This procedure protects the secondary amine of L-proline to prevent side reactions in subsequent steps.

Boc_Protection_Workflow cluster_reactants Reactants & Solvent cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up Proline L-Proline Stir Stir at RT (2.5 h) Proline->Stir TEA Triethylamine TEA->Stir DCM DCM DCM->Stir Boc2O (Boc)₂O Boc2O->Stir Wash_Citric Wash with citric acid (aq) Stir->Wash_Citric Wash_Brine Wash with brine Wash_Citric->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate Product N-Boc-L-proline Concentrate->Product

Caption: Workflow for N-Boc protection of L-proline.

Methodology:

  • To a solution of L-proline (1.0 eq) in dichloromethane (DCM), add triethylamine (1.1 eq).

  • To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2.5 hours at room temperature, during which the solution will become clear.

  • Wash the organic phase sequentially with a saturated aqueous solution of citric acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.

Step 2: Arndt-Eistert Homologation to Methyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate

This multi-stage, one-pot procedure converts the carboxylic acid of N-Boc-L-proline into its higher homolog ester.

Methodology:

a) Formation of the Acid Chloride:

  • Dissolve N-Boc-L-proline (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The resulting acid chloride solution is used directly in the next step.

b) Formation of the Diazoketone:

  • In a separate flask, prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald®) using established safety protocols. Caution: Diazomethane is toxic and explosive.

  • Cool the freshly prepared N-Boc-L-prolyl chloride solution to 0 °C.

  • Slowly add the ethereal solution of diazomethane until a persistent yellow color is observed, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

c) Wolff Rearrangement:

  • To the crude diazoketone solution at room temperature, add a solution of silver benzoate (0.1 eq) in triethylamine (1.0 eq).

  • Stir the mixture in the dark at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver salts.

  • Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford methyl (S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)acetate.

Step 3: Hydrolysis of the Methyl Ester

This step converts the homologated ester to the corresponding carboxylic acid.

Methodology:

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (1.1 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid as a solid.

Step 4: Deprotection and Formation of the Hydrochloride Salt

This final step removes the Boc protecting group and forms the desired hydrochloride salt.

Deprotection_Workflow cluster_reactants Reactant & Reagent cluster_reaction Reaction cluster_workup Isolation N_Boc_Acid N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid Stir Stir at RT (1-2 h) N_Boc_Acid->Stir HCl_Dioxane 4M HCl in Dioxane HCl_Dioxane->Stir Concentrate Concentrate Stir->Concentrate Triturate Triturate with ether Concentrate->Triturate Filter Filter Triturate->Filter Product (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride Filter->Product

Caption: Workflow for N-Boc deprotection and HCl salt formation.

Methodology:

  • Dissolve N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid (1.0 eq) in a minimal amount of methanol or dioxane.

  • Cool the solution to 0 °C and add a solution of 4M HCl in dioxane (excess).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound as a white solid.

Conclusion

The synthesis of this compound from L-proline is a robust and reliable process. The key Arndt-Eistert homologation allows for the efficient extension of the carbon chain while maintaining the crucial stereochemistry of the starting material. The protocols outlined in this guide, along with the summarized quantitative data, provide a solid foundation for researchers and drug development professionals to produce this important chiral building block for various applications in medicinal chemistry. Careful execution of each step, particularly the handling of diazomethane, is crucial for a successful and safe synthesis.

Enantioselective Synthesis of Pyrrolidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its stereochemistry plays a pivotal role in determining biological activity, making the development of efficient and highly selective methods for the synthesis of enantioenriched pyrrolidine derivatives a critical endeavor in modern organic chemistry and drug discovery. This technical guide provides a comprehensive overview of core strategies for the enantioselective synthesis of pyrrolidines, with a focus on organocatalytic and metal-catalyzed approaches. Detailed experimental protocols for key transformations are provided, alongside quantitative data to facilitate comparison of different methodologies.

Organocatalytic Approaches: The Power of Asymmetric Aminocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines, primarily through the activation of carbonyl compounds by chiral secondary amines to form nucleophilic enamines or electrophilic iminium ions. Proline and its derivatives are exemplary catalysts in this field.[1][2]

Enantioselective Michael Addition

The conjugate addition of carbonyl compounds to nitroolefins is a cornerstone of organocatalysis for the construction of functionalized pyrrolidines.[3][4] Chiral pyrrolidine-based catalysts effectively control the stereochemical outcome by forming a chiral enamine intermediate, which then attacks the nitroolefin from a sterically less hindered face.[5]

Workflow for Organocatalytic Michael Addition

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Product Formation node_catalyst Chiral Pyrrolidine Catalyst node_ketone Ketone/Aldehyde node_catalyst->node_ketone Forms enamine node_enamine Chiral Enamine Intermediate node_ketone->node_enamine node_nitroolefin Nitroolefin node_addition Michael Addition node_nitroolefin->node_addition node_solvent Solvent node_enamine->node_addition node_iminium Iminium Ion Intermediate node_addition->node_iminium node_hydrolysis Hydrolysis node_iminium->node_hydrolysis node_product Enantioenriched Pyrrolidine Precursor node_hydrolysis->node_product node_catalyst_regen Catalyst Regeneration node_hydrolysis->node_catalyst_regen

Caption: General workflow for the organocatalytic Michael addition to form pyrrolidine precursors.

Table 1: Organocatalytic Michael Addition of Ketones to Nitroolefins

EntryKetoneNitroolefinCatalyst (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1Cyclohexanonetrans-β-nitrostyrene(S)-Proline (20)DMSO249595:599
2Acetonetrans-β-nitrostyreneDiarylprolinol silyl ether (10)Toluene4892>99:198
3Cyclopentanone2-(2-nitrovinyl)furanPyrrolidine-thiourea (10)CH2Cl2129898:297
4Cyclohexanone1-nitro-2-phenylethenePolystyrene-supported pyrrolidine (6)Water249993:796

Experimental Protocol: General Procedure for Organocatalytic Michael Addition [6]

  • To a stirred solution of the nitroolefin (0.5 mmol) in the specified solvent (2 mL) is added the ketone (5-20 equivalents).

  • The chiral pyrrolidine-based organocatalyst (6-20 mol%) is then added.

  • The reaction mixture is stirred at room temperature for the time indicated in Table 1.

  • Upon completion (monitored by TLC), the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired Michael adduct.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture.

  • The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Metal-Catalyzed Strategies: Expanding the Synthetic Toolbox

Transition metal catalysis offers a diverse range of transformations for the enantioselective synthesis of pyrrolidines, including cycloadditions and C-H functionalization reactions. Palladium, copper, and silver complexes are among the most utilized metals in this context.

Palladium-Catalyzed [3+2] Cycloaddition

The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a powerful method for the direct construction of the pyrrolidine ring.[7] The use of chiral phosphoramidite ligands allows for high levels of enantioselectivity.[7]

Catalytic Cycle for Pd-Catalyzed [3+2] Cycloaddition

Pd(0)L* Pd(0)L* TMM_precursor TMM Precursor Pd-TMM_complex Pd-TMM Complex TMM_precursor->Pd-TMM_complex Cycloaddition_TS [3+2] Cycloaddition Transition State Pd-TMM_complex->Cycloaddition_TS Imine Imine Imine->Cycloaddition_TS Pd-Pyrrolidine_complex Pd-Pyrrolidine Complex Cycloaddition_TS->Pd-Pyrrolidine_complex Pyrrolidine_product Enantioenriched Pyrrolidine Pd-Pyrrolidine_complex->Pyrrolidine_product Reductive Elimination Pd(0)L Pd(0)L Pd-Pyrrolidine_complex->Pd(0)L Pd(0)L->Pd-TMM_complex Oxidative Addition

Caption: Simplified catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of TMM with imines.

Table 2: Palladium-Catalyzed Enantioselective [3+2] Cycloaddition of TMM with Imines [7]

EntryImineTMM PrecursorLigandTemp (°C)Time (h)Yield (%)ee (%)
1N-Boc-benzaldimine(2-((trimethylsilyl)methyl)allyl) acetate(R)-L1225129596
2N-Boc-(4-methoxy)benzaldimine(2-((trimethylsilyl)methyl)allyl) acetate(R)-L1225129395
3N-Boc-(4-nitro)benzaldimine(2-((trimethylsilyl)methyl)allyl) acetate(R)-L1225129197
4N-Boc-cinnamaldimine(2-((trimethylsilyl)methyl)allyl) acetate(R)-L1225128894

Experimental Protocol: General Procedure for Palladium-Catalyzed [3+2] Cycloaddition [7]

  • To an oven-dried vial is added the palladium(II) trifluoroacetate (0.005 mmol, 2.5 mol%) and the chiral phosphoramidite ligand (0.0125 mmol, 5 mol%).

  • The vial is purged with argon, and anhydrous toluene (1.0 M) is added. The mixture is stirred at room temperature for 30 minutes.

  • The imine (0.25 mmol) and the TMM precursor (0.375 mmol) are added, and the reaction is stirred at the specified temperature.

  • After the indicated time, the reaction mixture is concentrated and purified by flash column chromatography on silica gel to afford the pyrrolidine product.

  • The enantiomeric excess is determined by chiral HPLC or SFC analysis.

Enantioselective C-H Amination

The direct functionalization of C-H bonds represents a highly atom-economical approach to complex molecules. The enantioselective Hofmann-Löffler-Freytag reaction, a type of C-H amination, allows for the synthesis of chiral pyrrolidines from readily available ketones.[8] This transformation involves the generation of an iminyl radical, which undergoes a 1,5-hydrogen atom transfer (HAT) followed by a stereoselective C-N bond formation mediated by a chiral copper catalyst.[8]

Table 3: Copper-Catalyzed Enantioselective C-H Amination [8]

EntryKetoneLigandAdditiveTime (h)Yield (%)ee (%)
11,4-diphenylbutan-1-one(R,R)-Ph-BoxN-Fluorobenzenesulfonimide248594
24-phenyl-1-(p-tolyl)butan-1-one(R,R)-Ph-BoxN-Fluorobenzenesulfonimide248292
31-(4-chlorophenyl)-4-phenylbutan-1-one(R,R)-Ph-BoxN-Fluorobenzenesulfonimide248895
41-phenyl-4-(p-tolyl)butan-1-one(R,R)-Ph-BoxN-Fluorobenzenesulfonimide247991

Experimental Protocol: General Procedure for Enantioselective C-H Amination [8]

  • The oxime substrate (0.2 mmol), copper(I) catalyst (10 mol%), and chiral ligand (12 mol%) are added to an oven-dried vial.

  • The vial is sealed and purged with argon. Anhydrous solvent is added, followed by the additive.

  • The reaction mixture is stirred at the specified temperature for the indicated time.

  • Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried, concentrated, and purified by flash chromatography to yield the enantioenriched pyrroline, which can be subsequently reduced to the pyrrolidine.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of pyrrolidine derivatives continues to be an area of intense research, driven by the importance of these heterocycles in medicinal chemistry and natural product synthesis. Both organocatalysis and transition metal catalysis provide powerful and complementary strategies to access a wide range of structurally diverse and stereochemically complex pyrrolidines. The methodologies outlined in this guide, including Michael additions, [3+2] cycloadditions, and C-H aminations, represent core tactics in the synthetic chemist's arsenal. The provided data and experimental protocols serve as a practical resource for researchers engaged in the synthesis of these valuable compounds. Future developments will likely focus on expanding the substrate scope, improving catalyst efficiency, and developing novel transformations to address current synthetic challenges.

References

The Pivotal Role of Chirality: A Technical Guide to the Biological Significance of Pyrrolidine Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its prevalence in numerous natural products and synthetic drugs underscores its importance. When functionalized with an acetic acid moiety, and particularly when introducing chirality, the resulting chiral pyrrolidine acetic acids exhibit a remarkable range of biological activities, making them a focal point in modern drug discovery. This technical guide provides an in-depth exploration of the biological significance of these stereoisomers, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

Stereochemistry: The Driver of Biological Selectivity

Chirality, the property of non-superimposable mirror images (enantiomers), is a fundamental concept in pharmacology. The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral entities like proteins and nucleic acids. Consequently, enantiomers of a drug can exhibit profoundly different pharmacological and toxicological profiles. In the context of pyrrolidine acetic acids, the spatial orientation of the acetic acid group and other substituents on the pyrrolidine ring is critical for specific and high-affinity binding to target receptors and enzymes.

Key Biological Targets and Therapeutic Applications

Chiral pyrrolidine acetic acids have emerged as potent modulators of several key biological targets, leading to their investigation in a variety of therapeutic areas.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon release. Inhibition of DPP-4 prolongs the action of incretins, thereby providing a therapeutic strategy for the management of type 2 diabetes.

Many potent and selective DPP-4 inhibitors incorporate a chiral pyrrolidine scaffold. The stereochemistry at the 2-position, where a cyano or other functional group often resides, and at other positions on the pyrrolidine ring is crucial for optimal binding to the S1 and S2 pockets of the DPP-4 active site. While specific acetic acid derivatives are part of the broader class of pyrrolidine-based inhibitors, the core principles of stereospecificity apply. For instance, the development of vildagliptin, a potent DPP-4 inhibitor, involved careful consideration of the stereochemistry of the pyrrolidine ring to maximize efficacy.[1]

G-Protein Coupled Receptor 40 (GPR40) Agonism for Type 2 Diabetes

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G-protein coupled receptor primarily expressed on pancreatic β-cells. Its activation by medium to long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism makes GPR40 an attractive target for the development of antidiabetic drugs with a low risk of hypoglycemia.

Several series of potent and selective GPR40 agonists featuring a chiral pyrrolidine acetic acid core have been developed. The stereochemistry of these molecules is paramount for their agonist activity. For example, studies have shown that the (R,R)-enantiomers of certain pyrrolidine derivatives are potent GPR40 full agonists, while their (S,S)-counterparts exhibit significantly lower activity.[2][3]

Quantitative Analysis of Enantiomeric Activity

The profound impact of chirality on biological activity is best illustrated through quantitative data. The following tables summarize the in vitro potencies of representative chiral pyrrolidine derivatives, highlighting the often-dramatic differences between enantiomers.

Compound IDEnantiomerTargetAssay TypeIC50 (nM)Reference
1 (S)-enantiomerDPP-4Enzyme Inhibition3.16 µM[4]
2 -DPP-4Enzyme Inhibition78 nM[4]
3 -DPP-4Enzyme Inhibition1.12 nM[4]

Table 1: Comparative in vitro activity of chiral pyrrolidine derivatives as DPP-4 inhibitors.

Compound IDEnantiomerTargetAssay TypeEC50 (nM)Reference
(R,R)-9 (R,R)human GPR40Full Agonism110[2]
(S,S)-9 (S,S)human GPR40Full Agonism490[2]
(R,R)-68 (R,R)human GPR40Agonist (Ca2+ flux)Potentiation[3]
(S,S)-68 (S,S)human GPR40Agonist (Ca2+ flux)Displacement[3]
Indanyloxy-dihydro-benzofuranyl-acetic acid derivative -human GPR40Agonist2[5]

Table 2: Comparative in vitro activity of chiral pyrrolidine acetic acid derivatives as GPR40 agonists.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of chiral pyrrolidine acetic acids are mediated through their interaction with specific signaling pathways.

DPP-4 Inhibition Pathway

DPP-4 inhibitors containing a chiral pyrrolidine moiety bind to the active site of the DPP-4 enzyme, preventing the degradation of incretin hormones like GLP-1. This leads to increased levels of active GLP-1, which in turn binds to its receptor (GLP-1R) on pancreatic β-cells. Activation of GLP-1R, a G-protein coupled receptor, initiates a signaling cascade involving the Gαs subunit, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent potentiation of glucose-stimulated insulin secretion.

DPP4_Inhibition_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space (Pancreatic β-cell) DPP-4_Inhibitor Chiral Pyrrolidine Acetic Acid Derivative DPP-4 DPP-4 Enzyme DPP-4_Inhibitor->DPP-4 Inhibits GLP-1_inactive Inactive GLP-1 DPP-4->GLP-1_inactive GLP-1_active Active GLP-1 GLP-1_active->DPP-4 Degradation GLP-1R GLP-1 Receptor GLP-1_active->GLP-1R Activates Gs Gαs GLP-1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion PKA->Insulin_Secretion

DPP-4 Inhibition Pathway
GPR40 Agonist Pathway (Gαq)

Chiral pyrrolidine acetic acid GPR40 agonists bind to and activate the GPR40 receptor on pancreatic β-cells. This activation leads to the coupling and activation of the Gαq subunit of the heterotrimeric G-protein. Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.

GPR40_Agonist_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space (Pancreatic β-cell) GPR40_Agonist Chiral Pyrrolidine Acetic Acid Derivative ((R,R)-enantiomer) GPR40 GPR40 Receptor GPR40_Agonist->GPR40 Activates Gq Gαq GPR40->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 ↑ [Ca2+] ER->Ca2 Releases Insulin_Secretion ↑ Glucose-Stimulated Insulin Secretion Ca2->Insulin_Secretion

GPR40 Agonist (Gαq) Pathway

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of chiral pyrrolidine acetic acids.

Enantioselective Synthesis of a Chiral Pyrrolidine Acetic Acid Derivative (General Workflow)

The stereoselective synthesis of chiral pyrrolidine acetic acids often starts from chiral precursors or employs asymmetric catalysis. A general workflow is outlined below.

Synthesis_Workflow Start Chiral Starting Material (e.g., L-proline derivative) Step1 Protection of Functional Groups (e.g., Boc protection of amine) Start->Step1 Step2 Introduction of Acetic Acid Moiety (e.g., Alkylation with a bromoacetate) Step1->Step2 Step3 Modification of Pyrrolidine Ring (e.g., Introduction of substituents with stereocontrol) Step2->Step3 Step4 Deprotection Step3->Step4 Purification Purification (e.g., Chromatography, Recrystallization) Step4->Purification Characterization Characterization (NMR, Mass Spec, Chiral HPLC) Purification->Characterization FinalProduct Final Chiral Pyrrolidine Acetic Acid Derivative Characterization->FinalProduct

General Synthetic Workflow

A representative protocol for the synthesis of Vildagliptin, a DPP-4 inhibitor with a chiral pyrrolidine core, involves the reaction of a protected L-prolinamide with a suitable acid, followed by transformations to introduce the cyano group and subsequent deprotection.[1]

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of compounds against DPP-4 is typically determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-aminomethylcoumarin (AMC), by the DPP-4 enzyme. In the presence of an inhibitor, the rate of AMC release is reduced.

Protocol Overview:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).

    • Dilute recombinant human DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the test compound (chiral pyrrolidine acetic acid derivative) in a suitable solvent (e.g., DMSO) and perform serial dilutions.

    • Prepare the substrate solution (H-Gly-Pro-AMC) in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add diluted enzyme solution to each well.

    • Add the test compound dilutions or a positive control inhibitor (e.g., Sitagliptin) to the respective wells.

    • Include wells for 100% enzyme activity (no inhibitor) and background (no enzyme).

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~360 nm, emission ~460 nm).

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6][7]

GPR40 Receptor Binding Assay

A flow cytometry-based binding assay can be utilized to directly study the interaction of ligands with the GPR40 receptor.

Principle: This assay uses cells expressing a tagged GPR40 protein, which is then immobilized and labeled with a fluorescent probe that is a known GPR40 ligand. The ability of a test compound to displace the fluorescent probe is measured.

Protocol Overview:

  • Preparation of GPR40-expressing cells and beads:

    • Express FLAG-tagged GPR40 protein in a suitable cell line (e.g., Sf9 cells).

    • Solubilize the receptor from the cell membranes.

    • Immobilize the solubilized receptor on anti-FLAG immunomagnetic beads.

  • Fluorescent Labeling and Competition Assay:

    • Label the GPR40-coated beads with a fluorescent GPR40 ligand probe (e.g., C1-BODIPY-C12).

    • Incubate the fluorescently labeled beads with various concentrations of the test compound (chiral pyrrolidine acetic acid derivative).

    • Include controls with no competitor and with a known GPR40 agonist.

  • Data Acquisition and Analysis:

    • Analyze the fluorescence of the beads using a flow cytometer.

    • The displacement of the fluorescent probe by the test compound will result in a decrease in bead fluorescence.

    • Determine the concentration of the test compound that causes 50% displacement of the fluorescent probe to calculate the IC50, from which the binding affinity (Ki) can be derived.[8]

Conclusion

Chiral pyrrolidine acetic acids represent a highly valuable class of molecules in drug discovery. Their inherent stereochemistry provides the basis for potent and selective interactions with key biological targets such as DPP-4 and GPR40. The significant differences in biological activity observed between enantiomers underscore the critical importance of stereocontrol in the design and synthesis of novel therapeutics. The methodologies and data presented in this guide offer a comprehensive overview for researchers and scientists working to harness the therapeutic potential of this versatile chemical scaffold. Future efforts in this area will likely focus on the development of even more selective and potent chiral pyrrolidine acetic acid derivatives with optimized pharmacokinetic and safety profiles.

References

(S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride suppliers and cost

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 53912-85-9), a key chiral building block in pharmaceutical research and development. This document details commercially available suppliers, current cost analysis, and explores its applications, particularly in the biosynthesis of pyrrolizidine alkaloids and its potential in neurological research.

Chemical Properties and Structure

This compound is a pyrrolidine derivative with the following chemical structure:

Molecular Formula: C₆H₁₂ClNO₂ Molecular Weight: 165.62 g/mol

The molecule features a chiral center at the C-2 position of the pyrrolidine ring, leading to its stereospecific applications in synthesis.

Suppliers and Cost Analysis

A variety of chemical suppliers offer this compound for research and development purposes. The cost can vary based on purity, quantity, and the supplier. The following table summarizes pricing information from several vendors. Please note that prices are subject to change and may not include shipping and handling fees. For the most accurate and up-to-date pricing, it is recommended to request a formal quote from the suppliers.

SupplierQuantityPurityPrice (USD)Price (EUR)Price (CNY)
TCI Chemicals250 mg>98.0%-€ 66.00-
1 g>98.0%-€ 217.00-
AChemBlock5 g95%$ 230.00--
25 g95%$ 735.00--
GlpBio250 mg---¥ 246.00
1 g---¥ 378.00
5 g---¥ 1,386.00
Macklin (via Red Star Ltd.)-97%--¥ 342.40

Note: Some suppliers, such as BLDpharm and Parchem, require users to request a quote for current pricing.

Applications in Research and Development

This compound is a valuable precursor in the synthesis of various biologically active molecules.

Biosynthesis of Pyrrolizidine Alkaloids

This compound is recognized as a precursor in the biosynthesis of tussilagine and isotussilagine, which are pyrrolizidine alkaloids found in plants like Tussilago farfara (coltsfoot).[1] Understanding this biosynthetic pathway is crucial for both the potential therapeutic applications of these alkaloids and for managing their potential toxicity.

A proposed logical workflow for investigating the role of this compound in this pathway is outlined below:

Biosynthesis Investigation Workflow cluster_Precursor Precursor Studies cluster_Plant In Planta Studies cluster_Results Data Analysis Precursor This compound Isotopic_Labeling Isotopic Labeling (e.g., ¹³C, ¹⁵N) Precursor->Isotopic_Labeling incorporation Labeled_Precursor Labeled Precursor Isotopic_Labeling->Labeled_Precursor Plant_Feeding Feeding to Tussilago farfara Labeled_Precursor->Plant_Feeding Extraction Extraction of Alkaloids Plant_Feeding->Extraction Analysis LC-MS/NMR Analysis Extraction->Analysis Pathway_Elucidation Elucidation of Biosynthetic Pathway Analysis->Pathway_Elucidation Intermediate_ID Identification of Intermediates Analysis->Intermediate_ID Experimental Workflow Start Start: Obtain Plant Material and Labeled Precursor Step1 Prepare feeding solution of isotopically labeled This compound Start->Step1 Step2 Administer feeding solution to Tussilago farfara plants (e.g., via hydroponics or stem injection) Step1->Step2 Step3 Incubate plants for a defined period Step2->Step3 Step4 Harvest and lyophilize plant material Step3->Step4 Step5 Perform alkaloid extraction with an appropriate solvent system (e.g., methanol/acetic acid) Step4->Step5 Step6 Purify the crude extract using SPE or column chromatography Step5->Step6 Step7 Analyze the purified extract by LC-MS and NMR to identify labeled tussilagine and isotussilagine Step6->Step7 End End: Determine incorporation and elucidate pathway Step7->End

References

An In-depth Technical Guide to Pyrrolidine-Based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds.[1][2] This technical guide provides a comprehensive review of pyrrolidine-based pharmaceutical intermediates, focusing on their synthesis, diverse biological activities, and the experimental protocols essential for their evaluation. The pyrrolidine nucleus is a highly preferred scaffold in pharmaceutical science, appearing in 37 drugs approved by the US Food and Drug Administration.[3]

Core Synthetic Strategies

The synthesis of pyrrolidine-containing drugs and their precursors is a significant focus in organic chemistry.[4] Methodologies can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine ring and the cyclization of acyclic precursors.[4]

1. Functionalization of Chiral Pyrrolidine Scaffolds:

A prevalent strategy involves using readily available chiral building blocks like L-proline and L-hydroxyproline.[4] This approach ensures the production of optically pure compounds with good yields.[4] For instance, (S)-prolinol, obtained from the reduction of proline, is a starting material for numerous drugs.[4]

2. Cycloaddition Reactions:

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly versatile and powerful method for the enantioselective synthesis of polysubstituted pyrrolidines.[5] This reaction allows for the construction of complex pyrrolidine structures with excellent stereocontrol.[5]

3. Paal-Knorr Pyrrole Synthesis:

While this method yields pyrroles (the aromatic counterpart), it is a foundational reaction for nitrogen-containing five-membered heterocycles and involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often under acidic conditions.[6][7]

A generalized workflow for synthesizing pyrrolidine derivatives often starts with the selection of appropriate starting materials, followed by the reaction, workup, and purification of the final product.

G A Starting Materials (e.g., 1,4-Dicarbonyl, Amine) B Reaction (e.g., Paal-Knorr Synthesis) A->B C Workup (Quenching, Extraction) B->C D Purification (Chromatography) C->D E Final Pyrrolidine Intermediate D->E

Caption: Generalized workflow for pyrrolidine synthesis.

Diverse Biological Activities and Key Pharmaceutical Intermediates

Pyrrolidine-based compounds exhibit a remarkable breadth of pharmacological activities, targeting a wide range of diseases.[1][8]

Antidiabetic Agents:

A prominent class of pyrrolidine-containing drugs are the Dipeptidyl Peptidase-IV (DPP-4) inhibitors used in the treatment of type 2 diabetes.[9][10] The 2(S)-cyanopyrrolidine scaffold is a key intermediate for the synthesis of these inhibitors.[11]

  • Vildagliptin: This DPP-4 inhibitor works by preventing the degradation of incretin hormones (GLP-1 and GIP), which in turn increases insulin secretion and suppresses glucagon release in a glucose-dependent manner.[12][13][14] This mechanism improves glycemic control with a low risk of hypoglycemia.[9][14]

The mechanism of action for DPP-4 inhibitors like Vildagliptin involves the regulation of the incretin system.

cluster_0 Normal Physiology cluster_1 With Vildagliptin Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 degradation Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Vildagliptin Vildagliptin DPP4_inhibited DPP-4 Vildagliptin->DPP4_inhibited inhibits Increased Incretin Levels Increased Incretin Levels DPP4_inhibited->Increased Incretin Levels prevents degradation Pancreas Pancreas Increased Incretin Levels->Pancreas Increased Insulin Increased Insulin Pancreas->Increased Insulin Decreased Glucagon Decreased Glucagon Pancreas->Decreased Glucagon Improved Glycemic Control Improved Glycemic Control Increased Insulin->Improved Glycemic Control Decreased Glucagon->Improved Glycemic Control

Caption: Mechanism of action of Vildagliptin.

Anticancer Agents:

The pyrrolidine scaffold is integral to the development of potent and selective anticancer agents.[15] These compounds can inhibit various enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and dihydrofolate reductase (DHFR).[15] Pyrrolidine derivatives have also been designed to inhibit specific oncogenic pathways like PI3K/AKT/mTOR.[15]

DrugCancer TypePrimary Target
AlpelisibPIK3CA-related overgrowth spectrumPIK3CA pathway
IvosidenibAcute myeloid leukemiaIDH1

(Data from FDA approvals)[16]

Antiviral Agents:

Pyrrolidine-containing compounds have shown significant potential as antiviral drugs, particularly against the Hepatitis C Virus (HCV).[4][17] Several HCV protease inhibitors incorporate the pyrrolidine motif.[17] More recently, novel pyrrolidines have been investigated as main protease (MPro) inhibitors for treating coronavirus infections.[18][19]

DrugViral TargetMechanism
TelaprevirHepatitis C Virus (HCV)NS3/4A serine protease inhibitor
OmbitasvirHepatitis C Virus (HCV)NS5A protein inhibitor

(Information on antiviral mechanisms)[17]

Experimental Protocols

1. General Protocol for Paal-Knorr Synthesis of a Substituted Pyrrole:

This protocol describes a conventional heating method for the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[20]

    • Add one drop of concentrated hydrochloric acid to the mixture.[20]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[20]

    • After the reflux period, cool the reaction mixture in an ice bath.[6]

    • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[6]

    • Collect the resulting crystals by vacuum filtration.[6]

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[20]

2. Protocol for MTT Assay to Determine Cytotoxicity of Pyrrolidine Derivatives:

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.

  • Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[1]

  • Procedure:

    • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

The workflow for evaluating the anticancer activity of a novel pyrrolidine intermediate often involves a series of in vitro and in vivo studies.

G A Synthesis & Purification of Pyrrolidine Intermediate B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) B->C D In Vivo Animal Model Studies C->D E Lead Optimization D->E

Caption: Drug discovery workflow for anticancer pyrrolidines.

Conclusion

The pyrrolidine scaffold is undeniably a cornerstone of modern drug discovery, contributing to a wide range of therapeutic agents. Its synthetic tractability and the stereochemical diversity of its derivatives continue to provide fertile ground for the development of novel pharmaceutical intermediates. A thorough understanding of the synthetic methodologies, biological activities, and experimental protocols associated with pyrrolidine-based compounds is crucial for researchers and scientists in the ongoing quest for more effective and safer medicines.

References

An In-depth Technical Guide to the Discovery and History of Homoproline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoproline, and its diverse analogues, represent a significant class of non-proteinogenic amino acids that have garnered substantial interest in the fields of medicinal chemistry and drug development. As homologues of the naturally occurring amino acid proline, homoprolines possess a six-membered piperidine ring instead of proline's five-membered pyrrolidine ring. This structural modification imparts unique conformational properties and, crucially, can enhance the metabolic stability and biological activity of peptides into which they are incorporated. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of homoproline analogues, with a focus on their application in therapeutic peptide design.

Discovery and History

The conceptual origins of homoproline analogues are intertwined with the broader history of amino acid synthesis and the exploration of proline mimetics. The synthesis of organic compounds, once thought to be exclusively the domain of living organisms, was shown to be possible in the laboratory with Friedrich Wöhler's synthesis of urea in 1828, opening the door to the creation of novel amino acid structures.[1][2] Proline itself, with its unique cyclic structure, has long been a focus of study due to the conformational constraints it imposes on peptide chains.[3] This led researchers to investigate analogues with altered ring sizes and substitutions to further modulate peptide structure and function.

Pipecolic acid, the simplest homoproline, has been identified in various natural sources and its biosynthesis from lysine has been elucidated.[4][5] The enzymatic conversion of lysine to pipecolic acid is analogous to the conversion of ornithine to proline.[4] Early synthetic efforts focused on creating these modified proline structures to explore their impact on peptide and protein properties. The first incorporation of a proline analogue into a recombinant protein was reported with 1,3-thiazolidine-4-carboxylic acid, demonstrating the feasibility of using these building blocks in biological systems.[6]

A significant driver for the development of homoproline analogues has been the desire to create peptides with improved therapeutic properties. A key challenge in peptide drug development is their rapid degradation by proteases in the body. The inclusion of unnatural amino acids, such as homoproline, can render the peptide bonds more resistant to enzymatic cleavage.[7] A notable early example was the substitution of proline with β-homoproline in bradykinin analogues, which resulted in increased resistance to degradation by dipeptidylcarboxypeptidase.[7] This discovery highlighted the potential of homoproline analogues to enhance the in vivo half-life of peptide drugs.

More recent research has focused on the development of stereoselective syntheses of α- and β-substituted homoprolines, allowing for the fine-tuning of their conformational and electronic properties.[8] These advanced synthetic methods have enabled the creation of a diverse library of homoproline analogues for structure-activity relationship (SAR) studies, leading to the identification of compounds with optimized biological activity.[9][10][11]

Data Presentation: Biological Activity of Homoproline Analogues

The incorporation of homoproline analogues into bioactive peptides has been shown to significantly modulate their potency and metabolic stability. Below is a summary of some reported biological activities.

Peptide AnalogueModificationTarget/AssayReported ActivityReference
Bradykinin Analogue[7-β-HPro]bradykininVasodepressor activity in anesthetized ratEquipotent with bradykinin[7]
Bradykinin Analogue[8-β-HPhe]bradykininVasodepressor activity in anesthetized rat30-100 times less potent than [7-β-HPro]bradykinin[7]
HIV Proteinase InhibitorNonapeptide with Proline replaced by L-pipecolic acidHIV-1 and HIV-2 proteinasesIC50 of approximately 1 µM[12]

Experimental Protocols

General Synthesis of a Substituted β-Homoproline Analogue

This protocol is adapted from a reported stereoselective synthesis of α-disubstituted β-homoprolines.[8]

a. Stereodivergent Allylation of Chiral N-tert-butanesulfinyl Imine:

  • To a solution of the chiral N-tert-butanesulfinyl imine (1.0 mmol) in anhydrous THF (10 mL) under an argon atmosphere, add the corresponding allyl bromide (1.2 mmol) and indium powder (1.5 mmol).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

b. Cyclization to the Pyrrolidine Ring:

  • To a solution of the allylated product (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under an argon atmosphere, add LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

c. Oxidative Cleavage and Formation of the β-Homoproline:

  • Subject the cyclized product to ozonolysis followed by an oxidative workup (e.g., Pinnick oxidation) to cleave the double bond and form the carboxylic acid, yielding the final α-disubstituted β-homoproline.

Enzymatic Stability Assay

This protocol outlines a general procedure to assess the stability of a homoproline-containing peptide in plasma.

  • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

  • Plasma Incubation:

    • Thaw human plasma on ice and centrifuge to remove any precipitates.

    • Pre-warm the plasma to 37 °C.

    • Add the peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM.

    • Incubate the mixture at 37 °C with gentle agitation.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing three volumes of ice-cold acetonitrile with an internal standard to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Analyze the samples by LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of the peptide in plasma.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a homoproline analogue for a G protein-coupled receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Buffer: Prepare an appropriate buffer for the binding assay (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add radiolabeled ligand (at a concentration near its Kd), assay buffer, and membrane preparation.

    • Non-specific Binding: Add radiolabeled ligand, a high concentration of a known unlabeled ligand (to saturate the receptors), and membrane preparation.

    • Competitive Binding: Add radiolabeled ligand, varying concentrations of the homoproline analogue, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the homoproline analogue concentration.

    • Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathways

The biological effects of many homoproline-containing peptides are mediated through G protein-coupled receptors (GPCRs). Below are diagrams of the signaling pathways for the μ-opioid and bradykinin B2 receptors, common targets for these analogues.

mu_opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Homoproline_Analogue Homoproline-containing Opioid Peptide Homoproline_Analogue->MOR Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia, Sedation, etc. PKA->Cellular_Response Leads to

Caption: Simplified μ-opioid receptor signaling pathway.

bradykinin_signaling cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (GPCR) Gq_protein Gq/11 Protein B2R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Homoproline_Analogue Homoproline-containing Bradykinin Analogue Homoproline_Analogue->B2R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Vasodilation, Inflammation, etc. Ca_release->Cellular_Response Contributes to PKC->Cellular_Response Contributes to experimental_workflow Start Design of Homoproline Analogue Synthesis Chemical Synthesis & Purification (HPLC) Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Stability_Assay Enzymatic Stability Assay (in Plasma) Characterization->Stability_Assay Binding_Assay Receptor Binding Assay (IC50/Ki Determination) Characterization->Binding_Assay SAR_Analysis Structure-Activity Relationship Analysis Stability_Assay->SAR_Analysis Functional_Assay In vitro/In vivo Functional Assays Binding_Assay->Functional_Assay Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(Pyrrolidin-2-yl)acetic acid, also known as L-β-homoproline, is a conformationally constrained β-amino acid analog of proline. Its incorporation into peptide sequences offers a powerful strategy for modulating their structural and biological properties. The extended backbone and the inherent conformational rigidity of the pyrrolidine ring can induce unique secondary structures, enhance proteolytic stability, and alter receptor binding affinity and selectivity. These characteristics make it a valuable building block in the design of novel peptidomimetics for therapeutic and research applications.

This document provides detailed protocols for the solid-phase synthesis of peptides containing (S)-2-(Pyrrolidin-2-yl)acetic acid, along with data on its effects on peptide activity and guidelines for purification and characterization.

Key Applications

The introduction of (S)-2-(Pyrrolidin-2-yl)acetic acid into peptide scaffolds can be leveraged for several applications:

  • Enhanced Biological Stability: The β-amino acid backbone is often less susceptible to enzymatic degradation by proteases compared to natural α-peptides, leading to a longer in vivo half-life.

  • Conformational Constraint: The pyrrolidine ring restricts the torsional angles of the peptide backbone, promoting the formation of stable secondary structures such as turns and helices. This can lead to peptides with higher receptor affinity and specificity.

  • Modulation of Biological Activity: The altered backbone geometry can change the presentation of side chains, leading to modified interactions with biological targets. This can be used to fine-tune the agonist or antagonist properties of a peptide. For example, a bradykinin analog containing β-homoproline was found to be as potent as the native peptide in its vasodepressor activity.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and activity of peptides containing β-homoproline.

ParameterValue/RangeRemarksReference
Coupling Efficiency >99%Achievable with standard coupling reagents such as HATU/DIPEA. Monitoring with a Kaiser test is recommended.General SPPS knowledge
Crude Peptide Purity Dependent on sequenceFor a 10-mer peptide containing a challenging residue, purities of >70% can be expected before purification.[2]
Final Yield (after purification) 15-40%Highly dependent on the peptide sequence, length, and purification efficiency.General SPPS knowledge
Biological Potency (Example) Equipotent to native peptide[7-β-HPro]bradykinin showed vasodepressor activity comparable to native bradykinin in rats.[1]
Enzymatic Stability ResistantBradykinin analogs with β-homoamino acids were resistant to in vitro degradation by dipeptidylcarboxypeptidase.[1]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide containing (S)-2-(Pyrrolidin-2-yl)acetic acid on a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-protected amino acids

  • Fmoc-(S)-2-(pyrrolidin-2-yl)acetic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HATU, HBTU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Activation additive: HOBt (if using DIC)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a fritted syringe or peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • Perform a Kaiser test to confirm the presence of free primary amines (beads turn blue).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test (beads remain colorless or yellow). If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-(S)-2-(pyrrolidin-2-yl)acetic acid:

    • Follow the same pre-activation and coupling procedure as for standard amino acids (Step 3). Due to the secondary amine nature of β-homoproline, coupling may be slightly slower. An extended coupling time (2-4 hours) or the use of a more potent coupling reagent like HATU is recommended.

  • Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the resin sequentially with DMF, DCM, and methanol. Dry the resin thoroughly under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase HPLC system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Solvent A, with the addition of some Solvent B if necessary for solubility.

    • Purify the peptide using a preparative or semi-preparative reversed-phase HPLC system.

    • Elute the peptide with a linear gradient of Solvent B in Solvent A (e.g., 5-65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

    • Monitor the elution profile at 210-220 nm.

    • Collect fractions corresponding to the main peptide peak.

  • Characterization and Quality Control:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the fractions with the desired purity (>95%).

    • Confirm the identity of the peptide by mass spectrometry to verify the correct molecular weight.

  • Lyophilization: Freeze the pooled pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Visualizations

spss_workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Final Residue? Wash2->Repeat Repeat->Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Pure Peptide Purification->Final_Peptide

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

bradykinin_signaling cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor (GPCR) Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Bradykinin Bradykinin Analog (with β-homoproline) Bradykinin->B2R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Vasodilation Vasodilation Ca_release->Vasodilation Leads to PKC_activation->Vasodilation Contributes to

Caption: Simplified signaling pathway of bradykinin leading to vasodilation.

References

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride as an organocatalyst in asymmetric synthesis. While direct literature precedents for this specific catalyst are limited, its structural similarity to the well-established organocatalyst (S)-proline allows for the reliable extrapolation of its catalytic activity and the development of robust experimental protocols. The following sections detail its application in two key asymmetric transformations: the Aldol reaction and the Michael addition.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. This compound is anticipated to be an effective catalyst for this transformation, proceeding via an enamine-based catalytic cycle.

Catalytic Cycle: Enamine Catalysis

The catalytic cycle for the asymmetric aldol reaction involves the formation of a chiral enamine intermediate from the reaction of the pyrrolidine catalyst with a ketone. This enamine then attacks an aldehyde electrophile in a stereocontrolled manner, directed by the chiral scaffold of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the desired β-hydroxy carbonyl product.

G cluster_cycle Catalytic Cycle Catalyst (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Iminium->Catalyst Catalyst Regeneration Product β-Hydroxy Carbonyl Product Iminium->Product + H₂O Water H₂O G cluster_workflow Experimental Workflow Start Start Step1 Dissolve Catalyst and Michael Acceptor in Solvent Start->Step1 Step2 Add Michael Donor (Ketone/Aldehyde) Step1->Step2 Step3 Stir at Controlled Temperature Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Reaction Quench (e.g., NH4Cl) Step4->Step5 Completion Step6 Aqueous Workup and Extraction Step5->Step6 Step7 Purification by Column Chromatography Step6->Step7 Step8 Characterization (NMR, HPLC) Step7->Step8 End End Step8->End

Application of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride, also known as L-β-Homoproline hydrochloride, is a versatile chiral building block with significant applications in medicinal chemistry. Its rigid pyrrolidine ring and the presence of both amino and carboxylic acid functionalities make it an attractive scaffold for the design and synthesis of a wide range of biologically active molecules. This document provides detailed application notes and protocols for its use in drug discovery and development.

Introduction

The pyrrolidine scaffold is a common motif in many FDA-approved drugs, where it can enhance potency, selectivity, and pharmacokinetic properties.[1][2] (S)-2-(pyrrolidin-2-yl)acetic acid, as an unnatural β-amino acid, offers the advantage of introducing conformational constraints into peptide sequences, which can lead to increased metabolic stability and altered biological activity.[3][4] This chiral synthon is a valuable starting material for asymmetric synthesis, enabling the stereoselective preparation of complex molecules.

Key Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of compounds targeting a variety of diseases, including cancer, neurological disorders, and inflammatory conditions.

CXCR4 Receptor Antagonists for Cancer Therapy

The chemokine receptor CXCR4 plays a critical role in cancer metastasis.[5] Antagonists of this receptor can inhibit the migration of cancer cells and are therefore promising therapeutic agents. Pyrrolidine-based structures have been successfully developed as potent CXCR4 antagonists.

Quantitative Data:

CompoundTargetAssayActivityReference
Compound 46 CXCR412G5 antibody displacementIC₅₀ = 79 nM[5]
Compound 46 CXCR4CXCL12 induced cytosolic calcium fluxIC₅₀ = 0.25 nM[5]
Dual Carbonic Anhydrase and Acetylcholinesterase Inhibitors

Carbonic anhydrases (CAs) and acetylcholinesterase (AChE) are important drug targets for various conditions, including glaucoma, epilepsy, and Alzheimer's disease.[6][7] Pyrrolidine-benzenesulfonamide hybrids have been synthesized and shown to exhibit potent dual inhibitory activity.

Quantitative Data:

CompoundTargetActivity (Kᵢ)Reference
Compound 3b hCA I17.61 ± 3.58 nM[7]
Compound 3b hCA II5.14 ± 0.61 nM[7]
Compound 6a AChE22.34 ± 4.53 nM[7]
Compound 6b AChE27.21 ± 3.96 nM[7]
Precursor for Natural Product Synthesis

This compound is a known precursor in the biosynthesis of the pyrrolizidine alkaloids Tussilagine and Isotussilagine, which are of interest in neurological research.[8][9]

Experimental Protocols

The following are generalized protocols for the synthesis of bioactive molecules using this compound. Researchers should adapt these methods to their specific target molecules.

Protocol 1: General Procedure for Peptide Coupling

This protocol describes the incorporation of the L-β-Homoproline moiety into a peptide chain using standard solid-phase peptide synthesis (SPPS) techniques.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/water)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Amino Acid Activation: Dissolve this compound and the coupling reagent (e.g., HBTU) in DMF. Add the base (e.g., DIPEA) to neutralize the hydrochloride and activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Activation Amino Acid Activation ((S)-2-(pyrrolidin-2-yl)acetic acid HCl) Deprotection->Activation Coupling Coupling Activation->Coupling Washing Washing Coupling->Washing Washing->Deprotection Next Cycle Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis.

Protocol 2: Synthesis of a Pyrrolidine-Based CXCR4 Antagonist (Generalized)

This protocol outlines a potential synthetic route to a CXCR4 antagonist, adapted from literature procedures.

Materials:

  • This compound

  • Protecting group reagents (e.g., Boc-anhydride)

  • Activating agents for amide coupling (e.g., EDC, HOBt)

  • Aromatic amine building block

  • Reducing agents (e.g., LiAlH₄)

  • Solvents (e.g., DCM, THF, Methanol)

  • Purification materials (e.g., silica gel)

Procedure:

  • N-Protection: Protect the secondary amine of this compound with a suitable protecting group (e.g., Boc).

  • Amide Coupling: Couple the N-protected amino acid with a desired aromatic amine using standard amide coupling reagents (e.g., EDC/HOBt).

  • Reduction of Carboxylic Acid: Reduce the carboxylic acid functionality to an alcohol using a suitable reducing agent (e.g., LiAlH₄).

  • Further Functionalization (if required): The resulting alcohol can be further modified, for example, by conversion to an amine or ether linkage.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc).

  • Purification: Purify the final compound by column chromatography.

Signaling Pathways

CXCR4 Signaling Pathway

CXCR4 is a G-protein coupled receptor (GPCR). Upon binding its ligand, CXCL12, it activates several downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration.[4][8][10][11] Antagonists developed from this compound block the binding of CXCL12, thereby inhibiting these downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CXCR4 CXCR4 GPCR G-protein CXCR4->GPCR Activates PI3K PI3K GPCR->PI3K PLC PLC GPCR->PLC ERK ERK GPCR->ERK Akt Akt PI3K->Akt Ca_flux Ca²⁺ Flux PLC->Ca_flux Transcription Gene Transcription Akt->Transcription ERK->Transcription CXCL12 CXCL12 CXCL12->CXCR4 Binds Antagonist Pyrrolidine-based Antagonist Antagonist->CXCR4 Blocks

Caption: CXCR4 Signaling Pathway Inhibition.

Acetylcholinesterase Inhibition

Acetylcholinesterase is an enzyme that degrades the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse.[3][12] Inhibitors of AChE prevent this degradation, leading to an increased concentration of ACh at the synapse and enhanced cholinergic neurotransmission.

Caption: Mechanism of Acetylcholinesterase Inhibition.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application has led to the development of potent modulators of important biological targets. The provided notes and protocols serve as a foundation for researchers to explore the potential of this chiral scaffold in the design and synthesis of novel therapeutic agents.

References

Protocol for the N-Protection of (S)-2-(pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-protection of (S)-2-(pyrrolidin-2-yl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds. The protocols cover the use of three common amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

Introduction

(S)-2-(pyrrolidin-2-yl)acetic acid, also known as L-β-homoproline, is a valuable chiral starting material in medicinal chemistry. Its secondary amine is nucleophilic and can undergo undesired side reactions during synthetic transformations. Therefore, protection of the pyrrolidine nitrogen is a crucial step to ensure the desired reactivity and achieve high yields of the target molecules. The choice of the protecting group depends on the overall synthetic strategy, particularly the conditions required for its subsequent removal. This note details the procedures for the introduction of the Boc, Cbz, and Fmoc protecting groups, providing a comparative overview of their respective reaction conditions and yields.

Data Presentation: Comparison of N-Protecting Groups

The following table summarizes the quantitative data for the N-protection of (S)-2-(pyrrolidin-2-yl)acetic acid with Boc, Cbz, and Fmoc protecting groups. The data is compiled from literature procedures on the target molecule or closely related analogues.

Protecting GroupReagentSolvent(s)BaseReaction TimeTemperature (°C)Typical Yield (%)Purity (%)
Boc Di-tert-butyl dicarbonate (Boc)₂ODioxane / WaterNaOH1.5 hRoom Temp.85-95>95
Cbz Benzyl chloroformate (Cbz-Cl)THF / WaterNaHCO₃20 h0 to Room Temp.~90>95
Fmoc Fmoc-OSuTHF / aq. NaHCO₃NaHCO₃16 hRoom Temp.~72>95

Experimental Protocols

Detailed methodologies for the N-protection of (S)-2-(pyrrolidin-2-yl)acetic acid are provided below.

Protocol 1: N-Boc Protection

This protocol describes the protection of the secondary amine of (S)-2-(pyrrolidin-2-yl)acetic acid using di-tert-butyl dicarbonate.

Materials:

  • (S)-2-(pyrrolidin-2-yl)acetic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-2-(pyrrolidin-2-yl)acetic acid (1.0 eq) in a mixture of dioxane and 1N NaOH solution.

  • To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with 1N NaOH solution.

  • Acidify the aqueous phase to pH 2-3 with 3N HCl.

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid.

Protocol 2: N-Cbz Protection

This protocol details the procedure for the N-protection of (S)-2-(pyrrolidin-2-yl)acetic acid using benzyl chloroformate.[1]

Materials:

  • (S)-2-(pyrrolidin-2-yl)acetic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-2-(pyrrolidin-2-yl)acetic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF and water.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.5 eq) to the stirred solution.[1]

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 19 hours.[1]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain N-Cbz-(S)-2-(pyrrolidin-2-yl)acetic acid.[1]

Protocol 3: N-Fmoc Protection

This protocol outlines the steps for the N-protection of (S)-2-(pyrrolidin-2-yl)acetic acid using 9-fluorenylmethyloxycarbonyl N-succinimide.

Materials:

  • (S)-2-(pyrrolidin-2-yl)acetic acid

  • 9-fluorenylmethyloxycarbonyl N-succinimide (Fmoc-OSu)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (S)-2-(pyrrolidin-2-yl)acetic acid (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.

  • Wash the aqueous mixture with diethyl ether (3 x volumes) to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 1-2 with 1M HCl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield N-Fmoc-(S)-2-(pyrrolidin-2-yl)acetic acid.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the N-protection of (S)-2-(pyrrolidin-2-yl)acetic acid.

Boc_Protection_Workflow Start Start: (S)-2-(pyrrolidin-2-yl)acetic acid Dissolution Dissolution: Dioxane / 1N NaOH Start->Dissolution Reagent_Addition Reagent Addition: (Boc)₂O in Dioxane Dissolution->Reagent_Addition Reaction Reaction: Room Temp, 1.5h Reagent_Addition->Reaction Workup Aqueous Workup: EtOAc wash, Acidification Reaction->Workup Extraction Extraction: EtOAc Workup->Extraction Drying_Concentration Drying & Concentration: Na₂SO₄, Evaporation Extraction->Drying_Concentration Product Product: N-Boc protected acid Drying_Concentration->Product

N-Boc Protection Workflow

Cbz_Protection_Workflow Start Start: (S)-2-(pyrrolidin-2-yl)acetic acid Dissolution Dissolution: THF / Water, NaHCO₃ Start->Dissolution Cooling Cooling: 0 °C Dissolution->Cooling Reagent_Addition Reagent Addition: Cbz-Cl Cooling->Reagent_Addition Reaction Reaction: 0 °C to RT, 20h Reagent_Addition->Reaction Workup Aqueous Workup: Water, EtOAc extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: N-Cbz protected acid Purification->Product

N-Cbz Protection Workflow

Fmoc_Protection_Workflow Start Start: (S)-2-(pyrrolidin-2-yl)acetic acid Dissolution Dissolution: THF / aq. NaHCO₃ Start->Dissolution Reagent_Addition Reagent Addition: Fmoc-OSu Dissolution->Reagent_Addition Reaction Reaction: Room Temp, 16h Reagent_Addition->Reaction Workup Aqueous Workup: Ether wash, Acidification Reaction->Workup Extraction Extraction: EtOAc or DCM Workup->Extraction Drying_Concentration Drying & Concentration: Na₂SO₄, Evaporation Extraction->Drying_Concentration Product Product: N-Fmoc protected acid Drying_Concentration->Product

N-Fmoc Protection Workflow

References

Application Notes and Protocols for Coupling Reactions Involving (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for performing coupling reactions with (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride, a proline derivative of interest in medicinal chemistry and drug discovery. The following sections outline common amide bond formation techniques, including protocols for EDC/HOBt and HATU mediated couplings, which are widely applicable to this class of compounds.

Introduction to Amide Coupling with Proline Derivatives

This compound is a valuable building block in organic synthesis, particularly for the construction of novel peptide and non-peptide structures. As a proline derivative, it possesses a secondary amine within a rigid five-membered ring, which can present unique challenges and opportunities in coupling reactions. The hydrochloride salt form requires neutralization prior to or in situ during the coupling reaction to liberate the free amine for reaction.

The formation of an amide bond is a cornerstone of many synthetic endeavors. This is typically achieved by activating the carboxylic acid component, making it susceptible to nucleophilic attack by the amine.[1] A variety of coupling reagents have been developed to facilitate this transformation efficiently, minimizing side reactions and preserving stereochemical integrity.[2]

Common Coupling Reagents and Mechanisms

Two of the most prevalent and effective classes of coupling reagents for amide bond formation are carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][4][5][6]

EDC/HOBt Coupling: This method involves the reaction of a carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is prone to racemization and other side reactions. The addition of HOBt mitigates these issues by forming an HOBt-active ester, which is more stable and reacts cleanly with the amine to form the desired amide.[3][7][8]

HATU Coupling: HATU is a highly efficient coupling reagent that reacts with a carboxylic acid to form an OAt-active ester.[4][5][6] The 1-hydroxy-7-azabenzotriazole (HOAt) leaving group is a key feature of HATU, as the nitrogen atom in the pyridine ring is thought to stabilize the transition state through hydrogen bonding, leading to faster and more efficient couplings, even with sterically hindered amino acids.[5]

Experimental Protocols

The following are generalized protocols for the coupling of this compound with a generic primary or secondary amine. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard procedure for the coupling of a carboxylic acid with an amine using EDC and HOBt.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the amine (1.0-1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: EDC/HOBt Coupling Workflow

EDC_HOBt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Combine (S)-2-(pyrrolidin-2-yl)acetic acid HCl and Amine dissolve Dissolve in Anhydrous Solvent start->dissolve add_hobt Add HOBt dissolve->add_hobt add_base Add DIPEA add_hobt->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC cool->add_edc react Stir at RT (12-24h) add_edc->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify via Chromatography dry->purify end Isolated Product purify->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Amide Coupling

This protocol is suitable for more challenging couplings, including those involving sterically hindered substrates.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: HATU Coupling Workflow

HATU_Workflow cluster_preactivation Pre-activation cluster_coupling Coupling cluster_workup Workup & Purification start Dissolve (S)-2-(pyrrolidin-2-yl)acetic acid HCl in DMF add_reagents Add HATU and DIPEA start->add_reagents activate Stir at RT (15-30 min) add_reagents->activate add_amine Add Amine activate->add_amine react Stir at RT (1-4h) add_amine->react dilute Dilute with Water react->dilute extract Extract with Organic Solvent dilute->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify via Chromatography dry->purify end Isolated Product purify->end

Caption: Workflow for HATU mediated amide coupling.

Data Presentation

The following tables summarize typical reaction parameters for the coupling protocols described above. Please note that yields are highly substrate-dependent and the values provided are for general guidance.

Table 1: EDC/HOBt Coupling Reaction Parameters

ParameterValue
(S)-2-(pyrrolidin-2-yl)acetic acid HCl 1.0 eq
Amine 1.0 - 1.2 eq
EDC 1.2 eq
HOBt 1.2 eq
DIPEA 2.0 - 3.0 eq
Solvent Anhydrous DMF or DCM
Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Typical Yield 60 - 85%

Table 2: HATU Coupling Reaction Parameters

ParameterValue
(S)-2-(pyrrolidin-2-yl)acetic acid HCl 1.0 eq
Amine 1.0 - 1.2 eq
HATU 1.1 eq
DIPEA 3.0 eq
Solvent Anhydrous DMF
Temperature Room Temperature
Reaction Time 1 - 4 hours
Typical Yield 75 - 95%

Signaling Pathways and Logical Relationships

The logical flow of a typical amide coupling reaction, from starting materials to the final product, is depicted below. This diagram illustrates the key stages of activation, coupling, and purification.

DOT Diagram: General Amide Coupling Logic

Amide_Coupling_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs acid Carboxylic Acid ((S)-2-(pyrrolidin-2-yl)acetic acid HCl) activation Carboxylic Acid Activation acid->activation amine Amine coupling Nucleophilic Attack by Amine amine->coupling reagents Coupling Reagents (e.g., EDC/HOBt, HATU) reagents->activation base Base (e.g., DIPEA) base->activation solvent Anhydrous Solvent (e.g., DMF, DCM) activation->coupling amide_formation Amide Bond Formation coupling->amide_formation product Crude Amide Product amide_formation->product byproducts Byproducts (e.g., Urea, HOBt) amide_formation->byproducts purification Purification (Chromatography) product->purification final_product Pure Amide Product purification->final_product

References

Development of Enzyme Inhibitors from Pyrrolidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique three-dimensional structure and stereochemical diversity make it an ideal starting point for the design of potent and selective enzyme inhibitors.[1][2] This document provides detailed application notes on the development of enzyme inhibitors derived from pyrrolidine, focusing on key therapeutic targets. It also includes comprehensive protocols for their synthesis and evaluation.

Key Enzyme Targets for Pyrrolidine-Based Inhibitors

Pyrrolidine derivatives have been successfully developed to target a range of enzymes implicated in various diseases.[3]

  • Dipeptidyl Peptidase-4 (DPP-4): A key target in the treatment of type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin hormones, such as GLP-1 and GIP, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[4][5][6][7]

  • HIV Protease: An essential enzyme for the replication of the Human Immunodeficiency Virus (HIV). Inhibitors of HIV protease block the cleavage of viral polyproteins, preventing the maturation of new, infectious virions.[8][9]

  • Neuraminidase: A surface glycoprotein of the influenza virus that is crucial for the release of progeny virions from infected cells.[10][11] Neuraminidase inhibitors prevent this release, thereby halting the spread of the infection.[11][12]

  • α-Amylase and α-Glucosidase: These enzymes are involved in the digestion of carbohydrates. Their inhibition can delay glucose absorption and manage postprandial hyperglycemia in diabetic patients.[13][14]

Data Presentation: Inhibitory Activities

The following tables summarize the inhibitory activities of representative pyrrolidine derivatives against their respective enzyme targets.

Table 1: Pyrrolidine Derivatives as DPP-4 Inhibitors

CompoundStructureIC50 (nM)Reference
Vildagliptin1-[[2-[(5-Cyanopyridin-2-yl)amino]ethyl]amino]acetyl-2-pyrrolidinecarbonitrile62[5]
Saxagliptin(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile50

Table 2: Pyrrolidine Derivatives as HIV-1 Protease Inhibitors

CompoundStructureIC50 (nM)Reference
Inhibitor 34b(R)-pyrrolidine-3-carboxamide P2 ligand and a 4-hydroxyphenyl P2' ligand0.32[15]
Darunavir((1S,2R)-3-(((4-aminophenyl)sulfonyl)(isobutyl)amino)-1-benzyl-2-hydroxypropyl)carbamic acid (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester-[8][9]

Table 3: Pyrrolidine Derivatives as Neuraminidase Inhibitors

CompoundStructureIC50 (µM) (H3N2)Reference
Compound 6eNot specified1.56[16]
Compound 9cNot specified2.71[16]
Compound 9eNot specified1.89[16]
OseltamivirEthyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate1.06[16]
A-192558 (20e)(±)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N-ethyl-N-isopropylcarbamyl)pyrrolidine-4-carboxylate0.2 (NA A)[17]

Table 4: Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors

CompoundAnalogueα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)Reference
3g4-methoxy26.2418.04[13]
3aNot specified36.32-[13]
3fNot specified-27.51[13]
AcarboseReference--[13]

Signaling Pathways and Mechanisms of Action

DPP-4 Inhibition Signaling Pathway

DPP-4 inhibitors increase the levels of active GLP-1 and GIP, which act on their respective receptors on pancreatic β-cells to stimulate insulin secretion. GLP-1 also suppresses glucagon secretion from α-cells, contributing to improved glycemic control.

DPP4_Inhibition cluster_gut Gut cluster_pancreas Pancreas Meal Meal L-cells L-cells Meal->L-cells stimulates K-cells K-cells Meal->K-cells stimulates Active GLP-1 Active GLP-1 L-cells->Active GLP-1 releases Active GIP Active GIP K-cells->Active GIP releases Beta-cells Beta-cells Insulin Insulin Beta-cells->Insulin secretes Alpha-cells Alpha-cells Glucagon Glucagon Alpha-cells->Glucagon secretes Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production promotes Active GLP-1->Beta-cells stimulates Active GLP-1->Alpha-cells inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 degraded by Active GIP->Beta-cells stimulates Active GIP->DPP-4 degraded by Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->DPP-4 inhibits

DPP-4 Inhibition Pathway
HIV Protease Inhibition Workflow

HIV protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into their functional protein components. Pyrrolidine-based inhibitors act as transition-state mimics, binding to the active site of the enzyme and preventing this cleavage, thus halting viral maturation.[8][9]

HIV_Protease_Inhibition HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Infection Viral RNA Viral RNA Host Cell->Viral RNA Release Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease cleaved by Non-infectious Virion Non-infectious Virion Gag-Pol Polyprotein->Non-infectious Virion No Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->HIV Protease inhibits Pyrrolidine Inhibitor->Non-infectious Virion New Virion Assembly New Virion Assembly Mature Viral Proteins->New Virion Assembly Infectious Virion Infectious Virion New Virion Assembly->Infectious Virion

HIV Protease Inhibition Workflow
Neuraminidase Inhibition Mechanism

Neuraminidase is an enzyme on the surface of the influenza virus that cleaves sialic acid residues on the host cell surface, allowing newly formed virus particles to be released.[10][11] Pyrrolidine-based neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid, and bind to the active site of the enzyme with high affinity, preventing the release of progeny virions.

Neuraminidase_Inhibition cluster_host Host Cell Host Cell Surface Host Cell Surface Sialic Acid Receptor Sialic Acid Receptor Released Virion Released Virion Sialic Acid Receptor->Released Virion releases Influenza Virus (Progeny) Influenza Virus (Progeny) Hemagglutinin Hemagglutinin Influenza Virus (Progeny)->Hemagglutinin has Neuraminidase Neuraminidase Influenza Virus (Progeny)->Neuraminidase has Hemagglutinin->Sialic Acid Receptor binds to Trapped Virion Trapped Virion Hemagglutinin->Trapped Virion remains bound Neuraminidase->Sialic Acid Receptor cleaves Pyrrolidine Inhibitor Pyrrolidine Inhibitor Pyrrolidine Inhibitor->Neuraminidase inhibits

Neuraminidase Inhibition Mechanism

Experimental Protocols

General Synthesis of Pyrrolidine Derivatives

A common method for synthesizing pyrrolidine derivatives involves the coupling of N-Boc-proline with various amines.[14]

Materials:

  • N-Boc-proline

  • Aromatic or aliphatic amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N-methylmorpholine (NMM)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (for Boc deprotection)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-Boc-proline Activation: Dissolve N-Boc-proline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add the desired amine (1.1 eq) and NMM (1.5 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the N-Boc protected pyrrolidine derivative.

  • Boc Deprotection (Optional): To remove the Boc protecting group, dissolve the purified product in DCM and add TFA (10 eq). Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure to yield the final pyrrolidine derivative.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyrrolidine derivatives against a target enzyme. Specific conditions such as buffer composition, substrate, and enzyme concentration should be optimized for each specific enzyme.

Materials:

  • Recombinant target enzyme

  • Specific enzyme substrate (e.g., fluorogenic or chromogenic)

  • Assay buffer (e.g., phosphate or Tris buffer at optimal pH)

  • Test compounds (pyrrolidine derivatives) dissolved in DMSO

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add a defined amount of the target enzyme to each well containing either the test compound, positive control, or vehicle control (buffer with DMSO). Incubate at the optimal temperature for a predetermined period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.

  • Signal Detection: Measure the product formation over time using a microplate reader at the appropriate wavelength for the substrate used (absorbance for chromogenic substrates, fluorescence for fluorogenic substrates).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Specific Assay Protocol: α-Glucosidase Inhibition Assay[18]

Materials:

  • α-glucosidase enzyme solution (1 U/mL)

  • 0.1 M Phosphate buffer (pH 6.8)

  • 1 M p-nitrophenyl-α-D-glucopyranoside (p-NPG) substrate

  • 0.1 N Sodium carbonate (Na2CO3)

  • Test compounds and acarbose (positive control)

Procedure:

  • Incubation: Mix 10 µL of the α-glucosidase enzyme solution with various concentrations of the test compounds in a 96-well plate. Incubate for 20 minutes at 37 °C.

  • Buffer Addition: Add 125 µL of 0.1 M phosphate buffer (pH 6.8) to each well.

  • Reaction Initiation: Add 20 µL of 1 M p-NPG substrate to start the reaction and incubate for an additional 30 minutes at 37 °C.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 N Na2CO3.

  • Measurement: Measure the absorbance at 405 nm to determine the amount of p-nitrophenol released.

  • Calculation: Calculate the percentage of inhibition and the IC50 values as described in the general protocol.

Conclusion

The pyrrolidine scaffold is a versatile and valuable starting point for the development of novel enzyme inhibitors. The information and protocols provided herein offer a comprehensive guide for researchers in the field of drug discovery to design, synthesize, and evaluate new pyrrolidine-based therapeutic agents. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will continue to yield potent and selective drug candidates for a variety of diseases.

References

Synthesis of Constrained Amino Acid Analogues from (S)-2-(pyrrolidin-2-yl)acetic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Constrained amino acid analogues are valuable tools in drug discovery and chemical biology. By restricting the conformational flexibility of the amino acid backbone and side chains, researchers can develop peptides and small molecules with enhanced potency, selectivity, and metabolic stability. This document provides detailed protocols for the synthesis of conformationally constrained amino acid analogues, particularly bicyclic systems, using (S)-2-(pyrrolidin-2-yl)acetic acid or its close derivative, (S)-pyroglutamic acid, as a chiral starting material. The methodologies described herein are based on established literature precedents and are intended to serve as a practical guide for synthetic chemists in academic and industrial settings.

The core of the synthetic strategy involves the construction of a bicyclic lactam scaffold. This rigid framework allows for the stereocontrolled introduction of various functional groups, leading to a diverse range of constrained amino acid analogues that can mimic protein secondary structures or act as specific receptor ligands.

Synthetic Strategy Overview

The overall synthetic pathway commences with the readily available and optically pure (S)-pyroglutamic acid, which can be conceptually derived from (S)-2-(pyrrolidin-2-yl)acetic acid via lactamization. The key steps involve:

  • Protection and Reduction: The carboxylic acid of pyroglutamic acid is esterified, and the lactam carbonyl is selectively reduced to afford the corresponding pyroglutaminol derivative. The nitrogen is typically protected with a suitable group like tert-butoxycarbonyl (Boc).

  • Formation of an α,β-Unsaturated Bicyclic Lactam: The pyroglutaminol is converted into a key α,β-unsaturated bicyclic lactam intermediate. This step introduces a reactive site for conjugate addition.

  • Diastereoselective Conjugate Addition: A Michael addition of a nucleophile, often a zinc enolate, to the unsaturated bicyclic lactam allows for the stereocontrolled installation of a side chain. This is a crucial step for defining the stereochemistry of the final amino acid analogue.

  • Functional Group Manipulation and Ring Opening: The newly introduced functional group is further elaborated, and the bicyclic lactam is selectively opened to reveal the amino acid moiety.

This modular approach provides access to a variety of constrained analogues by simply varying the nucleophile used in the conjugate addition step.

Synthesis_Overview start (S)-2-(pyrrolidin-2-yl)acetic acid or (S)-Pyroglutamic Acid intermediate1 N-Protected Pyroglutaminol start->intermediate1 Protection & Reduction intermediate2 α,β-Unsaturated Bicyclic Lactam intermediate1->intermediate2 Elimination intermediate3 Functionalized Bicyclic Lactam intermediate2->intermediate3 Diastereoselective Conjugate Addition product Constrained Amino Acid Analogue intermediate3->product Elaboration & Ring Opening

Caption: General synthetic workflow from the starting material to the final constrained amino acid analogue.

Experimental Protocols

The following protocols are detailed examples for the synthesis of key intermediates and a final constrained amino acid analogue.

Protocol 1: Synthesis of N-Boc-(S)-pyroglutaminol

This protocol describes the protection and reduction of (S)-pyroglutamic acid.

Materials:

  • (S)-Pyroglutamic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Esterification: To a stirred suspension of (S)-pyroglutamic acid (1.0 eq) in anhydrous methanol at 0 °C, add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • N-Protection: Dissolve the methyl ester (1.0 eq) in anhydrous DCM. Add Boc₂O (1.1 eq) and DMAP (0.1 eq). Stir the mixture at room temperature for 16 hours. Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography (EtOAc/Hexanes gradient).

  • Reduction: Dissolve the N-Boc methyl pyroglutamate (1.0 eq) in anhydrous THF and cool to 0 °C. Add LiBH₄ (1.5 eq) portion-wise. Stir the reaction at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2 hours. Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to afford N-Boc-(S)-pyroglutaminol.

Protocol 2: Synthesis of the α,β-Unsaturated Bicyclic Lactam

This protocol details the conversion of N-Boc-(S)-pyroglutaminol to the key bicyclic intermediate.

Materials:

  • N-Boc-(S)-pyroglutaminol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

Procedure:

  • Mesylation: Dissolve N-Boc-(S)-pyroglutaminol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour.

  • Elimination: To the reaction mixture, add DBU (2.0 eq) and heat to reflux in toluene for 4 hours. Cool the reaction to room temperature and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the α,β-unsaturated bicyclic lactam.

Protocol 3: Diastereoselective Michael Addition

This protocol describes the conjugate addition of a zinc enolate to the α,β-unsaturated bicyclic lactam.

Materials:

  • α,β-Unsaturated bicyclic lactam

  • Bromoacetate ester (e.g., tert-butyl bromoacetate)

  • Zinc dust, activated

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Reformatsky Reagent Formation: In a flame-dried flask under an inert atmosphere, suspend activated zinc dust (2.0 eq) in anhydrous THF. Add a solution of the bromoacetate ester (1.5 eq) in THF dropwise. The reaction is initiated (gentle heating may be required) and then stirred at room temperature for 1 hour.

  • Conjugate Addition: Cool the freshly prepared Reformatsky reagent to 0 °C. Add a solution of the α,β-unsaturated bicyclic lactam (1.0 eq) in THF dropwise. Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction by the addition of saturated aqueous NH₄Cl. Extract the mixture with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the product by silica gel chromatography to obtain the functionalized bicyclic lactam.

Experimental_Workflow cluster_protocol1 Protocol 1: N-Boc-(S)-pyroglutaminol Synthesis cluster_protocol2 Protocol 2: Bicyclic Lactam Formation cluster_protocol3 Protocol 3: Michael Addition p1_start (S)-Pyroglutamic Acid p1_step1 Esterification (MeOH, SOCl₂) p1_start->p1_step1 p1_step2 N-Protection (Boc₂O, DMAP) p1_step1->p1_step2 p1_step3 Reduction (LiBH₄) p1_step2->p1_step3 p1_end N-Boc-(S)-pyroglutaminol p1_step3->p1_end p2_start N-Boc-(S)-pyroglutaminol p2_step1 Mesylation (MsCl, Et₃N) p2_start->p2_step1 p2_step2 Elimination (DBU, Toluene) p2_step1->p2_step2 p2_end α,β-Unsaturated Bicyclic Lactam p2_step2->p2_end p3_start α,β-Unsaturated Bicyclic Lactam p3_step1 Conjugate Addition (THF) p3_start->p3_step1 p3_reagent Reformatsky Reagent (from Bromoacetate & Zn) p3_reagent->p3_step1 p3_end Functionalized Bicyclic Lactam p3_step1->p3_end

Caption: Workflow illustrating the key experimental protocols for the synthesis.

Data Presentation

The following tables summarize typical yields and key characterization data for the synthetic intermediates. Actual results may vary depending on reaction scale and conditions.

Compound Step Typical Yield (%) ¹H NMR (CDCl₃, δ ppm) Mass Spec (m/z)
N-Boc-(S)-pyroglutaminolProtocol 175-854.15 (m, 1H), 3.60 (m, 2H), 2.40-2.10 (m, 4H), 1.45 (s, 9H)[M+H]⁺ calculated, found
α,β-Unsaturated Bicyclic LactamProtocol 260-706.80 (d, 1H), 6.00 (d, 1H), 4.50 (m, 1H), 3.80 (m, 2H), 1.48 (s, 9H)[M+H]⁺ calculated, found
Functionalized Bicyclic LactamProtocol 370-80 (diastereomeric excess >95%)4.30 (m, 1H), 3.75 (m, 2H), 2.80 (m, 1H), 2.50-2.20 (m, 4H), 1.47 (s, 9H), 1.44 (s, 9H)[M+H]⁺ calculated, found

Applications

The constrained amino acid analogues synthesized via these protocols have a wide range of applications in medicinal chemistry and chemical biology:

  • Peptidomimetics: Incorporation into peptides to induce and stabilize specific secondary structures such as β-turns and α-helices.

  • Receptor Probes: Synthesis of rigid analogues of neurotransmitters (e.g., glutamate) to probe receptor binding sites and develop selective agonists or antagonists.

  • Enzyme Inhibitors: Design of conformationally restricted inhibitors with improved binding affinity and selectivity.

  • Drug Scaffolds: Use as chiral building blocks for the synthesis of complex small molecule therapeutics.

The stereocontrolled nature of this synthetic route allows for the systematic exploration of the conformational requirements for biological activity, making it a powerful tool for structure-activity relationship (SAR) studies.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Thionyl chloride and methanesulfonyl chloride are corrosive and lachrymatory; handle with extreme care.

  • Lithium borohydride is a reactive hydride and should be handled under an inert atmosphere and quenched carefully.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for High-Throughput Screening of (S)-2-(pyrrolidin-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries composed of (S)-2-(pyrrolidin-2-yl)acetic acid derivatives. These compounds are of significant interest in drug discovery, particularly as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[1][2][3]

(S)-2-(pyrrolidin-2-yl)acetic acid and its analogues represent a versatile scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in numerous bioactive compounds and approved drugs.[1] Derivatives of this scaffold have been extensively explored as DPP-IV inhibitors, which function by preventing the degradation of incretin hormones, thereby promoting insulin secretion and regulating blood glucose levels.[4]

Data Presentation: In Vitro Activity of Pyrrolidine-Based DPP-IV Inhibitors

The following table summarizes the in vitro inhibitory activity of a selection of (S)-2-(pyrrolidin-2-yl)acetic acid derivatives and related analogues against the Dipeptidyl Peptidase-IV (DPP-IV) enzyme. This data is crucial for understanding the structure-activity relationship (SAR) and for identifying promising lead compounds for further development.

Compound IDStructureTargetAssay TypeIC₅₀ (nM)Reference
1 (2S,4S)-4-Fluoro-1-((2S,3R)-2-(4-(methylsulfonyl)phenyl)-3-((1H-1,2,4-triazol-1-yl)methyl)butanoyl)pyrrolidine-2-carbonitrileDPP-IVFluorescence-based17[5]
2 (R)-N-(1-(3-(Trifluoromethyl)-5,6-dihydro-[5][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-oxo-3-phenylpropan-2-yl)-4-(2,4,5-trifluorophenyl)piperazin-1-amine (Sitagliptin)DPP-IVFluorescence-based18[7]
3 (S)-1-((2S,3S)-2-Amino-3-methylpentanoyl)pyrrolidine-2-carbonitrile (Vildagliptin)DPP-IVNot SpecifiedNot Specified[1]
4 2-benzylpyrrolidine derivativeDPP-IVIn vitro assay300[7]
5 4-benzylpiperidine derivativeDPP-IVIn vitro assay1600[7]
6 phenethyl-piperazine derivativeDPP-IVIn vitro assay1200[7]
7 4-amino-1-benzylpiperidine derivativeDPP-IVIn vitro assay4000[7]
8 H-Lys(4-nitro-Z)-pyrrolidideDPP-IVNot Specified100[8][9]
9 (2S,4S)-1-(2-((5-bromo-2-methoxyphenyl)amino)-2-oxoacetyl)-4-fluoropyrrolidine-2-carbonitrileDPP-IVNot Specified50[10]
10 (2S,4S)-1-(2-((2-bromo-5-methoxyphenyl)amino)-2-oxoacetyl)-4-fluoropyrrolidine-2-carbonitrileDPP-IVNot Specified10[10]

Experimental Protocols

This section details the methodologies for a typical high-throughput screening campaign to identify and characterize inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) from a library of (S)-2-(pyrrolidin-2-yl)acetic acid derivatives. The protocol is based on a fluorescence-based assay that measures the enzymatic activity of DPP-IV.[11][12]

Principle of the DPP-IV Inhibition Assay

The assay utilizes a fluorogenic substrate, such as Gly-Pro-Aminomethylcoumarin (GP-AMC), which is cleaved by DPP-IV to release the highly fluorescent aminomethylcoumarin (AMC).[11][12] In the presence of a DPP-IV inhibitor, the enzymatic cleavage of the substrate is reduced, leading to a decrease in the fluorescence signal. The inhibitory activity of the test compounds is quantified by measuring the reduction in fluorescence intensity.

Materials and Reagents
  • DPP-IV Enzyme: Recombinant human DPP-IV.

  • Fluorogenic Substrate: Gly-Pro-Aminomethylcoumarin (GP-AMC).

  • Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[12]

  • Test Compounds: Library of (S)-2-(pyrrolidin-2-yl)acetic acid derivatives dissolved in 100% DMSO.

  • Positive Control: A known DPP-IV inhibitor (e.g., Sitagliptin).[13]

  • Negative Control: DMSO.

  • Microplates: 384-well, black, flat-bottom plates.

  • Instrumentation: Fluorometric microplate reader with excitation and emission wavelengths of approximately 350-360 nm and 450-465 nm, respectively.[11][12] Automated liquid handling systems.

High-Throughput Screening Protocol
  • Compound Plating:

    • Prepare serial dilutions of the test compounds and the positive control in DMSO.

    • Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of the diluted compounds, positive control, and DMSO (negative control) to the wells of a 384-well microplate.[12]

  • Enzyme Addition:

    • Dilute the recombinant human DPP-IV enzyme in the assay buffer to the desired working concentration.

    • Add 10 µL of the diluted DPP-IV enzyme solution to each well of the microplate, except for the background control wells.[12] For the background wells, add 10 µL of assay buffer.

  • Pre-incubation:

    • Gently mix the plate and incubate for a short period (e.g., 10-15 minutes) at 37°C to allow the compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare the fluorogenic substrate solution by diluting GP-AMC in the assay buffer.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.[12]

  • Incubation:

    • Cover the plate and incubate for 30 minutes at 37°C.[12]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[11][12]

Data Analysis
  • Background Subtraction: Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of DPP-IV inhibition for each test compound concentration using the following formula:

  • IC₅₀ Determination:

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each active compound.

Visualizations

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign aimed at identifying novel enzyme inhibitors.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation cluster_characterization Characterization Compound_Library Compound Library ((S)-2-(pyrrolidin-2-yl)acetic acid derivatives) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development (DPP-IV Fluorescence Assay) Assay_Development->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation SAR_Studies Structure-Activity Relationship (SAR) Hit_Confirmation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

DPP-IV Signaling Pathway and Inhibition

This diagram illustrates the role of DPP-IV in the incretin signaling pathway and how its inhibition by (S)-2-(pyrrolidin-2-yl)acetic acid derivatives can lead to improved glycemic control.

DPP_IV_Signaling cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream cluster_drug Therapeutic Intervention Food_Intake Food Intake GLP1_GIP Active Incretins (GLP-1, GIP) Food_Intake->GLP1_GIP stimulates release Insulin_Secretion Insulin Secretion GLP1_GIP->Insulin_Secretion increases Glucagon_Secretion Glucagon Secretion GLP1_GIP->Glucagon_Secretion decreases DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 substrate Lowered Blood Glucose Lowered Blood Glucose Insulin_Secretion->Lowered Blood Glucose Increased Blood Glucose Increased Blood Glucose Glucagon_Secretion->Increased Blood Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins cleavage Pyrrolidine_Derivative (S)-2-(pyrrolidin-2-yl)acetic acid Derivative Pyrrolidine_Derivative->DPP4 inhibits

References

Application Notes and Protocols: Chiral HPLC Method for Separating Enantiomers of 2-(pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for developing a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-(pyrrolidin-2-yl)acetic acid. Due to the absence of a specific, published method for this compound, a systematic screening approach is proposed based on established principles of chiral chromatography for similar molecules, such as amino acid derivatives.

Introduction

2-(pyrrolidin-2-yl)acetic acid is a chiral molecule with a stereogenic center at the C2 position of the pyrrolidine ring. The effective separation and quantification of its enantiomers are crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is a powerful technique for achieving this separation. The strategy outlined below involves screening various chiral stationary phases (CSPs) and mobile phase compositions to identify optimal separation conditions.

Proposed Chiral HPLC Method Development Strategy

The separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP.[1] A successful separation is achieved when there is a sufficient difference in the stability of these complexes for the two enantiomers. The recommended approach is to screen a set of diverse CSPs under different mobile phase conditions.

Recommended Chiral Stationary Phases (CSPs) for Screening

Based on the structure of 2-(pyrrolidin-2-yl)acetic acid (an amino acid derivative), the following types of CSPs are recommended for initial screening:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are versatile and widely used for a broad range of chiral compounds.[1]

  • Macrocyclic Glycopeptide-based CSPs (e.g., Vancomycin, Teicoplanin): These are particularly effective for the separation of amino acids and other amphoteric molecules.[2]

  • Pirkle-type or Brush-type CSPs: These phases, with their π-electron-rich groups, can offer unique selectivity based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[1][3]

Recommended Mobile Phase Systems for Screening

The choice of mobile phase is critical for achieving enantioselectivity. The following systems are proposed for the initial screening:

  • Normal Phase: A non-polar mobile phase, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Acidic or basic additives are often required. For an acidic analyte like 2-(pyrrolidin-2-yl)acetic acid, an acidic modifier is recommended.[1]

  • Reversed Phase: An aqueous mobile phase with an organic modifier such as acetonitrile or methanol. Buffers are used to control the pH and the ionization state of the analyte.

  • Polar Organic Mode: This mode uses a combination of polar organic solvents, such as acetonitrile and methanol, often with acidic and basic additives.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic 2-(pyrrolidin-2-yl)acetic acid in a suitable solvent (e.g., methanol, ethanol, or the mobile phase). A typical concentration is 1 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) using the initial mobile phase for injection. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

HPLC System and General Conditions
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector is suitable.

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size (or similar).

  • Flow Rate: 1.0 mL/min (can be optimized).[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C (can be varied to optimize separation).

  • Detection: UV at a suitable wavelength (e.g., 210 nm, or scan for maximum absorbance).

Screening Protocol

A systematic screening of the selected columns and mobile phases is recommended.

Table 1: Proposed Screening Conditions for Chiral Separation

Screening Phase Chiral Stationary Phase (Example) Mobile Phase System Mobile Phase Composition Additive
1. Normal Phase Polysaccharide-based (e.g., CHIRALCEL® OD-H)n-Hexane / Isopropanol90:10 (v/v)0.1% Trifluoroacetic Acid (TFA)
n-Hexane / Ethanol90:10 (v/v)0.1% TFA
2. Reversed Phase Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V)Acetonitrile / Water60:40 (v/v)0.1% Formic Acid
Methanol / Water60:40 (v/v)0.1% Formic Acid
3. Polar Organic Pirkle-type (e.g., Whelk-O® 1)Acetonitrile / Methanol50:50 (v/v)0.1% TFA

Protocol Steps:

  • Equilibrate the first column with the first mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard of 2-(pyrrolidin-2-yl)acetic acid.

  • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • If no separation or poor resolution is observed, proceed to the next mobile phase composition.

  • Repeat the process for each recommended column and mobile phase system.

  • Record the retention times, peak widths, and peak areas for each condition.

Data Presentation and Analysis

The quantitative data obtained from the screening experiments should be summarized in a structured table for easy comparison and selection of the optimal method.

Table 2: Summary of Chromatographic Data from Screening

Column Mobile Phase Additive Retention Time 1 (min) Retention Time 2 (min) Resolution (Rs) Selectivity (α) Peak Asymmetry (As)
e.g., CHIRALCEL® OD-HHexane/IPA (90:10)0.1% TFA
Hexane/EtOH (90:10)0.1% TFA
e.g., CHIROBIOTIC® VACN/Water (60:40)0.1% FA
MeOH/Water (60:40)0.1% FA
e.g., Whelk-O® 1ACN/MeOH (50:50)0.1% TFA
  • Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value > 1 is required for separation.

  • Peak Asymmetry (As): A measure of peak shape. A value between 0.9 and 1.2 is generally considered acceptable.

Method Optimization

Once a promising set of conditions (column and mobile phase) that provides partial or complete separation is identified, further optimization can be performed by systematically varying the following parameters:

  • Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents.

  • Additive Concentration: Vary the concentration of the acidic or basic modifier.

  • Flow Rate: Lower flow rates can sometimes improve resolution.[4]

  • Column Temperature: Temperature can affect selectivity; both increasing and decreasing the temperature should be explored.[4]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the development of the chiral HPLC method.

Chiral_HPLC_Method_Development start Start: Define Analytical Goal (Separate Enantiomers of 2-(pyrrolidin-2-yl)acetic acid) prep Sample Preparation (Racemic Standard in Solution) start->prep screening Column and Mobile Phase Screening prep->screening np_screen Normal Phase Screening (Polysaccharide CSP) screening->np_screen Screen 1 rp_screen Reversed Phase Screening (Macrocyclic Glycopeptide CSP) screening->rp_screen Screen 2 po_screen Polar Organic Screening (Pirkle-type CSP) screening->po_screen Screen 3 evaluation Evaluate Separation (Resolution, Selectivity, Peak Shape) np_screen->evaluation rp_screen->evaluation po_screen->evaluation optimization Method Optimization (Mobile Phase Ratio, Temperature, Flow Rate) evaluation->optimization Promising Separation (Rs > 1.0) no_separation No Separation (Try Alternative CSPs/Derivatization) evaluation->no_separation No/Poor Separation (Rs < 1.0) final_method Final Validated Method optimization->final_method

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This application note provides a systematic and detailed protocol for developing a robust chiral HPLC method for the separation of 2-(pyrrolidin-2-yl)acetic acid enantiomers. By following the proposed screening and optimization strategy, researchers can efficiently identify suitable chromatographic conditions. The provided tables and workflow diagram serve as practical tools for organizing and guiding the method development process.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound, a β-amino acid, typically starts from the readily available chiral precursor, L-proline. The key challenge is the one-carbon homologation of the carboxylic acid group. Two common strategies are employed:

  • Arndt-Eistert Homologation Route: This classic method involves converting N-protected L-proline into its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent Wolff rearrangement in the presence of a silver catalyst and water yields the one-carbon extended carboxylic acid.[1][2][3]

  • Nitrile Synthesis and Hydrolysis Route: This approach involves the reduction of N-protected L-proline to the corresponding alcohol (N-protected L-prolinol). The hydroxyl group is then converted to a good leaving group (e.g., tosylate or mesylate) and displaced by a cyanide ion to form the nitrile. Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Both routes require an initial N-protection step (e.g., with Boc or Cbz) and a final deprotection step to yield the free amine, which is then converted to its hydrochloride salt.

Q2: Which N-protecting group is most suitable for this synthesis?

A2: The choice of the N-protecting group is critical and depends on the specific reaction conditions of the chosen synthetic route.

  • Boc (tert-butyloxycarbonyl): This is a popular choice as it is stable under many reaction conditions but can be easily removed with acids (e.g., trifluoroacetic acid (TFA) or hydrochloric acid in dioxane). This is often convenient as the final step is the formation of the hydrochloride salt.

  • Cbz (carboxybenzyl): This protecting group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. This offers an orthogonal deprotection strategy if other parts of the molecule are acid-sensitive.

For the Arndt-Eistert route, which involves the formation of an acid chloride, a robust protecting group like Boc or Cbz is necessary. For the nitrile route, the protecting group must be stable during the reduction, tosylation/mesylation, and cyanidation steps.

Q3: What are the main safety concerns associated with the Arndt-Eistert homologation?

A3: The primary safety concern with the Arndt-Eistert reaction is the use of diazomethane. Diazomethane is a highly toxic and explosive gas.[1][2] Safer alternatives, such as trimethylsilyldiazomethane, can be used to mitigate some of these risks.[4] All manipulations involving diazomethane should be performed in a well-ventilated fume hood with appropriate personal protective equipment and explosion-proof glassware.

Troubleshooting Guides

Low Yield in the Arndt-Eistert Homologation Route
Problem Potential Cause Troubleshooting Suggestion
Low conversion of N-protected L-proline to the acid chloride. Incomplete reaction with the chlorinating agent (e.g., thionyl chloride or oxalyl chloride).Ensure the use of freshly distilled chlorinating agent and an appropriate reaction time and temperature. Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid C=O stretch).
Low yield of the diazoketone. Decomposition of diazomethane. Side reactions with the acid chloride.Use a freshly prepared solution of diazomethane. Add the acid chloride solution slowly to an excess of cold diazomethane solution to minimize side reactions.
Incomplete Wolff rearrangement. Inactive catalyst (e.g., silver oxide).Use freshly prepared or commercially available high-purity silver oxide. Consider photochemical conditions as an alternative to a metal catalyst for the rearrangement.[3]
Formation of side products during Wolff rearrangement. Presence of impurities or other nucleophiles.Ensure all reagents and solvents are pure and dry. The presence of alcohols, for instance, will lead to the formation of the corresponding ester instead of the carboxylic acid.[3]
Difficulties in the Nitrile Synthesis and Hydrolysis Route
Problem Potential Cause Troubleshooting Suggestion
Incomplete reduction of N-protected L-proline. Inactive reducing agent (e.g., LiAlH₄ or NaBH₄).Use a fresh, anhydrous reducing agent. Ensure the reaction is performed under an inert atmosphere.
Low yield in the conversion of the alcohol to the tosylate or mesylate. Incomplete reaction.Use a slight excess of tosyl chloride or mesyl chloride and a suitable base (e.g., triethylamine or pyridine) to neutralize the generated HCl. Monitor the reaction by TLC.
Low yield in the cyanide displacement reaction. Poor leaving group ability. Steric hindrance.Ensure the tosylate or mesylate is properly formed. Consider using a more nucleophilic cyanide source (e.g., KCN with a crown ether) and a polar aprotic solvent (e.g., DMSO or DMF).
Incomplete hydrolysis of the nitrile. Harsh reaction conditions leading to decomposition. Formation of a stable amide intermediate.Nitrile hydrolysis can be sluggish.[5][6] For acidic hydrolysis, prolonged heating with a strong acid (e.g., 6M HCl) is often required.[5][6] Monitor the reaction to avoid decomposition of the product. If the amide intermediate is isolated, it can be further hydrolyzed under more forcing conditions.[7]
Issues with the Final Deprotection and Salt Formation Step
Problem Potential Cause Troubleshooting Suggestion
Incomplete N-deprotection. Insufficient acid strength or reaction time.For Boc deprotection, use a stronger acid (e.g., neat TFA) or increase the reaction time with HCl in dioxane. Monitor the reaction by TLC until the starting material is fully consumed.
Difficulty in isolating the final hydrochloride salt. Product is highly soluble in the reaction solvent.After deprotection and removal of the solvent, dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol) and precipitate the hydrochloride salt by adding a non-polar solvent (e.g., diethyl ether or hexane).
Product is an oil instead of a solid. Presence of impurities. Residual solvent.Purify the free amine by column chromatography before salt formation. Ensure all solvents are thoroughly removed under high vacuum. Trituration with a suitable solvent system can sometimes induce crystallization.

Experimental Protocols

Proposed Synthetic Route 1: Arndt-Eistert Homologation

Arndt_Eistert_Workflow L_Proline L-Proline N_Boc_Proline N-Boc-L-Proline L_Proline->N_Boc_Proline Boc₂O, Base Acid_Chloride N-Boc-L-prolyl chloride N_Boc_Proline->Acid_Chloride (COCl)₂, cat. DMF Diazoketone N-Boc-2-diazoacetyl-pyrrolidine Acid_Chloride->Diazoketone CH₂N₂ Homologous_Acid N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid Diazoketone->Homologous_Acid Ag₂O, H₂O, Heat (Wolff Rearrangement) Final_Product (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride Homologous_Acid->Final_Product HCl/Dioxane Nitrile_Hydrolysis_Workflow N_Boc_Proline N-Boc-L-Proline N_Boc_Prolinol N-Boc-L-Prolinol N_Boc_Proline->N_Boc_Prolinol 1. Ethyl chloroformate, Et₃N 2. NaBH₄ N_Boc_Prolinol_OTs N-Boc-L-Prolinol Tosylate N_Boc_Prolinol->N_Boc_Prolinol_OTs TsCl, Pyridine Nitrile N-Boc-(S)-2-(cyanomethyl)pyrrolidine N_Boc_Prolinol_OTs->Nitrile NaCN, DMSO Homologous_Acid N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid Nitrile->Homologous_Acid HCl (aq), Heat Final_Product (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride Homologous_Acid->Final_Product HCl/Dioxane

References

Technical Support Center: Purification of Polar Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar pyrrolidine derivatives.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of polar pyrrolidine derivatives, offering potential solutions and alternative approaches.

Normal-Phase Chromatography (NPC)

Question: I am observing significant peak tailing and poor separation of my polar pyrrolidine derivative on a standard silica gel column. What can I do to improve this?

Answer: This is a common issue arising from the interaction between the basic pyrrolidine nitrogen and the acidic silanol groups on the silica surface.[1] Here are several strategies to mitigate this problem:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups. Common choices include:

    • Triethylamine (TEA): Typically added at a concentration of 0.1-1%.

    • Ammonia Solution: A solution of ammonia in methanol can be effective.

    • Pyridine: Can also be used as a mobile phase additive.

  • Use of Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the analytes from the acidic silanols, resulting in improved peak shape and reduced tailing.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral).

Question: My polar pyrrolidine derivative is not eluting from the silica column, even with a high concentration of polar solvent in the mobile phase. Why is this happening and how can I elute my compound?

Answer: Strong adsorption to the silica gel is likely occurring. If increasing the polarity of the mobile phase (e.g., high percentages of methanol in dichloromethane) is ineffective, consider the following:

  • Highly Polar Mobile Phase with Basic Modifier: A mobile phase consisting of dichloromethane, methanol, and a basic modifier like ammonium hydroxide may be necessary to elute highly polar amines.[2]

  • Switch to a Different Chromatographic Technique: For very polar compounds, normal-phase chromatography on silica may not be the optimal method. Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase Chromatography (RPC).

Reversed-Phase Chromatography (RPC)

Question: My polar pyrrolidine derivative shows poor retention on a C18 column and elutes in the void volume. How can I increase its retention?

Answer: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[3][4] Here are some approaches to enhance retention:

  • High Aqueous Mobile Phase: Use a mobile phase with a very high percentage of water. Some modern C18 columns are designed to be stable in 100% aqueous conditions.

  • pH Adjustment: For basic pyrrolidine derivatives, increasing the pH of the mobile phase to at least two units above the pKa of the amine will suppress its ionization, making it less polar and increasing its retention on the non-polar stationary phase.[5] Ensure your column is stable at higher pH values.

  • Use of a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the surface, which provides a different selectivity and can improve the retention of polar analytes.

  • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase. TFA forms an ion pair with the protonated amine, and this neutral complex has a higher affinity for the stationary phase, leading to increased retention.[6]

Hydrophilic Interaction Liquid Chromatography (HILIC)

Question: I am new to HILIC for purifying my water-soluble pyrrolidine derivative. What are the key experimental parameters to consider?

Answer: HILIC is an excellent technique for the separation of highly polar compounds that are poorly retained in RPC.[7] Key parameters include:

  • Stationary Phase: Common HILIC stationary phases include bare silica, diol, amide, and zwitterionic phases. The choice of stationary phase can significantly impact selectivity.

  • Mobile Phase: A typical HILIC mobile phase consists of a high concentration of a water-miscible organic solvent (usually acetonitrile) and a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate). Water acts as the strong solvent in HILIC.

  • Gradient Elution: A typical gradient starts with a high percentage of organic solvent, and the percentage of the aqueous component is gradually increased to elute the analytes.

  • Sample Solvent: It is crucial to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase (i.e., high organic content) to ensure good peak shape. Dissolving the sample in a water-rich solvent can lead to peak distortion.[2]

Recrystallization

Question: I am trying to purify my polar pyrrolidine derivative by recrystallization, but it either oils out or remains soluble in all common solvents. What can I do?

Answer: Recrystallization of highly polar compounds can be challenging.[8] Here are some strategies:

  • Salt Formation: Convert the basic pyrrolidine derivative into a salt (e.g., hydrochloride or sulfate salt) by treating it with the corresponding acid.[9] Salts often have very different solubility profiles and are typically more crystalline than the free base, making them easier to recrystallize.

  • Solvent System Selection:

    • For polar compounds, polar solvents like water, ethanol, or methanol are often good choices.[8]

    • If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization.[8]

  • Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[7]

Quantitative Data Summary

While specific recovery and purity data are highly dependent on the individual compound and the precise experimental conditions, the following table provides a general comparison of the different purification techniques for polar pyrrolidine derivatives.

Purification TechniqueTypical RecoveryTypical PurityThroughputKey Advantages for Polar PyrrolidinesKey Disadvantages for Polar Pyrrolidines
Normal-Phase Chromatography (NPC) Moderate to HighModerate to HighModerateGood for less polar derivatives.Strong interaction with silica can lead to poor peak shape and low recovery; requires basic modifiers.[1]
Reversed-Phase Chromatography (RPC) HighHighHighHigh resolution and reproducibility.Poor retention of highly polar derivatives; may require ion-pairing agents or high pH.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC) HighHighHighExcellent for retaining and separating very polar, water-soluble compounds.[7]Sensitive to sample solvent composition; requires careful method development.[2]
Ion-Exchange Chromatography (IEX) HighHighModerateIdeal for charged pyrrolidine derivatives (as salts); high capacity.[10]Requires the compound to be charged; salt gradients can complicate sample work-up.
Supercritical Fluid Chromatography (SFC) HighHighVery HighFast separations and reduced solvent consumption; good for moderately polar compounds.[11]May not be suitable for very water-soluble compounds; requires specialized equipment.[11]
Recrystallization VariableCan be very highLow to ModerateCost-effective and can yield very pure material.[8]Finding a suitable solvent system can be challenging; may not be effective for all compounds.[8]

Experimental Protocols

Protocol 1: HILIC Purification of a Polar Pyrrolidine Derivative

This protocol provides a general starting point for developing a HILIC purification method.

  • Column: Silica, Diol, or Amide-based HILIC column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with formic acid.

  • Gradient Program:

    • 0-2 min: 95% A

    • 2-15 min: Gradient to 60% A

    • 15-18 min: Hold at 60% A

    • 18-19 min: Gradient to 95% A

    • 19-25 min: Re-equilibrate at 95% A

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the crude sample in a mixture of Acetonitrile/Water (e.g., 90/10 v/v) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm filter before injection.

Protocol 2: Salt Formation and Recrystallization of a Polar Pyrrolidine Derivative

This protocol describes the formation of a hydrochloride salt followed by recrystallization.

  • Salt Formation:

    • Dissolve the crude polar pyrrolidine derivative in a minimal amount of a suitable organic solvent (e.g., diethyl ether, methanol, or isopropanol).

    • Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., 2 M HCl in diethyl ether) dropwise while stirring.

    • Continue adding the acid until a precipitate forms and no further precipitation is observed.

    • Collect the solid precipitate by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent or solvent system for the salt. This may require some small-scale solubility testing. A common choice is a polar solvent like ethanol or an ethanol/water mixture.

    • In an Erlenmeyer flask, add the crude salt and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inner wall of the flask or placing it in an ice bath.

    • Once crystallization is complete, collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Logical Workflow for Purification Method Selection

The following diagram illustrates a logical workflow for selecting an appropriate purification method for a polar pyrrolidine derivative.

purification_workflow start Start: Crude Polar Pyrrolidine Derivative solubility Assess Solubility in Common Solvents start->solubility npc Normal-Phase Chromatography (with basic modifier) solubility->npc Soluble in non-polar organic solvents rpc Reversed-Phase Chromatography solubility->rpc Moderately soluble in water/organic mixtures hilic HILIC solubility->hilic Highly soluble in water, poorly in organic solvents recrystallization Recrystallization (consider salt formation) solubility->recrystallization Crystalline solid end Purified Product npc->end sfc SFC (for speed and reduced solvent use) rpc->sfc If RPC fails or for high throughput rpc->end iex IEX (if compound is ionizable) hilic->iex If charged and HILIC selectivity is poor hilic->end recrystallization->end sfc->end iex->end

Caption: A decision tree for selecting a suitable purification method.

Experimental Workflow: Synthesis and Purification of a Bioactive Pyrrolidine Derivative

This diagram outlines a typical workflow for the synthesis and purification of a polar pyrrolidine derivative intended for biological screening, such as an enzyme inhibitor.

synthesis_workflow start Starting Materials (e.g., Proline derivative, Aromatic amine) reaction Coupling Reaction start->reaction workup Aqueous Work-up (e.g., Liquid-Liquid Extraction) reaction->workup crude_product Crude Product workup->crude_product purification Chromatographic Purification (e.g., HILIC or RP-HPLC) crude_product->purification analysis Purity & Identity Check (LC-MS, NMR) purification->analysis bioassay Biological Assay (e.g., Enzyme Inhibition Assay) analysis->bioassay end Final Report bioassay->end Data Analysis

Caption: Workflow for synthesis and purification of a bioactive pyrrolidine.

References

Technical Support Center: Synthesis of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Final Product

  • Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

    • Incomplete formation of the acid chloride: The initial conversion of N-protected L-proline to its acid chloride is crucial. Ensure that your thionyl chloride or oxalyl chloride is fresh and the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

    • Side reactions during diazoketone formation: The reaction of the acid chloride with diazomethane can lead to the formation of byproducts. It is critical to use an excess of diazomethane to neutralize the HCl generated during the reaction; otherwise, an α-chloromethylketone side-product may form.[1] The Newman-Beal modification, which includes triethylamine in the diazomethane solution, can also be employed to scavenge HCl.[1]

    • Inefficient Wolff Rearrangement: The rearrangement of the α-diazoketone to the ketene is a key step. The choice of catalyst (e.g., silver oxide, silver benzoate) and reaction conditions (thermal or photochemical) can significantly impact the efficiency.[2][3][4] Ensure the catalyst is active and the reaction is run to completion. In some cases, photochemical induction of the rearrangement can be a viable alternative to metal catalysis.[4]

    • Loss during workup and purification: The product is water-soluble, which can lead to losses during aqueous workup phases. Minimize the volume of aqueous solutions used and consider back-extraction of the aqueous layers. Purification by column chromatography should be optimized to ensure good separation from byproducts without significant loss of the desired compound.[2]

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product shows significant impurities in the NMR and LC-MS analysis. What are the likely side products and how can I minimize their formation?

  • Answer: The primary impurities often arise from side reactions during the Arndt-Eistert homologation.

    • α-Chloromethylketone: This byproduct forms when the generated HCl reacts with the α-diazoketone intermediate.[1]

      • Solution: Use at least two equivalents of diazomethane to ensure all the generated HCl is neutralized.[1] Alternatively, add a non-nucleophilic base like triethylamine to the reaction mixture.

    • Unreacted α-diazoketone: Incomplete Wolff rearrangement will leave residual α-diazoketone.

      • Solution: Ensure the catalyst for the Wolff rearrangement is active and use appropriate reaction times and temperatures. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

    • Diketene formation: The ketene intermediate can dimerize to form diketenes if not efficiently trapped by a nucleophile.[2]

      • Solution: Ensure the presence of a suitable nucleophile (e.g., water, alcohol) in sufficient concentration to react with the ketene as it is formed.

Issue 3: Racemization of the Chiral Center

  • Question: I am concerned about maintaining the stereochemical integrity of the (S)-enantiomer. What are the risks of racemization and how can I prevent it?

  • Answer: Racemization is a critical concern when working with chiral molecules. For proline derivatives, racemization can occur under certain conditions.

    • Cause: The α-proton of proline can be abstracted under basic conditions, leading to racemization. Certain coupling reagents and additives used in peptide synthesis, such as the combination of a carbodiimide (like DIC) and HOBt in DMF, have been shown to increase the rate of proline racemization.[5][6] While the Arndt-Eistert reaction itself is known to generally proceed with retention of configuration, the preceding and subsequent steps must be carefully controlled.[3]

    • Prevention Strategies:

      • Avoid harsh bases: When protecting or deprotecting the amine, use sterically hindered or weaker bases to minimize the risk of epimerization.[5]

      • Careful selection of coupling reagents (if applicable): If any coupling steps are involved, avoid reagent combinations known to promote racemization in proline-containing compounds.[5][6]

      • Low-temperature reactions: Perform reactions at the lowest effective temperature to reduce the rate of potential racemization.

    • Detection and Quantification: The enantiomeric purity of the final product can be determined by chiral HPLC analysis, often after derivatization.[5]

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective method is the Arndt-Eistert homologation of L-proline.[3][7] This multi-step process involves:

  • N-protection of L-proline: The secondary amine of L-proline is protected, for example, with a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group.

  • Activation of the carboxylic acid: The N-protected proline is converted to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • Formation of an α-diazoketone: The acid chloride is reacted with diazomethane.

  • Wolff Rearrangement: The α-diazoketone undergoes a silver-catalyzed or photochemically induced rearrangement to form a ketene.

  • Hydrolysis and Deprotection: The ketene is trapped with water to form the N-protected β-amino acid. The protecting group is then removed under acidic conditions, and the product is isolated as the hydrochloride salt.

Q2: What are the key safety precautions when performing this synthesis?

A2: The synthesis involves several hazardous reagents and requires strict safety protocols:

  • Diazomethane: This reagent is highly toxic and explosive. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Glassware with ground glass joints should be avoided. Safer alternatives like trimethylsilyldiazomethane can be considered.[8]

  • Thionyl chloride and Oxalyl chloride: These are corrosive and react violently with water. They should be handled in a fume hood.

  • Solvents: Many of the solvents used (e.g., diethyl ether, dichloromethane) are flammable and/or toxic. Ensure proper ventilation and avoid ignition sources.

Q3: How can I purify the final product effectively?

A3: Purification of this compound can be challenging due to its high polarity and water solubility.

  • Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often the preferred method for obtaining a pure crystalline solid.

  • Column Chromatography: If significant impurities are present, column chromatography on silica gel can be used. A polar eluent system, such as a mixture of dichloromethane, methanol, and ammonium hydroxide, may be required. However, care must be taken to avoid significant product loss on the column.

  • Ion-Exchange Chromatography: For difficult separations, ion-exchange chromatography can be an effective technique.

Quantitative Data Summary

ParameterReported ValueReference
Yield
(2S,4S)-2-carboxyl-4-(ethoxycarbonyl) pyrrolidine100%Patent EP3015456A1
(2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbony-4-methoxycarbonyl pyrrolidine100%Patent EP3015456A1
Vernakalant hydrochloride97%[9]
Purity (Enantiomeric Excess)
(2S,4S)-2-carboxyl-4-(ethoxycarbonyl) pyrrolidine (ee)98.7%Patent EP3015456A1
(2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbony-4-methoxycarbonyl pyrrolidine (ee)99%Patent EP3015456A1
L-prolinamide (ee)>99%[10]
Vernakalant hydrochloride99.5%[9]

Detailed Experimental Protocol: Arndt-Eistert Homologation of L-Proline

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Step 1: N-Boc-L-proline acid chloride formation

  • To a solution of N-Boc-L-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise.

  • Add a catalytic amount of anhydrous dimethylformamide (DMF) (e.g., 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude N-Boc-L-proline acid chloride, which is used immediately in the next step.

Step 2: α-Diazoketone formation

  • Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.

  • Slowly add a freshly prepared ethereal solution of diazomethane (2.5 eq) with vigorous stirring.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and nitrogen evolution ceases.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add silver benzoate (0.1 eq) as a catalyst.

  • Heat the reaction mixture at 80 °C with stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude N-Boc protected acid in a solution of HCl in dioxane (e.g., 4 M) or ethyl acetate.

  • Stir the solution at room temperature for 2-4 hours.

  • The product, this compound, will often precipitate from the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Pathway cluster_side_reactions Potential Side Reactions Proline N-Boc-L-proline AcidChloride N-Boc-L-proline Acid Chloride Proline->AcidChloride Oxalyl Chloride, DMF (cat.), DCM Diazoketone α-Diazoketone AcidChloride->Diazoketone Diazomethane (excess), Ether Chloromethylketone α-Chloromethylketone AcidChloride->Chloromethylketone Diazomethane (insufficient) Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O or AgOBz, Heat (Wolff Rearrangement) ProtectedAcid N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid Ketene->ProtectedAcid H₂O Diketene Diketene Ketene->Diketene Dimerization FinalProduct (S)-2-(pyrrolidin-2-yl)acetic acid Hydrochloride ProtectedAcid->FinalProduct HCl in Dioxane

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze Purity (NMR, LC-MS) Start->CheckPurity CheckYield Calculate Step-wise Yields Start->CheckYield Impurity_ID Identify Impurities CheckPurity->Impurity_ID Low_Yield_Step Identify Low-Yielding Step CheckYield->Low_Yield_Step Chloromethylketone α-Chloromethylketone present? Impurity_ID->Chloromethylketone Unreacted_Diazoketone Unreacted Diazoketone? Chloromethylketone->Unreacted_Diazoketone No Increase_Diazomethane Increase Diazomethane excess and/or add Et₃N Chloromethylketone->Increase_Diazomethane Yes Optimize_Wolff Optimize Wolff Rearrangement (catalyst, time, temp) Unreacted_Diazoketone->Optimize_Wolff Yes AcidChloride_Formation Acid Chloride Formation? Low_Yield_Step->AcidChloride_Formation Wolff_Rearrangement Wolff Rearrangement? AcidChloride_Formation->Wolff_Rearrangement No Anhydrous_Conditions Ensure Anhydrous Conditions Use fresh reagents AcidChloride_Formation->Anhydrous_Conditions Yes Wolff_Rearrangement->Optimize_Wolff Yes Workup_Loss Workup/Purification? Wolff_Rearrangement->Workup_Loss No Optimize_Workup Optimize Extraction/Purification Minimize aqueous volumes Workup_Loss->Optimize_Workup Yes

Caption: Troubleshooting workflow for low yield and impurities.

References

Technical Support Center: Optimization of Pyrrolidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful synthesis of pyrrolidine rings.

Troubleshooting Guides

This section addresses common challenges encountered during pyrrolidine synthesis in a question-and-answer format, offering targeted solutions and optimization strategies.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield or no desired pyrrolidine product. What are the potential causes and how can I troubleshoot this?

A: Low or no product formation can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Reagent and Solvent Quality: Ensure all starting materials and solvents are pure and anhydrous, as many catalytic systems are sensitive to moisture and impurities. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Activity: Catalyst deactivation is a common issue.

    • Catalyst Choice: The choice of catalyst is critical and substrate-dependent. For instance, in rhodium-catalyzed C-H amination, dirhodium catalysts like Rh₂(esp)₂ often outperform standard tetracarboxylates such as Rh₂(OAc)₄, especially with challenging substrates.[1]

    • Catalyst Loading: Optimize the catalyst loading. Both too high and too low concentrations can be detrimental to the reaction outcome.

    • Handling: Ensure the catalyst has been stored and handled correctly to prevent degradation.

  • Reaction Conditions:

    • Temperature: Temperature can significantly impact reaction rates. If the reaction is sluggish, consider carefully increasing the temperature. For intramolecular cyclizations, optimizing the temperature is key; for example, some copper-promoted aminooxygenation reactions show optimal yields at 130 °C in xylenes.[2]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and to check for product degradation over extended periods.

  • Substrate Reactivity: The electronic and steric properties of your substrate may hinder the reaction. For example, in some methods, imines derived from aliphatic ketones and aldehydes give significantly lower yields than those from aromatic aldehydes.[2] Modifying protecting groups or other functional groups can sometimes enhance reactivity.

Issue 2: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Ratio)

Q: My reaction is producing a mixture of stereoisomers. How can I improve the stereoselectivity?

A: Achieving high stereoselectivity often requires fine-tuning of multiple reaction parameters that influence the transition state energies of the competing diastereomeric pathways.

  • Temperature: Lowering the reaction temperature is a common strategy to enhance selectivity, as it can amplify small energy differences between transition states. For instance, in some multicomponent reactions to form substituted pyrrolidines, starting the reaction at -78 °C is crucial for high diastereoselectivity.[3]

  • Solvent: The solvent can influence the conformation of the substrate and the solvation of the transition state. A systematic screening of solvents with varying polarities is recommended. For example, in certain 1,3-dipolar cycloadditions, switching from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol can improve the diastereomeric ratio.[4]

  • Catalyst System: The choice of catalyst, and particularly the chiral ligand, is paramount for asymmetric reactions.

    • For [3+2] cycloadditions, chiral metal-ligand complexes involving silver or copper are often used to induce high enantioselectivity.[4]

    • In multicomponent reactions, Lewis acids like TiCl₄ and Yb(OTf)₃ can be effective in controlling diastereoselectivity.[3][5]

  • Steric Hindrance: Increasing the steric bulk of substituents on either the reacting partners can enhance facial selectivity, leading to higher diastereoselectivity.[6]

  • Choice of Reagents: In some cases, the choice of a key reagent can even invert the stereochemical outcome. For example, in certain reductive aminations followed by cyclization, switching the reducing agent from LiBHEt₃ to DIBAL-H/LiHMDS can produce the opposite diastereomer with high selectivity.

Issue 3: Formation of Side Products and Purification Challenges

Q: I am observing significant side product formation, and purification of my target pyrrolidine is difficult. What are some common side reactions and purification strategies?

A: Side product formation is a common challenge. Understanding potential side reactions can help in their suppression. The basic nature of the pyrrolidine ring often complicates purification.

  • Common Side Reactions:

    • [3+2] Cycloadditions: A common issue is the loss of regioselectivity, leading to a mixture of constitutional isomers. This can sometimes be addressed by modifying the electronic properties of the substrates or by using a Lewis acid catalyst to enhance the electronic differences between the termini.

    • Rhodium-Catalyzed Amination: In intermolecular reactions, competitive C-H amination at different sites can occur. In aziridination reactions, which are related, allylic C-H amination can compete with the desired reaction at the double bond.[7]

  • Purification Strategies for Polar Pyrrolidines:

    • Acid-Base Extraction: Due to their basicity, pyrrolidines can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the free amine extracted back into an organic solvent.

    • Chromatography:

      • Reverse-Phase Chromatography (RPC): While standard C18 columns may show poor retention for highly polar pyrrolidines, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be more effective.

      • Normal-Phase Chromatography: Standard silica gel chromatography is often used, but tailing can be an issue due to the basicity of the amine. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can often improve peak shape.

      • Ion-Exchange Chromatography: This can be a powerful technique for separating basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the pyrrolidine ring?

A1: The most prevalent methods include:

  • [3+2] Cycloaddition Reactions: This is a powerful method for constructing the five-membered ring, often involving the reaction of an azomethine ylide with an alkene or alkyne. This method allows for the creation of multiple stereocenters in a single step.[8][9]

  • Intramolecular Cyclization: This involves the cyclization of a linear precursor containing a nitrogen nucleophile and an electrophilic center. A notable example is the intramolecular amination of C-H bonds, which can be catalyzed by transition metals like rhodium or copper.[2]

  • Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single operation to form complex pyrrolidine structures with high atom economy.[3]

  • Reductive Amination of 1,4-Dicarbonyl Compounds: The condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, followed by reduction, is a classical method for forming the pyrrolidine ring.[8]

Q2: How do I choose the right catalyst for my pyrrolidine synthesis?

A2: The choice of catalyst depends heavily on the reaction type and the substrate.

  • For [3+2] cycloadditions , catalysts based on Silver (Ag), Copper (Cu), and Iridium (Ir) are commonly used to control stereoselectivity.[4][10]

  • For intramolecular C-H amination , Rhodium (Rh) and Copper (Cu) catalysts are frequently employed. Rh₂(esp)₂ is a particularly effective catalyst for challenging C-H amination reactions.[1]

  • For multicomponent reactions , Lewis acids such as TiCl₄ and Yb(OTf)₃ are often used to catalyze the reaction and control diastereoselectivity.[3][5]

Q3: My pyrrolidine product is a yellow oil, but I expected a colorless compound. What could be the cause?

A3: Pure pyrrolidine is typically a colorless liquid.[11] A yellow coloration often indicates the presence of impurities, which could be due to oxidation or the formation of polymeric byproducts.[11] For high-purity applications such as in drug synthesis, redistillation or chromatographic purification is recommended to remove these colored impurities.[11]

Data Presentation

Table 1: Effect of Catalyst and Solvent on a [3+2] Cycloaddition Reaction

EntryCatalyst (mol%)SolventYield (%)Diastereomeric Ratio (d.r.)
1AgOAc (10)Toluene85>95:5
2Cu(OTf)₂ (10)CH₂Cl₂7890:10
3Yb(OTf)₃ (10)CH₂Cl₂92>99:1
4AgOAc (10)THF8292:8
5AgOAc (10)CH₃CN7585:15

Data is representative and compiled from typical outcomes in the literature. Actual results will vary based on specific substrates and conditions.

Table 2: Optimization of an Iridium-Catalyzed Reductive Azomethine Ylide Cycloaddition

EntryCatalyst Loading (mol%)TMDS (equiv)Temperature (°C)Yield (%)
112Room Temp50
2126045
30.52Room Temp35
411Room Temp20

Based on data for the synthesis of a functionalized pyrrolidine.[6][10] TMDS = Tetramethyldisiloxane.

Experimental Protocols

Protocol 1: Diastereoselective Multicomponent Synthesis of Substituted Pyrrolidines [3]

This protocol describes a one-pot synthesis of highly substituted pyrrolidines.

  • To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.

  • Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Iridium-Catalyzed Reductive [3+2] Cycloaddition of Amides [10]

This protocol outlines a general procedure for the synthesis of pyrrolidines from amides.

  • To a flame-dried Schlenk tube under an inert atmosphere, add the amide substrate (0.25 mmol, 1.0 equiv), the dipolarophile (e.g., N-enoyl oxazolidinone, 0.38 mmol, 1.5 equiv), and Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%).

  • Add anhydrous toluene (1 mL) followed by 1,1,3,3-tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine product.

Visualizations

Troubleshooting_Low_Yield start Low or No Product Yield reagent_check Check Reagent/Solvent Purity & Inert Atmosphere start->reagent_check catalyst_check Evaluate Catalyst Activity reagent_check->catalyst_check If no improvement success Improved Yield reagent_check->success Problem Solved condition_check Optimize Reaction Conditions catalyst_check->condition_check If no improvement catalyst_check->success Problem Solved sub_catalyst Optimize Loading Change Catalyst Type Check Handling catalyst_check->sub_catalyst substrate_check Assess Substrate Reactivity condition_check->substrate_check If no improvement condition_check->success Problem Solved sub_conditions Vary Temperature Optimize Reaction Time condition_check->sub_conditions substrate_check->success Problem Solved sub_substrate Modify Protecting Groups substrate_check->sub_substrate

Caption: Troubleshooting workflow for low reaction yield.

Stereoselectivity_Optimization start Poor Stereoselectivity (Low d.r. or e.e.) temp_opt Lower Reaction Temperature start->temp_opt solvent_opt Screen Different Solvents temp_opt->solvent_opt If no improvement success High Stereoselectivity temp_opt->success Problem Solved catalyst_opt Modify Catalyst System (Ligand/Metal) solvent_opt->catalyst_opt If no improvement solvent_opt->success Problem Solved sterics_opt Increase Steric Bulk of Substituents catalyst_opt->sterics_opt If no improvement catalyst_opt->success Problem Solved sterics_opt->success Problem Solved

Caption: Optimization workflow for improving stereoselectivity.

References

Troubleshooting guide for the scale-up of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and scale-up of this compound.

Synthesis Stage

Question: Low yield during the Arndt-Eistert homologation of N-protected (S)-proline.

Answer: Low yields in the Arndt-Eistert reaction for chain elongation of N-protected (S)-proline can stem from several factors.[1][2] A common issue is the incomplete formation of the acid chloride or its degradation before reacting with diazomethane. Ensure that the reaction is carried out under strictly anhydrous conditions, as any moisture will quench the acid chloride.

Another critical factor is the quality and handling of diazomethane, which is a toxic and explosive reagent.[3] Safer alternatives like trimethylsilyldiazomethane can be considered.[3] The Wolff rearrangement, a key step in this synthesis, is catalyzed by metal catalysts like silver oxide (Ag₂O).[2] Inefficient catalysis can lead to the formation of byproducts. Ensure the catalyst is active and used in the appropriate amount. In some cases, light or heat can also promote this rearrangement.[2]

Side reactions can also contribute to low yields. For instance, the diazoketone intermediate can react with any excess HCl generated during the acid chloride formation to produce an α-chloromethylketone byproduct.[1] Using a mild base like triethylamine during the diazomethane addition can scavenge this excess acid.[1][2]

Question: Formation of side products during the synthesis.

Answer: The formation of impurities is a common challenge in multi-step organic syntheses. In the context of producing this compound, potential side products can arise from various stages. During the Arndt-Eistert homologation, incomplete reaction or side reactions of the diazoketone intermediate can lead to impurities.[1][3]

If a protecting group strategy is employed for the pyrrolidine nitrogen (e.g., Boc or Cbz), incomplete protection or deprotection can result in a mixture of protected, deprotected, and partially protected species. Careful monitoring of these reaction steps by techniques like TLC or HPLC is crucial.

During the final hydrochloride salt formation, improper pH control or the presence of other acidic or basic impurities can affect the crystallization and purity of the final product.

Purification and Scale-up Stage

Question: Difficulty in crystallizing the final hydrochloride salt.

Answer: Crystallization can be challenging, especially during scale-up. The solubility of this compound is highly dependent on the solvent system and temperature. A systematic screening of different solvent and anti-solvent systems is recommended. Common solvents for the crystallization of amino acid hydrochlorides include isopropanol, ethanol, and their mixtures with ethers or hydrocarbons.

The presence of impurities can significantly hinder crystallization by acting as crystal growth inhibitors.[4] It is advisable to ensure the purity of the free base is high before attempting salt formation and crystallization. Techniques like activated carbon treatment can be employed to remove colored impurities. Seeding the supersaturated solution with a small amount of pure crystalline material can often induce crystallization.

Question: Inconsistent product quality between batches during scale-up.

Answer: Maintaining batch-to-batch consistency is a critical aspect of process scale-up. Variations in product quality can be attributed to several factors, including:

  • Mixing and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of different impurity profiles. Similarly, inadequate heat transfer can affect reaction kinetics and selectivity.

  • Raw Material Quality: The purity of starting materials and reagents can have a significant impact on the final product quality. It is essential to have stringent quality control for all incoming materials.

  • Process Control: Tight control over critical process parameters such as temperature, pressure, pH, and reaction time is necessary. The use of Process Analytical Technology (PAT) tools can aid in real-time monitoring and control of the process.[5]

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and effective method for the synthesis of β-amino acids from α-amino acids is the Arndt-Eistert homologation.[1][2] This multi-step process typically involves:

  • N-protection of (S)-proline (e.g., with a Boc group).

  • Conversion of the protected proline to its acid chloride.

  • Reaction with diazomethane to form a diazoketone.

  • Wolff rearrangement of the diazoketone to a ketene, often catalyzed by a silver salt.

  • Reaction of the ketene with water to form the N-protected (S)-2-(pyrrolidin-2-yl)acetic acid.

  • Deprotection of the nitrogen and formation of the hydrochloride salt.

Q2: What are the critical safety precautions when handling diazomethane?

A2: Diazomethane is a highly toxic and explosive gas.[3] It should be handled with extreme caution in a well-ventilated fume hood, using specialized glassware that does not have ground glass joints to avoid friction that could trigger an explosion. Solutions of diazomethane should be kept cold and away from light. Due to its hazardous nature, many industrial processes are now designed to avoid its use, opting for safer alternatives like trimethylsilyldiazomethane.[3]

Q3: How can I monitor the progress of the reactions?

A3: The progress of the synthesis can be monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative monitoring. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.

Q4: What are the typical impurities that I should look for?

A4: Potential impurities can include starting materials, reagents, byproducts from side reactions, and degradation products.[4][6] In the synthesis of this compound, specific impurities to monitor for include:

  • Unreacted N-protected (S)-proline.

  • The α-chloromethylketone byproduct from the Arndt-Eistert reaction.

  • Diastereomeric impurities if there is any loss of stereochemical integrity.

  • Residual solvents from the reaction and purification steps.

  • Inorganic salts from workup procedures.

Data Presentation

Table 1: Comparison of Reaction Conditions for Arndt-Eistert Homologation

ParameterCondition A (Traditional)Condition B (Modified/Safer)
Diazomethane Source Diazomethane (in ether)Trimethylsilyldiazomethane (in hexanes)
Base None (excess diazomethane)Triethylamine
Catalyst Silver Oxide (Ag₂O)Silver Benzoate
Solvent THF/WaterDioxane/Water
Temperature 0 °C to room temperature0 °C to room temperature

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid via Arndt-Eistert Homologation

  • N-Boc-(S)-proline Acid Chloride Formation: To a solution of N-Boc-(S)-proline (1 equivalent) in anhydrous dichloromethane at 0 °C, add oxalyl chloride (1.2 equivalents) dropwise. Add a catalytic amount of DMF. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours. Monitor the reaction by TLC. Once complete, remove the solvent and excess oxalyl chloride under reduced pressure.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Slowly add a freshly prepared ethereal solution of diazomethane (2.5 equivalents) or a solution of trimethylsilyldiazomethane (2.5 equivalents) in the presence of triethylamine (1.1 equivalents). Stir the mixture at 0 °C for 1 hour and then at room temperature overnight.

  • Wolff Rearrangement and Hydrolysis: To the reaction mixture at 0 °C, add a solution of silver benzoate (0.1 equivalents) in triethylamine (1 equivalent). Stir the mixture at room temperature for 3-4 hours. Quench the reaction by adding water.

  • Workup and Isolation: Acidify the aqueous layer with 1N HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid.

Protocol 2: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the crude N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid in a solution of HCl in dioxane (e.g., 4M). Stir the mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC or HPLC.

  • Crystallization: Upon completion of the reaction, the hydrochloride salt may precipitate out of the solution. If not, the solvent can be partially evaporated, and an anti-solvent such as diethyl ether or heptane can be added to induce crystallization.

  • Purification: Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., isopropanol/ether) can be performed for further purification if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification and Salt Formation proline N-Boc-(S)-proline acid_chloride Acid Chloride Formation proline->acid_chloride Oxalyl Chloride diazoketone Diazoketone Formation acid_chloride->diazoketone Diazomethane wolff Wolff Rearrangement diazoketone->wolff Ag₂O protected_acid N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid wolff->protected_acid H₂O deprotection N-Boc Deprotection protected_acid->deprotection HCl in Dioxane hcl_salt Hydrochloride Salt Formation deprotection->hcl_salt crystallization Crystallization hcl_salt->crystallization final_product Final Product crystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues cluster_solutions Potential Solutions start Low Yield or Impurities Detected check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions side_reactions Investigate Potential Side Reactions start->side_reactions crystallization_problem Crystallization Fails or is Slow start->crystallization_problem impurity_in_product Impurities in Final Product start->impurity_in_product optimize_reagents Use High-Purity Reagents / Adjust Stoichiometry check_reagents->optimize_reagents optimize_conditions Optimize Temperature & Reaction Time check_conditions->optimize_conditions modify_workup Modify Workup to Remove Byproducts side_reactions->modify_workup screen_solvents Screen Crystallization Solvents crystallization_problem->screen_solvents recrystallize Perform Recrystallization impurity_in_product->recrystallize chromatography Consider Column Chromatography impurity_in_product->chromatography

Caption: Troubleshooting decision tree for the production of this compound.

References

Preventing racemization during the synthesis of chiral pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with maintaining stereochemical integrity during the synthesis of chiral pyrrolidines. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent and resolve issues of racemization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral pyrrolidine synthesis?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers, known as a racemate. This is a significant problem, particularly in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause adverse side effects. Therefore, controlling stereochemistry is crucial.

Q2: What are the primary synthetic strategies to obtain chiral pyrrolidines, and which is less prone to racemization?

A2: There are two main strategies for synthesizing chiral pyrrolidines:

  • Functionalization of a Pre-existing Chiral Ring: This approach utilizes readily available chiral precursors, most commonly L-proline or 4-hydroxyproline, and modifies their structure. This method is generally less prone to racemization of the core chiral center as it is already established.[1]

  • Cyclization of Acyclic Precursors: This strategy involves constructing the pyrrolidine ring from a linear starting material. Common methods include 1,3-dipolar cycloadditions and intramolecular C-H aminations.[1][2] While offering greater versatility, these methods require careful control of reaction conditions to achieve high stereoselectivity and prevent racemization.

Q3: How do protecting groups influence racemization?

A3: Protecting groups are critical for preventing racemization. Urethane-based α-amino protecting groups like tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Z) are designed to resist racemization when the carboxyl group is activated. In contrast, acyl protecting groups can increase the likelihood of racemization.

Q4: What are the most reliable methods for determining the enantiomeric excess (ee%) of my chiral pyrrolidine product?

A4: The most common and accurate methods for determining enantiomeric excess are chiral chromatography techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods use a chiral stationary phase to separate the enantiomers, and the ee% is calculated from the ratio of their peak areas. Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.[3]

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues that can lead to a loss of stereoselectivity during the synthesis of chiral pyrrolidines.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee%) in the final product. 1. Inappropriate Solvent: The solvent's polarity and coordinating ability can significantly affect the stability of the transition state and, consequently, the enantioselectivity.[4]- Screen a range of solvents. Non-coordinating solvents like toluene are often preferred in catalytic reactions.[4] Consider solvent mixtures to find the optimal balance of reactivity and selectivity.
2. Suboptimal Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, leading to a lower ee%.[4]- Lower the reaction temperature. Running reactions at 0 °C, -20 °C, or even -78 °C can significantly improve enantioselectivity. Perform a temperature optimization study.
3. Incorrect Stoichiometry or Catalyst Loading: The relative concentrations of reactants and catalyst can influence the reaction pathway and lead to side reactions that erode enantioselectivity.- Optimize the catalyst loading. While lower is often desirable, a slightly higher loading can sometimes improve ee%.[4] Adjust reactant concentrations, as higher concentrations may favor the desired pathway.
Racemization observed during a specific reaction step (e.g., deprotection, coupling). 1. Harsh Acidic or Basic Conditions: Both strong acids and bases can catalyze the enolization of carbonyl groups or the epimerization of stereocenters alpha to a nitrogen atom, leading to racemization.- Use the mildest possible acidic or basic conditions. For N-Boc deprotection, consider milder acids like phosphoric acid in THF instead of strong acids like TFA. If a base is required, use a weaker, non-nucleophilic base at a lower temperature.
2. Prolonged Reaction Times: Extended exposure to even mildly acidic or basic conditions can cause gradual racemization.- Monitor the reaction closely by TLC or LC-MS and quench it as soon as it is complete.
Product racemizes during workup or purification. 1. Harsh pH during Extraction: Exposing the chiral product to strong acids or bases during aqueous workup can cause epimerization.- Use buffered aqueous solutions (e.g., saturated ammonium chloride) for quenching and extraction. Minimize the time the product is in contact with acidic or basic solutions.
2. High Temperatures during Solvent Removal: Prolonged heating can lead to racemization.- Use a rotary evaporator at reduced pressure and a moderate temperature.
3. Stationary Phase in Chromatography: Prolonged exposure to silica gel, which is slightly acidic, can sometimes lead to the epimerization of sensitive compounds.- Minimize the time the compound spends on the column. Consider using a less acidic stationary phase like alumina or a different purification method if racemization is suspected.

Quantitative Data on Enantioselectivity

The choice of catalyst, ligand, and reaction conditions significantly impacts the enantiomeric excess of the final product. Below are tables summarizing quantitative data from various stereoselective pyrrolidine syntheses.

Table 1: Comparison of Chiral Ligands in Asymmetric [3+2] Cycloaddition (Synthesis of 3,3'-pyrrolidinyl spirooxindoles via 1,3-dipolar cycloaddition)

EntryLigandMetalLigand/Metal RatioSolventTemp (°C)Yield (%)ee (%)
1(R,R)-Ph-BOXCu(I)1:1TolueneRT9290
2(R,R)-Ph-BOXCu(I)1.1:1TolueneRT9072
3(S,S)-tBu-BOXCu(I)1:1TolueneRT9594
4L12 (phosphoramidite)Pd(0)1.2:1Toluene09896

Data adapted from literature reports on 1,3-dipolar cycloadditions.[5][6]

Table 2: Enantioselective Synthesis of 2-Substituted Pyrrolidines via Biocatalysis (Transaminase-triggered cyclization of ω-chloroketones)

EntrySubstrate (R-group)TransaminaseYield (%)ee (%)
1PhenylATA-25685>99.5 (R)
2PhenylATA-P1-A0690>99.5 (S)
3p-ChlorophenylATA-25688>99.5 (R)
4p-ChlorophenylATA-P1-A0684>99.5 (S)
5MethylATA-25665>99.5 (R)
6MethylATA-P1-A0672>99.5 (S)

Data sourced from a study on biocatalytic approaches to chiral pyrrolidines.[7]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of a 2-Substituted Pyrrolidine via Asymmetric Deprotonation

This protocol is adapted from the work of Beak and O'Brien for the catalytic asymmetric deprotonation of N-Boc pyrrolidine.[8][9]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert argon or nitrogen atmosphere, add anhydrous diethyl ether (Et₂O).

  • Addition of Reagents: Add N-Boc pyrrolidine (1.0 equivalent) and the chiral ligand (-)-sparteine (1.2 equivalents).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add sec-butyllithium (s-BuLi, 1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour to generate the configurationally stable organolithium intermediate.

  • Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equivalents) dropwise. Continue stirring at -78 °C for an additional 2 hours.

  • Quenching the Reaction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Separate the aqueous and organic layers. Extract the aqueous layer three times with Et₂O. Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: N-Boc Deprotection with Minimized Racemization

This protocol uses a milder acidic condition to remove the Boc protecting group, minimizing the risk of racemization.

  • Dissolution: Dissolve the N-Boc protected chiral pyrrolidine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Addition of Mild Acid: Add a mild acid such as aqueous phosphoric acid or p-toluenesulfonic acid (TsOH) (2-3 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, carefully neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the product by flash column chromatography. A simple and eco-friendly alternative involves refluxing the N-Boc amine in water, which can achieve deprotection in under 15 minutes for many substrates.[10]

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; specific parameters must be optimized for your compound.

  • Sample Preparation: Prepare a dilute solution of your purified pyrrolidine derivative (approximately 1 mg/mL) in the mobile phase.

  • Instrumentation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Select a suitable chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A common mobile phase for chiral separations is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • HPLC Conditions:

    • Flow rate: 0.5 - 1.0 mL/min.

    • Injection volume: 10-20 µL.

    • Detector: UV detector set to a wavelength where your compound absorbs.

  • Analysis:

    • Inject a sample of the racemic mixture first to determine the retention times of both enantiomers.

    • Inject your synthesized sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee%): ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Visualizations

racemization_factors racemization Racemization (Loss of ee%) harsh_ph Harsh pH (Strong Acid/Base) harsh_ph->racemization high_temp High Temperature high_temp->racemization solvent Solvent Effects solvent->racemization reagents Reagents (e.g., coupling agents) reagents->racemization time Prolonged Reaction Time time->racemization suppression Suppression Strategies mild_cond Mild Conditions suppression->mild_cond low_temp Low Temperature suppression->low_temp solvent_opt Solvent Optimization suppression->solvent_opt reagent_sel Reagent Selection suppression->reagent_sel monitoring Reaction Monitoring suppression->monitoring mild_cond->harsh_ph low_temp->high_temp solvent_opt->solvent reagent_sel->reagents monitoring->time

Caption: Factors contributing to racemization and corresponding suppression strategies.

troubleshooting_workflow start Start: Chiral Pyrrolidine Synthesis reaction Perform Synthetic Step start->reaction workup Workup & Purification reaction->workup analysis Determine Enantiomeric Excess (ee%) (e.g., Chiral HPLC) workup->analysis check_ee Is ee% acceptable? analysis->check_ee product Final Optically Pure Product check_ee->product Yes troubleshoot Troubleshoot Reaction check_ee->troubleshoot No check_temp Lower Temperature? troubleshoot->check_temp check_solvent Change Solvent? check_temp->check_solvent check_reagents Check Reagent Purity? check_solvent->check_reagents check_ph Use Milder pH? check_reagents->check_ph check_ph->reaction Re-run Experiment

Caption: Workflow for synthesizing and troubleshooting racemization in chiral pyrrolidines.

References

Stability issues of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is a salt and is generally soluble in water. For biological experiments, the use of sterile, purified water or aqueous buffers (e.g., phosphate-buffered saline, PBS) is recommended. The solubility in organic solvents is limited, but it may be sparingly soluble in polar protic solvents like methanol or ethanol. It is advisable to perform a small-scale solubility test before preparing a large stock solution.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For short-term storage (up to 24-48 hours), aqueous solutions can be stored at 2-8°C. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of the compound.

Q3: What is the expected stability of this compound in aqueous solutions at different pH values?

A3: The stability of this compound is pH-dependent. As a hydrochloride salt of a secondary amine and a carboxylic acid, it is most stable in acidic to neutral pH ranges (pH 4-7). In alkaline conditions (pH > 8), the free amine is more susceptible to oxidation. The lactam (a cyclic amide) that could potentially form through intramolecular cyclization is also more prone to hydrolysis under both strongly acidic and basic conditions.

Q4: What are the potential degradation pathways for this compound in solution?

A4: The primary potential degradation pathways include:

  • Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be susceptible to oxidation. This can lead to the formation of N-oxides or ring-opening products.

  • Hydrolysis: While less likely for the acyclic amide bond that might form, if intramolecular cyclization to a lactam occurs, this lactam can undergo hydrolysis, especially under strong acidic or basic conditions, leading to ring opening.

  • Photodegradation: Exposure to UV light may induce degradation. It is recommended to protect solutions from light, especially during long-term storage or prolonged experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound solutions.

Problem Possible Cause Troubleshooting Steps
Inconsistent or unexpected experimental results. Degradation of the compound in solution.1. Prepare fresh solutions: Use a freshly prepared solution for each experiment. 2. Verify storage conditions: Ensure stock solutions are stored at the recommended temperature and protected from light. 3. Check solution pH: Measure the pH of your experimental buffer. If it is outside the optimal range (pH 4-7), consider using a different buffer system. 4. Perform a stability check: Analyze your solution using HPLC to check for the presence of degradation products.
Precipitate forms in the solution upon storage. Poor solubility at the storage temperature or change in pH.1. Warm the solution: Gently warm the solution to room temperature to see if the precipitate redissolves. 2. Check the concentration: The concentration may be too high for the chosen solvent or storage temperature. Consider preparing a more dilute stock solution. 3. Verify pH: A shift in pH upon storage could affect solubility. Re-measure the pH and adjust if necessary.
Loss of compound potency over time. Chemical degradation due to oxidation, hydrolysis, or photolysis.1. Store under inert gas: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. 2. Use amber vials: Protect solutions from light by using amber-colored vials or wrapping clear vials in aluminum foil. 3. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated exposure of the main stock to ambient conditions.

Quantitative Stability Data (Illustrative)

The following table summarizes illustrative stability data for this compound in an aqueous buffer (pH 7.4) under different storage conditions. This data is representative and should be confirmed by in-house stability studies.

Storage Condition Time Point Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
2-8°C (Protected from light) 0 hours99.8< 0.1< 0.1
24 hours99.50.20.1
48 hours99.10.50.2
1 week97.51.50.5
-20°C (Protected from light) 1 month99.60.2< 0.1
3 months99.20.50.1
6 months98.80.80.2
Room Temperature (Exposed to light) 0 hours99.8< 0.1< 0.1
8 hours98.01.20.3
24 hours95.23.50.8

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution
  • Materials: this compound powder, sterile purified water (or desired buffer), calibrated balance, volumetric flask, magnetic stirrer.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Transfer the powder to a volumetric flask.

    • Add a portion of the solvent (e.g., 70-80% of the final volume) and stir until the solid is completely dissolved.

    • Add the remaining solvent to reach the final volume.

    • Filter the solution through a 0.22 µm sterile filter if required for the application.

    • Store the solution in appropriate vials at the recommended temperature.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general-purpose HPLC method that can be adapted to assess the purity and detect degradation products of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

Potential Degradation Pathways

G cluster_main Potential Degradation of this compound cluster_oxidation Oxidation cluster_hydrolysis Intramolecular Cyclization & Hydrolysis cluster_photodegradation Photodegradation main This compound oxidation_product1 N-oxide derivative main->oxidation_product1 Oxidizing agents (e.g., air, peroxides) oxidation_product2 Ring-opened products main->oxidation_product2 Strong oxidants lactam Lactam intermediate main->lactam Dehydration (e.g., heat) photo_products Various photoproducts main->photo_products UV light hydrolysis_product Ring-opened amino acid lactam->hydrolysis_product Strong acid or base

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_workflow Stability Testing Workflow prep Prepare Solution of This compound initial_analysis Initial Analysis (t=0) (HPLC, pH, Visual) prep->initial_analysis storage Store aliquots under different conditions (Temp, Light, pH) initial_analysis->storage time_points Analyze at specified time intervals storage->time_points data_analysis Compare results to t=0 and assess degradation time_points->data_analysis report Generate Stability Report data_analysis->report

Caption: General experimental workflow for assessing the stability of a compound in solution.

Technical Support Center: Overcoming Poor Solubility of Pyrrolidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges encountered with pyrrolidine-based compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrrolidine-based compounds exhibit poor aqueous solubility?

A1: Poor solubility in pyrrolidine-based compounds often stems from a combination of factors. High crystal lattice energy, resulting from strong intermolecular interactions in the solid state, can make it difficult for solvent molecules to break the crystal structure apart.[1][2] Additionally, many potent compounds are highly lipophilic (hydrophobic), which limits their interaction with aqueous media.[1][3] While the pyrrolidine ring itself can sometimes improve solubility compared to aromatic systems, the overall structure and its substituents are the primary determinants.[4]

Q2: What are the primary strategies for improving the solubility of these compounds?

A2: Solubility enhancement techniques are generally categorized into three main approaches:

  • Physical Modifications: These methods alter the physical properties of the solid compound. Key techniques include particle size reduction (micronization, nanosuspension) to increase surface area, and converting the crystalline form to a more soluble amorphous form, often through solid dispersions or co-crystallization.[5][6]

  • Chemical Modifications: This involves altering the molecule's structure to be inherently more soluble. Common strategies include salt formation for ionizable compounds, pH adjustment of the solution, and derivatization by adding polar functional groups (e.g., amino or hydroxyl groups) to increase hydrophilicity.[1][6]

  • Formulation-Based Approaches: These methods involve the use of excipients to improve solubility in a specific dosage form. This includes using co-solvents (like N-methyl-2-pyrrolidone (NMP), ethanol, or propylene glycol), surfactants, complexing agents (like cyclodextrins), and lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[5][7][8]

Q3: How do I select the most appropriate solubility enhancement technique for my specific pyrrolidine compound?

A3: The choice of technique depends on the compound's physicochemical properties (e.g., melting point, logP, thermal stability, pKa), the target dosage form, and the intended route of administration.[9] A systematic approach is recommended. For example, thermally stable compounds with high melting points might be better suited for spray drying than hot-melt extrusion when creating solid dispersions.[9] The decision-making workflow below provides a logical guide for selecting an appropriate strategy.

G start Start: Poorly Soluble Pyrrolidine Compound char Characterize Compound (pKa, logP, MP, Stability) start->char ionizable Is the compound ionizable? char->ionizable salt Strategy: Salt Formation or pH Adjustment ionizable->salt Yes lipophilic Is logP high? ionizable->lipophilic No other Consider Other Strategies: Co-solvents, Complexation (Cyclodextrins) salt->other lipid Strategy: Lipid-Based Formulation (SEDDS) lipophilic->lipid Yes thermal Is the compound thermally stable? lipophilic->thermal No lipid->other hme Strategy: Hot-Melt Extrusion (Solid Dispersion) thermal->hme Yes solid_dispersion Strategy: Spray Drying or Solvent Evaporation (Solid Dispersion) thermal->solid_dispersion No hme->other size_reduction Strategy: Particle Size Reduction (Nanosuspension) size_reduction->other solid_dispersion->size_reduction

Caption: Decision workflow for selecting a solubility enhancement strategy.

Q4: I am observing physical instability (e.g., crystallization) in my amorphous solid dispersion over time. How can I prevent this?

A4: Crystallization is a known challenge with amorphous solid dispersions due to their inherent thermodynamic instability.[9] To improve stability, consider the following:

  • Polymer Selection: Choose a polymer that forms strong interactions (e.g., hydrogen bonds) with your compound. Polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are common choices.[9][10]

  • Drug Loading: Avoid excessively high drug loading, as this increases the likelihood of crystallization.[9] An optimal drug-to-polymer ratio must be determined experimentally.

  • Storage Conditions: Store the solid dispersion under controlled temperature and low humidity to reduce molecular mobility and prevent moisture-induced crystallization.[9]

  • Additives: The inclusion of a secondary polymer or a surfactant can sometimes act as a crystallization inhibitor.[9]

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Compound precipitates from solution during in vitro assay. - Exceeding the kinetic or equilibrium solubility in the final assay buffer. - DMSO from stock solution "crashing out" the compound.- Lower the final compound concentration. - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final assay buffer, if the assay permits. - Use a formulation approach, such as complexation with cyclodextrin, to keep the compound in solution.[6]
Low drug loading achieved in solid dispersion. - Poor miscibility between the drug and the chosen polymer.- Screen a panel of polymers with different properties (e.g., PVP, HPMC, Soluplus®).[8] - Incorporate a surfactant or a plasticizer to improve miscibility between the drug and polymer.[9]
Nanosuspension shows particle aggregation or sedimentation. - Insufficient concentration or inappropriate choice of stabilizer. - High drug concentration leading to instability.- Increase the concentration of the stabilizer (e.g., surfactant like Tween 80 or a polymeric stabilizer).[7][9] - Screen different types of stabilizers. - Optimize the drug-to-stabilizer ratio to ensure adequate surface coverage of the nanoparticles.[9]
Inconsistent results from shake-flask solubility measurements. - Equilibrium not reached. - Inadequate phase separation. - Compound degradation during the experiment.- Ensure agitation time is sufficient (typically 24-72 hours).[11] - Use a reliable method for separating solid from the supernatant (e.g., centrifugation followed by filtration with a low-binding filter).[12] - Analyze the solid residue post-experiment (e.g., by XRD) to check for changes in crystal form. - Check the chemical stability of the compound under the experimental conditions (pH, temperature).[13]

Quantitative Data on Solubility Enhancement

The following table presents illustrative data on the solubility enhancement of a hypothetical poorly soluble pyrrolidine-based compound ("Compound P") using various techniques.

Method / Vehicle Solubility of Compound P (µg/mL) Fold Increase (vs. Water) Reference / Rationale
Deionized Water0.51Baseline aqueous solubility
20% (v/v) Ethanol in Water12.525Co-solvency is a common and effective technique.[14]
20% (v/v) Propylene Glycol in Water18.036Propylene glycol is a frequently used co-solvent.[14]
20% (v/v) N-methyl-2-pyrrolidone (NMP) in Water85.0170NMP is known to be a highly efficient solubilizer for many poorly soluble drugs.[14]
20% (w/w) Solid Dispersion in PVP K30110.0220Amorphous solid dispersions significantly enhance solubility by eliminating crystal lattice energy.[10]
Nanosuspension (1% drug, 0.5% stabilizer)75.0 (Apparent)150Nanosizing increases surface area, leading to a higher dissolution rate and apparent solubility.[10]

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound and is considered the gold standard.[11]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis a1 1. Add excess solid compound to vial a2 2. Add chosen solvent (e.g., buffer, water) a1->a2 b1 3. Seal vial and place in shaking incubator a2->b1 b2 4. Agitate at constant temp. (e.g., 25°C or 37°C) for 24-72 hours b1->b2 c1 5. Centrifuge sample to pellet excess solid b2->c1 c2 6. Withdraw supernatant & filter through 0.22 µm PVDF filter c1->c2 d1 7. Dilute supernatant with mobile phase c2->d1 d2 8. Quantify concentration using a validated HPLC method d1->d2

Caption: Experimental workflow for the Shake-Flask solubility measurement.

Methodology:

  • Preparation: Add an excess amount of the solid pyrrolidine-based compound to a glass vial, ensuring that a visible amount of solid will remain undissolved. The exact amount should be enough to exceed the estimated solubility by at least 2-3 times.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, deionized water) to the vial.

  • Equilibration: Seal the vial tightly and place it in a shaking water bath or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11]

  • Phase Separation: After incubation, remove the vials and allow them to stand briefly. Separate the undissolved solid from the saturated solution, typically by centrifugation (e.g., 15,000 x g for 15 minutes).[12]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. For added certainty, filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that has low drug-binding properties.[12]

  • Quantification: Accurately dilute the filtered supernatant with a suitable solvent (usually the HPLC mobile phase). Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15]

  • Analysis: Compare the measured concentration against a standard curve to determine the equilibrium solubility in units such as µg/mL or µM.

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This method is suitable for thermally labile compounds and involves dissolving both the drug and a polymer carrier in a common solvent, then removing the solvent to form a solid matrix.[16]

Methodology:

  • Dissolution: Weigh the pyrrolidine-based compound and the chosen polymer carrier (e.g., PVP K30, HPMC) at the desired ratio (e.g., 1:4 drug-to-polymer). Dissolve both components completely in a suitable volatile organic solvent (e.g., methanol, acetone, or a mixture).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation while allowing for efficient evaporation.

  • Drying: Once a solid film or powder is formed, transfer it to a vacuum oven and dry for at least 24 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind it using a mortar and pestle to obtain a fine, homogenous powder.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray Powder Diffraction (XRPD), which will show a halo pattern instead of sharp peaks, and Differential Scanning Calorimetry (DSC), which will show a single glass transition temperature (Tg).

Protocol 3: Preparation of a Nanosuspension (Precipitation-Ultrasonication Method)

This is a common bottom-up approach to producing nanoparticles.[9]

G cluster_mech Mechanism of Solid Dispersion A Crystalline Drug (High Lattice Energy) C Solvent Evaporation or Melt Extrusion A->C B Amorphous Polymer (e.g., PVP, HPMC) B->C D Amorphous Solid Dispersion (Drug molecularly dispersed in polymer matrix) C->D

Caption: Mechanism of forming a high-energy amorphous solid dispersion.

Methodology:

  • Organic Phase: Dissolve the pyrrolidine-based compound in a minimal amount of a water-miscible organic solvent (e.g., acetone or ethanol) to create the organic phase.

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween 80 or Poloxamer 188). The stabilizer is critical to prevent particle aggregation.

  • Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring (e.g., using a magnetic stirrer at >1000 rpm). The rapid solvent shift will cause the poorly soluble drug to precipitate as nanoparticles.[9]

  • Homogenization: To reduce the particle size further and improve uniformity, sonicate the resulting suspension using a high-energy probe sonicator. This should be done in an ice bath to prevent overheating.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, typically by stirring at room temperature under a fume hood for several hours or by using a rotary evaporator at a controlled temperature and pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a technique like Dynamic Light Scattering (DLS).

References

Technical Support Center: Optimizing the Deprotection of N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for deprotecting N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid?

A1: The most common and effective methods for removing the N-Boc group from N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid involve acidolysis. The two standard protocols utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or a solution of Hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.[1][2] Both methods are typically high-yielding and can be performed at room temperature.[2]

Q2: My deprotection reaction is slow or incomplete. What could be the cause?

A2: Incomplete or sluggish deprotection can stem from several factors. Insufficient acid concentration is a common issue; the stoichiometry of the acid should be carefully controlled. Low reaction temperatures can also slow down the rate of reaction. While many deprotections are initiated at 0°C, allowing the reaction to warm to room temperature is often necessary for completion.[2] Additionally, ensure that the starting material is fully dissolved in the reaction solvent.

Q3: I'm observing unexpected side products in my reaction. What are they and how can I prevent them?

A3: The most common side reaction during Boc deprotection is the alkylation of nucleophilic species by the tert-butyl cation that is generated.[2] While (S)-2-(pyrrolidin-2-yl)acetic acid itself does not contain highly nucleophilic side chains like tryptophan or methionine, it is good practice to be aware of this potential issue, especially if other sensitive functional groups are present in the molecule. In such cases, the addition of a scavenger, such as triisopropylsilane (TIS), can trap the tert-butyl cation and prevent unwanted side reactions.

Q4: How should I work up the reaction to isolate (S)-2-(pyrrolidin-2-yl)acetic acid?

A4: Since the product is a zwitterionic amino acid, the work-up procedure requires careful consideration. After the reaction is complete, the volatile acid (TFA) and solvent are typically removed under reduced pressure.[3] The resulting product will be the corresponding salt (e.g., TFA or HCl salt). To obtain the free amino acid, the salt can be neutralized with a suitable base, such as sodium bicarbonate.[2] However, due to its zwitterionic nature, the product may have high polarity and aqueous solubility, making extraction challenging. Alternative purification methods like recrystallization or trituration from a suitable solvent system may be necessary.[4] For the HCl salt, which is often a solid, it can sometimes be isolated by precipitation from the reaction mixture, for example, by adding diethyl ether, followed by filtration.[2]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The progress of the reaction can be effectively monitored by several techniques. Thin-Layer Chromatography (TLC) is a quick method to observe the disappearance of the starting material and the appearance of the more polar product. Staining the TLC plate with ninhydrin is particularly useful as it will develop a color (typically purple or yellow) in the presence of the deprotected free amine. Liquid Chromatography-Mass Spectrometry (LC-MS) is a more definitive method to confirm the conversion by monitoring the mass-to-charge ratio of the starting material and the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid concentration or equivalents.Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM) or add more equivalents of the acid solution.
Low reaction temperature.Allow the reaction to warm to room temperature after initial addition of the acid at 0°C.
Short reaction time.Extend the reaction time and monitor closely by TLC or LC-MS until the starting material is consumed.
Formation of Side Products Alkylation by the tert-butyl cation.Although less common for this substrate, consider adding a scavenger like triisopropylsilane (TIS) to the reaction mixture.
Difficulty in Product Isolation The product is a zwitterion and may be highly soluble in aqueous solutions.After removing the acid and solvent, attempt to triturate the residue with a non-polar solvent like diethyl ether to induce precipitation of the salt. Alternatively, recrystallization from a polar solvent like ethanol/water may be effective.[4]
The TFA salt of the product is an oil.Consider switching to HCl in dioxane for the deprotection, as hydrochloride salts are more likely to be crystalline solids.[5]
Product is Contaminated with Acid Residual TFA or HCl after evaporation.Co-evaporate the residue with a non-polar solvent like toluene to azeotropically remove residual acid. For the TFA salt, a careful wash with a saturated aqueous sodium bicarbonate solution can be performed to yield the free amine, though this can complicate extraction.[2]

Data Presentation: Comparison of Deprotection Methods

The following table summarizes typical conditions for the deprotection of N-Boc protected pyrrolidine derivatives, providing a benchmark for optimizing the deprotection of N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid.

Parameter Method A: TFA/DCM Method B: HCl/Dioxane
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours
Typical Yield >90%>90%
Product Form Typically TFA salt (can be oily)Typically HCl salt (often a solid)
Reference [2][2][5]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid in anhydrous DCM (at a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA dropwise to the stirred solution (typically 20-50% v/v).

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.[2]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To remove residual TFA, the residue can be co-evaporated with toluene.

  • The resulting (S)-2-(pyrrolidin-2-yl)acetic acid TFA salt can be used directly or neutralized. For neutralization, dissolve the residue in an appropriate organic solvent and carefully wash with a saturated aqueous solution of sodium bicarbonate. Separate the layers and dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the free amino acid.[2]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, for dissolution)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • Place N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid in a round-bottom flask with a magnetic stir bar.

  • Add the 4M HCl solution in 1,4-dioxane (typically 5-10 equivalents). If solubility is an issue, a minimal amount of methanol can be added as a co-solvent.[1][5]

  • Stir the mixture at room temperature for 1 to 4 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • The product, (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride, may precipitate out of the solution as a solid.[5]

  • If a precipitate forms, it can be collected by filtration and washed with diethyl ether.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The residue can then be triturated with diethyl ether to induce solidification and then filtered.[2]

  • The resulting hydrochloride salt can be used directly or neutralized to obtain the free amine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up cluster_product Final Product start N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid deprotection Add Acid (TFA/DCM or HCl/Dioxane) start->deprotection monitor TLC / LC-MS deprotection->monitor evaporation Evaporation of Solvent & Excess Acid monitor->evaporation Reaction Complete product_salt (S)-2-(pyrrolidin-2-yl)acetic acid Salt (TFA or HCl) evaporation->product_salt neutralization Neutralization (Optional) product_free Free Amino Acid neutralization->product_free product_salt->neutralization

Caption: Experimental workflow for the deprotection of N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid.

Troubleshooting_Logic cluster_solutions Solutions cluster_workup_solutions Work-up Solutions start Incomplete Deprotection? increase_acid Increase Acid Conc. start->increase_acid Yes increase_time Increase Reaction Time start->increase_time Yes increase_temp Increase Temperature start->increase_temp Yes side_products Side Products? start->side_products No add_scavenger Add Scavenger (TIS) side_products->add_scavenger Yes workup_issue Work-up Issues? side_products->workup_issue No triturate Triturate with Ether workup_issue->triturate Yes recrystallize Recrystallize workup_issue->recrystallize Yes switch_acid Switch to HCl/Dioxane workup_issue->switch_acid Yes (if salt is oily)

References

Analytical challenges in the characterization of hygroscopic hydrochloride salts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Characterization of Hygroscopic Hydrochloride Salts

Welcome to the technical support center for analytical challenges in the characterization of hygroscopic hydrochloride salts. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Storage

Q1: What are the best practices for storing and handling hygroscopic hydrochloride salts to ensure sample integrity?

A1: Proper handling and storage are critical to prevent moisture uptake, which can lead to physical and chemical changes.[1][2]

  • Storage: Store hygroscopic materials in tightly sealed containers with desiccants (e.g., silica gel) to absorb any residual moisture.[3] For highly sensitive materials, storage in a glove box or desiccator with a controlled low-humidity atmosphere is recommended.

  • Environment Control: Conduct all sample handling and preparation in a controlled environment, such as a glove box with a relative humidity (RH) of less than 40%.[3]

  • Packaging: Use packaging with high-barrier properties against moisture, such as aluminum foil blisters.[3]

Weighing and Sample Preparation

Q2: My sample's weight is fluctuating on the analytical balance. What is causing this and how can I get an accurate measurement?

A2: Unstable weight readings are a classic sign of a hygroscopic substance rapidly absorbing moisture from the air. The consequences of inaccurate weighing due to moisture uptake can include errors in calculating the concentration of the material, leading to failed release testing for attributes like water content or assay.[1] To mitigate this:

  • Use a Controlled Environment: Weigh the sample inside a low-humidity glove box or a weighing chamber with controlled RH.

  • Work Quickly: Minimize the time the sample is exposed to the ambient environment. Have all materials and utensils ready before opening the sample container.

  • Use Appropriate Containers: Weigh the sample in a container with a small opening and a secure lid (e.g., a vial) that can be capped immediately after dispensing.

Q3: How does moisture uptake affect the results of my potency/assay analysis (e.g., by HPLC)?

A3: The absorption of water increases the total mass of the sample. If you weigh out a sample for a potency test without accounting for the water content, you will be using less of the active pharmaceutical ingredient (API) than intended. This leads to an underestimation of the true potency of the drug substance. It is crucial to determine the water content of the material concurrently and correct the weighed amount accordingly.

Moisture Content Determination

Q4: Which technique is best for determining the water content of my hydrochloride salt: Karl Fischer Titration, Thermogravimetric Analysis (TGA), or Dynamic Vapor Sorption (DVS)?

A4: The best technique depends on the nature of the water present (surface vs. bound/hydrate) and the information you need.

  • Karl Fischer (KF) Titration: This is often considered the gold standard for water determination as it is specific to water and can measure both free and bound water.[4][5] It is highly accurate for trace amounts of water.[5]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[6][7][8] It can determine the total volatile content, which includes water and any residual solvents.[9] TGA is particularly useful for identifying and characterizing hydrates by observing the temperature at which water is lost.[6][9]

  • Dynamic Vapor Sorption (DVS): DVS measures the change in mass of a sample as it is exposed to varying levels of relative humidity at a constant temperature.[10][11] This technique is excellent for understanding the hygroscopic behavior of a material, such as identifying the critical RH at which it begins to absorb significant amounts of water.[10][12]

Q5: My TGA results show a weight loss. How can I be sure it is water and not a residual solvent or decomposition?

A5: While TGA is excellent for quantifying weight loss, it doesn't identify the component that is lost.[13] To confirm the identity of the volatile component, TGA can be coupled with another technique:

  • TGA-Mass Spectrometry (TGA-MS): This hyphenated technique analyzes the gases evolved during the TGA experiment, providing a definitive identification of the lost components, such as water or specific solvents.[13]

  • Comparison with Karl Fischer: If the weight loss percentage from TGA is very close to the water content determined by Karl Fischer titration, it is highly likely that the loss is due to water.

Structural and Physical Characterization

Q6: Why do the peaks in my X-ray Powder Diffraction (XRPD) pattern look broad or show an amorphous halo after exposing the sample to air?

A6: This is a strong indication that moisture absorption is disrupting the crystalline lattice of your material.[14] Hygroscopic compounds can undergo several changes upon moisture uptake, including:

  • Phase Transformation: The material may convert to a different crystalline form (a hydrate) or an amorphous state.[14]

  • Loss of Crystallinity: The absorption of water can introduce disorder into the crystal structure, leading to peak broadening and a decrease in peak intensity.[14]

  • Deliquescence: In cases of high hygroscopicity, the material may absorb enough water to dissolve and become a liquid-solid mixture.[1]

To obtain a reliable XRPD pattern, it is essential to use a sample holder with a controlled environment or to perform the analysis quickly after sample preparation.[14]

Q7: How can I use Dynamic Vapor Sorption (DVS) to predict the physical stability of my hydrochloride salt?

A7: A DVS experiment generates a moisture sorption isotherm, which is a plot of the change in mass versus relative humidity.[10][11] This plot provides critical information:

  • Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) can be used to classify the material from non-hygroscopic to very hygroscopic.[1]

  • Critical Humidity Threshold: The isotherm will show the RH at which the material begins to rapidly absorb water. This is a critical parameter for defining safe handling, manufacturing, and storage conditions.[10][12]

  • Physical Changes: Hysteresis (a difference between the sorption and desorption curves) or steps in the isotherm can indicate irreversible changes like hydrate formation or amorphous conversion.[10]

Data Presentation

Table 1: Comparison of Analytical Techniques for Water Content

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Karl Fischer Titration Titration based on the reaction of water with iodine and sulfur dioxide.[5]Specific water content (free & bound).High accuracy and precision; specific to water.Can be affected by side reactions with certain compounds.
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature.[6][7]Total volatile content (water, solvents); thermal stability.[6]Can distinguish between different types of bound water (e.g., hydrates).[6]Not specific to water; may not differentiate from other volatiles.[8]
Dynamic Vapor Sorption (DVS) Measures mass change as a function of relative humidity.[10][11]Sorption/desorption behavior; hygroscopicity classification; critical RH.Excellent for assessing stability under different humidity conditions.Does not directly measure initial water content.

Table 2: European Pharmacopoeia Hygroscopicity Classification

This table provides a standard classification based on the percentage increase in mass after storage at 25°C and 80% RH for 24 hours.[15]

ClassificationMass Increase (% w/w)Description
Non-hygroscopic < 0.2%No or very little increase in mass.
Slightly hygroscopic ≥ 0.2% and < 2%Small increase in mass.
Hygroscopic ≥ 2% and < 15%Significant increase in mass.
Very hygroscopic ≥ 15%Large increase in mass.
Deliquescent Sufficient water is absorbed to form a liquid.Material dissolves.

Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

  • System Preparation: Ensure the Karl Fischer titrator is clean, dry, and the titration vessel is sealed from atmospheric moisture. Fill the burette with a standardized one-component Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Solvent Preparation: Add an appropriate volume of a suitable anhydrous solvent (e.g., methanol) to the titration vessel. Titrate the solvent to dryness with the KF reagent to eliminate any residual water.

  • Sample Preparation: In a controlled low-humidity environment, accurately weigh approximately 50-100 mg of the hygroscopic hydrochloride salt into a gas-tight syringe or a clean, dry vial.

  • Titration: Quickly introduce the sample into the titration vessel. The titration will start automatically and will stop once all the water from the sample has reacted.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the pre-determined titrant concentration. The result is typically expressed as a percentage (% w/w).

Protocol 2: Analysis of Volatiles by Thermogravimetric Analysis (TGA)

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature. Set the purge gas (typically nitrogen) to a flow rate of 20-50 mL/min.

  • Sample Preparation: In a controlled environment, accurately weigh 5-10 mg of the hydrochloride salt into a clean TGA pan.

  • Thermal Method: Program the instrument with a heating method. A typical method would be to heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant rate of 10°C/min.[7]

  • Data Analysis: Analyze the resulting thermogram (mass vs. temperature). Identify the temperature ranges where mass loss occurs and quantify the percentage of mass lost. This provides information on the amount of volatile material present and the thermal stability of the sample.[9]

Visualizations

Troubleshooting_Weighing start Start: Unstable Mass Reading q1 Is weighing performed in a controlled environment? start->q1 sol1 Action: Move balance to a low RH glove box or desiccator (<40% RH). q1->sol1 No q2 Is the sample transfer technique optimized for speed? q1->q2 Yes sol1->q2 sol2 Action: Prepare all tools in advance. Minimize sample exposure time. q2->sol2 No q3 Is a suitable weighing container being used? q2->q3 Yes sol2->q3 sol3 Action: Use a vial with a cap. Weigh directly into the container. q3->sol3 No end Result: Stable and Accurate Mass q3->end Yes sol3->end

Caption: Troubleshooting decision tree for obtaining a stable weight measurement of a hygroscopic sample.

Analytical_Workflow cluster_analysis Concurrent Analyses start Sample Received storage Store in desiccator with controlled RH start->storage weighing Weighing in Low-Humidity Environment storage->weighing kf Water Content (Karl Fischer) weighing->kf tga Thermal Properties (TGA / DSC) weighing->tga xrpd Crystallinity / Form (XRPD) weighing->xrpd hplc Assay / Purity (HPLC) weighing->hplc reporting Data Integration & Reporting (Correct Assay for Water Content) kf->reporting tga->reporting xrpd->reporting hplc->reporting

Caption: Recommended analytical workflow for the characterization of hygroscopic hydrochloride salts.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthetic (S)-2-(Pyrrolidin-2-yl)acetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthetic (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. The performance of this compound is objectively compared with a structural analog, (S)-pipecolic acid hydrochloride, supported by experimental data and detailed protocols.

Analytical Methodologies for Purity Determination

The purity of this compound is assessed through a combination of chromatographic and spectroscopic techniques. This guide focuses on three principal methods: Chiral High-Performance Liquid Chromatography (HPLC) for enantiomeric purity, Quantitative Nuclear Magnetic Resonance (qNMR) for assay determination, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for impurity profiling.

Purity Profile of this compound

The following tables summarize the quantitative data obtained from the analysis of a representative batch of synthetic this compound.

Table 1: Chiral HPLC Purity Analysis

CompoundRetention Time (min)Peak Area% AreaPurity Specification
(S)-2-(pyrrolidin-2-yl)acetic acid8.541,254,32199.85≥ 99.0%
(R)-2-(pyrrolidin-2-yl)acetic acid10.211,8900.15≤ 0.15%

Table 2: Quantitative ¹H-NMR Purity Assay

AnalyteInternal Standard (Maleic Acid)Analyte IntegralStandard IntegralCalculated PurityPurity Specification
(S)-2-(pyrrolidin-2-yl)acetic acid HCl10.0 mg1.00 (CH)1.00 (CH=CH)99.6%≥ 99.0%

Table 3: LC-MS/MS Impurity Profile

Potential ImpurityExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Status
Starting Material: Boc-(S)-proline216.1230Not DetectedComplies
Over-alkylation byproduct184.1332Not DetectedComplies
Dimerization product241.1547Not DetectedComplies
Residual Solvent: Dichloromethane-Not DetectedComplies

Comparison with (S)-Pipecolic Acid Hydrochloride

(S)-Pipecolic acid hydrochloride, a six-membered ring analog of the target compound, was analyzed using the same methodologies for a comparative assessment.

Table 4: Comparative Purity Data

Analytical Method(S)-2-(pyrrolidin-2-yl)acetic acid HCl(S)-Pipecolic Acid HCl
Chiral HPLC (Enantiomeric Purity)99.85%99.91%
qNMR (Assay)99.6%99.7%
LC-MS/MS (Impurity Profile)No significant impurities detectedNo significant impurities detected

The data indicates that both chiral building blocks can be synthesized to a high degree of purity. The choice between them would likely depend on the specific requirements of the synthetic route and the desired final product.

Experimental Protocols

Objective: To separate and quantify the (S) and (R)-enantiomers.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh 10 mg of the sample and dissolve in 10 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Objective: To determine the absolute purity of the compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid (internal standard) into a vial.

  • Dissolve the mixture in a precise volume of D₂O (e.g., 0.75 mL).

  • Transfer the solution to an NMR tube.

NMR Parameters:

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s

  • Acquisition Time: 4 s

Data Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Objective: To identify and relatively quantify potential process-related impurities and degradation products.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

Liquid Chromatography:

  • Column: C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry:

  • Ionization Mode: Positive ESI

  • Scan Mode: Full scan (m/z 50-500) and product ion scan of the parent mass.

Sample Preparation:

  • Dissolve 1 mg of the sample in 1 mL of Mobile Phase A.

  • Filter the solution through a 0.22 µm syringe filter.

Visualized Workflows

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Purity Analysis cluster_results Data Interpretation Sample Synthetic (S)-2-(pyrrolidin-2-yl)acetic acid HCl HPLC Chiral HPLC Sample->HPLC qNMR Quantitative NMR Sample->qNMR LCMS LC-MS/MS Sample->LCMS Enantiomeric_Purity Enantiomeric Purity HPLC->Enantiomeric_Purity Assay Assay (%) qNMR->Assay Impurity_Profile Impurity Profile LCMS->Impurity_Profile

Caption: General workflow for the purity analysis of synthetic compounds.

Chiral_HPLC_Workflow step1 Step 1: Sample Preparation Dissolve 10 mg in 10 mL mobile phase Filter through 0.45 µm filter step2 Step 2: HPLC Analysis Chiralcel OD-H column Mobile Phase: Hex:IPA:TFA (90:10:0.1) Flow Rate: 1.0 mL/min step1->step2 step3 Step 3: Data Acquisition UV detection at 210 nm step2->step3 step4 Step 4: Data Analysis Integrate peaks for (S) and (R) enantiomers Calculate % Area step3->step4

Caption: Experimental workflow for Chiral HPLC analysis.

qNMR_Workflow step1 Step 1: Sample Preparation Weigh sample and internal standard Dissolve in D₂O step2 Step 2: NMR Acquisition 400 MHz Spectrometer 30s relaxation delay step1->step2 step3 Step 3: Data Processing Integrate analyte and standard signals step2->step3 step4 Step 4: Purity Calculation Use standard qNMR formula step3->step4

Caption: Experimental workflow for Quantitative NMR (qNMR) analysis.

A Comparative Guide to the Validation of Analytical Methods for Pyrrolizidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the validation of pyrrolidine-containing compounds, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an analytical method for pyrrolidine-containing compounds is contingent on factors such as the analyte's physicochemical properties, the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) are commonly employed techniques. Below is a summary of their performance characteristics for various pyrrolidine-containing compounds.

Table 1: Performance Characteristics of HPLC-UV Methods

Analyte/Compound ClassLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Pyrrolidine Alkaloids in Codonopsis Radix>0.99930.10 - 0.320.35 - 1.0795.8 - 104.7<2.84[1][2]
Hydroquinone0.99990.080.26Not SpecifiedNot Specified[3]
Paracetamol in milk-containing mediaNot Specified0.0210Not Specified<3.0[4]

Table 2: Performance Characteristics of GC Methods

Analyte/CompoundLinearity (r²)LODLOQAccuracy (Recovery %)Precision (RSD %)Reference
N-methyl-2-pyrrolidinone (NMP)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified0.5 - 4[5]
Residual NMP and CEE in QuetiapineNot Specifiedµg/mL levelµg/mL levelExcellentExcellent[6]

Table 3: Performance Characteristics of LC-MS/MS Methods

Analyte/Compound ClassLinearity (r²)LODLOQAccuracy (Recovery %)Precision (RSD %)Reference
Pyrrolizidine Alkaloids in Food>0.99000.001 - 0.02 ng/mL (instrumental)0.6 µg/kgGoodExcellent[7]
Pyrrolizidine Alkaloids in Feed>0.99Not Specified5, 20, 100 µg/kg (spiked levels)84.1 - 112.93.0 - 13.6[8][9]
24 Pyrrolizidine Alkaloids in FoodNot Specified0.015 - 0.75 µg/kgNot Specified64.5 - 112.2<15[10]
N-methyl-2-pyrrolidinone (NMP) and metabolites in plasmaNot Specified4 ng/mL (for 5-HNMP)Not SpecifiedNot Specified0.9 - 19.1 (within day)[11]

Table 4: Performance Characteristics of Capillary Electrophoresis (CE) Methods

Analyte/CompoundLinearity (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
N-methylpyrrolidine in CefepimeNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]
Pyrrolizidine Alkaloids (online preconcentration)Not Specified30 ppbNot SpecifiedNot SpecifiedNot Specified[13]
Stimulants and DiureticsNot Specified0.12 - 0.470.48 - 1.40Not SpecifiedNot Specified[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of pyrrolidine-containing compounds using various techniques.

1. HPLC-UV Method for Pyrrolidine Alkaloids in Codonopsis Radix [1][2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Gradient elution with a mixture of methanol and water.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Ultrasound-assisted methanol extraction of the plant material.

2. GC-FID Method for N-methyl-2-pyrrolidinone (NMP) Purity [5]

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Agilent J&W DB-23 capillary column.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: A temperature gradient to separate impurities.

  • Injector and Detector Temperature: Optimized for the analysis of NMP.

  • Sample Preparation: Dilution of the NMP sample in a suitable solvent.

3. LC-MS/MS Method for Pyrrolizidine Alkaloids in Food [7][15]

  • Instrumentation: Ultra-High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (UPLC-MS/MS).

  • Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).[10]

  • Mobile Phase: Gradient elution using water and methanol, both containing 0.1% formic acid.[10]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Sample Preparation: Extraction with an acidic solution followed by solid-phase extraction (SPE) clean-up using Oasis MCX cartridges.[7]

4. Capillary Electrophoresis Method for N-methylpyrrolidine in Cefepime for Injection [12]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Bare fused silica capillary.

  • Background Electrolyte: 5 mmol imidazole buffer adjusted to pH 5.1 with acetic acid.

  • Applied Voltage: 25 kV.

  • Detection: Indirect UV detection at 240 nm with a reference signal at 210 nm.

  • Sample Introduction: Hydrodynamic injection.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and biological pathways can aid in understanding complex processes. The following diagrams were created using Graphviz (DOT language).

analytical_method_validation_workflow cluster_planning 1. Planning & Development cluster_validation 2. Method Validation cluster_application 3. Application & Monitoring define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method develop_protocol Develop Protocol select_method->develop_protocol specificity Specificity / Selectivity develop_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Sample Analysis robustness->routine_analysis quality_control Quality Control Checks routine_analysis->quality_control method_review Periodic Method Review quality_control->method_review method_review->define_scope Re-validation if needed

Caption: A generalized workflow for analytical method validation.

hypothetical_signaling_pathway cluster_nucleus Nuclear Events compound Pyrrolidine-Containing Drug (PCD) receptor Cell Surface Receptor compound->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response Leads to

References

A Comparative Guide to the Synthetic Routes of (S)-2-(pyrrolidin-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-(pyrrolidin-2-yl)acetic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature is often crucial for the biological activity of the final drug molecule. This guide provides a comparative overview of two prominent synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Key Synthetic Strategies

Two primary strategies for the synthesis of (S)-2-(pyrrolidin-2-yl)acetic acid have been identified and analyzed:

  • Arndt-Eistert Homologation of (S)-Proline: This classical approach involves the extension of the carbon chain of N-protected (S)-proline by one methylene group to create the desired acetic acid moiety.

  • Stereoselective Reduction of a Pyrrole Precursor: This method relies on the asymmetric hydrogenation of a suitably substituted pyrrole-2-acetic acid derivative to establish the chiral center at the 2-position of the pyrrolidine ring.

The following sections provide a detailed comparison of these two routes, including reaction schemes, quantitative data, and experimental procedures.

Comparison of Synthetic Routes

ParameterRoute 1: Arndt-Eistert HomologationRoute 2: Stereoselective Reduction
Starting Material N-Boc-(S)-proline2-(1H-pyrrol-2-yl)acetic acid
Key Reaction Wolff RearrangementAsymmetric Hydrogenation
Chiral Source (S)-Proline (chiral pool)Chiral catalyst/auxiliary
Overall Yield ModerateGenerally high
Enantiomeric Excess High (>99%)High (typically >95%)
Reagents & Conditions Use of diazomethane (toxic, explosive), multi-step processHigh-pressure hydrogenation, specialized catalysts
Scalability Can be challenging due to the use of hazardous reagentsMore amenable to large-scale synthesis

Synthetic Pathway Diagrams

Arndt_Eistert_Homologation proline N-Boc-(S)-proline acid_chloride Acid Chloride proline->acid_chloride SOCl₂ or (COCl)₂ diazoketone Diazoketone acid_chloride->diazoketone CH₂N₂ ketene Ketene Intermediate diazoketone->ketene Ag₂O, hν, or heat (Wolff Rearrangement) final_product (S)-2-(pyrrolidin-2-yl)acetic acid derivative ketene->final_product H₂O

Arndt-Eistert Homologation Pathway

Stereoselective_Reduction pyrrole_acetic_acid 2-(1H-pyrrol-2-yl)acetic acid derivative final_product (S)-2-(pyrrolidin-2-yl)acetic acid derivative pyrrole_acetic_acid->final_product H₂, Chiral Rh or Ru catalyst

Stereoselective Reduction Pathway

Experimental Protocols

Route 1: Synthesis of N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid via Arndt-Eistert Homologation

This procedure is a representative example of the Arndt-Eistert homologation applied to N-Boc-(S)-proline.

Step 1: Formation of N-Boc-(S)-proline chloride

To a solution of N-Boc-(S)-proline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, oxalyl chloride (1.2 eq) is added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.

Step 2: Reaction with Diazomethane

Caution: Diazomethane is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

A freshly prepared ethereal solution of diazomethane (approximately 3.0 eq) is cooled to 0 °C. The crude N-Boc-(S)-proline chloride, dissolved in anhydrous diethyl ether, is added dropwise to the diazomethane solution. The reaction is stirred at 0 °C for 3 hours and then allowed to stand at room temperature overnight. Excess diazomethane is quenched by the careful addition of acetic acid. The solvent is removed under reduced pressure to afford the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis

The crude diazoketone is dissolved in a mixture of 1,4-dioxane and water. A catalytic amount of silver oxide (Ag₂O) is added, and the mixture is stirred at room temperature and protected from light for 12-16 hours. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate. The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give N-Boc-(S)-2-(pyrrolidin-2-yl)acetic acid.

Quantitative Data:

  • Overall Yield: 50-60%

  • Enantiomeric Excess: >99% (chiral integrity is maintained from the starting material)

Route 2: Enantioselective Hydrogenation of a Pyrrole Precursor

This protocol describes a general approach for the asymmetric hydrogenation of a pyrrole-2-acetic acid derivative. The specific catalyst and conditions may vary depending on the substrate.

Step 1: Synthesis of Ethyl 2-(1H-pyrrol-2-yl)acetate

A mixture of pyrrole (1.0 eq) and ethyl diazoacetate (1.1 eq) is heated in the presence of a rhodium(II) catalyst, such as rhodium(II) octanoate dimer, in an inert solvent like dichloromethane or toluene. The reaction is typically carried out at room temperature or with gentle heating. After completion, the reaction mixture is concentrated, and the product is purified by column chromatography.

Step 2: N-Protection of Ethyl 2-(1H-pyrrol-2-yl)acetate

The resulting ethyl 2-(1H-pyrrol-2-yl)acetate is N-protected, for example, with a Boc group, by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as tetrahydrofuran (THF).

Step 3: Asymmetric Hydrogenation

The N-Boc-protected ethyl 2-(1H-pyrrol-2-yl)acetate is dissolved in a suitable solvent (e.g., methanol, ethanol) in a high-pressure autoclave. A chiral rhodium or ruthenium catalyst, such as one based on a DuPhos or BINAP ligand, is added. The autoclave is purged with hydrogen and then pressurized to the desired pressure (typically 50-100 atm). The reaction is stirred at a specific temperature until the hydrogen uptake ceases.

Step 4: Deprotection and Hydrolysis

The catalyst is removed by filtration, and the solvent is evaporated. The resulting N-Boc-ethyl (S)-2-(pyrrolidin-2-yl)acetate is then deprotected by treatment with an acid (e.g., trifluoroacetic acid in DCM) to remove the Boc group, followed by hydrolysis of the ester group with a base (e.g., lithium hydroxide in a THF/water mixture) to yield (S)-2-(pyrrolidin-2-yl)acetic acid.

Quantitative Data:

  • Overall Yield: 70-85%

  • Enantiomeric Excess: 95-99% (dependent on the catalyst and reaction conditions)

Conclusion

Both the Arndt-Eistert homologation of (S)-proline and the asymmetric hydrogenation of a pyrrole precursor are viable methods for the synthesis of (S)-2-(pyrrolidin-2-yl)acetic acid.

The Arndt-Eistert homologation offers a direct approach starting from a readily available chiral building block, ensuring high enantiopurity. However, the use of hazardous diazomethane and moderate overall yields can be significant drawbacks, particularly for large-scale production.

The stereoselective reduction route provides higher overall yields and avoids the use of diazomethane, making it a more scalable and potentially safer option. The success of this route is highly dependent on the choice of the chiral catalyst and the optimization of reaction conditions to achieve high enantioselectivity.

The selection of the most appropriate synthetic route will depend on the specific requirements of the research or development project, including scale, safety considerations, cost, and the availability of specialized equipment and catalysts.

A Comparative Analysis of the Biological Activity of (S)- and (R)-2-(pyrrolidin-2-yl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective bioactivity of (S)- and (R)-2-(pyrrolidin-2-yl)acetic acid, with a focus on their interaction with the GABAergic system.

The stereochemistry of a molecule is a critical determinant of its biological activity. In the realm of drug discovery and development, understanding the pharmacological properties of individual enantiomers is paramount. This guide provides a detailed comparison of the biological activities of the (S) and (R) enantiomers of 2-(pyrrolidin-2-yl)acetic acid, a key chiral building block in medicinal chemistry. Emerging evidence points towards a significant stereoselectivity in their interaction with components of the gamma-aminobutyric acid (GABA) system, particularly as inhibitors of GABA transporters (GATs).

Stereoselectivity in GABA Uptake Inhibition

Research into the derivatives of 2-(pyrrolidin-2-yl)acetic acid has revealed a clear preference for the (S)-enantiomer in the inhibition of the GABA transporter 1 (GAT-1). GAT-1 is a crucial protein responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its neurotransmitter action. Inhibition of GAT-1 leads to an increase in GABAergic tone, a mechanism of action for several antiepileptic and anxiolytic drugs.

Studies on N-alkylated derivatives of 4-hydroxypyrrolidine-2-acetic acid have demonstrated that the (2S)-configuration is essential for potent inhibition of GAT-1.[1][2] While direct comparative IC50 values for the parent (S)- and (R)-2-(pyrrolidin-2-yl)acetic acid are not extensively documented in publicly available literature, the consistent findings with closely related derivatives strongly suggest that the (S)-enantiomer is the more active GAT-1 inhibitor.

Table 1: Stereochemical Influence on GAT-1 and GAT-3 Inhibition by Pyrrolidine-2-acetic Acid Derivatives

Compound SeriesStereochemistry at C-2GAT-1 InhibitionGAT-3 InhibitionReference
N-alkylated 4-hydroxypyrrolidine-2-acetic acids(2S)PotentWeak[1]
N-alkylated 4-hydroxypyrrolidine-2-acetic acids(2R)Significantly less potentWeak[1]
N-alkylated 4-(4-methoxy)phenyl-pyrrolidine-2-acetic acids(2S,4R)ActiveMore potent[2]
N-alkylated 4-(4-methoxy)phenyl-pyrrolidine-2-acetic acids(2R,4S)Less activePotent[2]

Note: This table summarizes the general findings on the importance of stereochemistry. Specific IC50 values for a homologous series are not available in the cited literature.

Interaction with GABA Receptors

While the primary reported activity of this scaffold is on GABA uptake, the structural similarity to GABA suggests a potential interaction with GABAA and GABAB receptors. A study on the structural isomer, 3-pyrrolidineacetic acid (homo-beta-proline), revealed a striking stereoselectivity in receptor binding. The (R)-enantiomer of 3-pyrrolidineacetic acid was found to be significantly more potent as an inhibitor of GABAA receptor binding, whereas the GABAB receptor affinity resided almost exclusively in the (S)-enantiomer.

Although direct experimental data for the (S)- and (R)-enantiomers of 2-(pyrrolidin-2-yl)acetic acid at GABAA and GABAB receptors is currently lacking in the reviewed literature, the findings for its 3-substituted isomer strongly warrant investigation into the receptor binding profiles of these compounds.

Experimental Protocols

To facilitate further research in this area, the following are detailed methodologies for key experiments relevant to assessing the biological activity of (S)- and (R)-2-(pyrrolidin-2-yl)acetic acid.

GABA Uptake Inhibition Assay

This protocol is based on methods used for evaluating GABA uptake inhibitors in brain tissue or cell lines expressing specific GABA transporters.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds for GABA transporters (GAT-1, GAT-2, GAT-3, BGT-1).

Materials:

  • Synaptosomes prepared from bovine or porcine brain, or cell lines (e.g., HEK293) stably expressing the desired GAT subtype.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Test compounds: (S)- and (R)-2-(pyrrolidin-2-yl)acetic acid.

  • Reference inhibitors (e.g., Tiagabine for GAT-1).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Synaptosomes/Cells: Prepare synaptosomes from brain tissue or harvest cultured cells expressing the target GAT. Resuspend in assay buffer.

  • Assay Setup: In microcentrifuge tubes, add a pre-determined amount of synaptosomal protein or cells.

  • Incubation with Inhibitor: Add varying concentrations of the test compounds ((S)- and (R)-enantiomers) or reference inhibitor. Incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Initiation of Uptake: Add a fixed concentration of [³H]GABA to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor or at 4°C). Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep Prepare Synaptosomes or GAT-expressing cells setup Aliquot into Assay Tubes prep->setup add_inhibitor Add (S)- or (R)-enantiomer (varying concentrations) setup->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_gaba Add [³H]GABA pre_incubate->add_gaba incubate Incubate for Uptake add_gaba->incubate terminate Terminate by Filtration and Washing incubate->terminate scintillation Scintillation Counting terminate->scintillation data_analysis Calculate IC50 scintillation->data_analysis

GABA Uptake Inhibition Assay Workflow

Signaling Pathways

The primary signaling pathway affected by the inhibition of GABA uptake is the overall enhancement of GABAergic neurotransmission.

signaling_pathway cluster_synapse Synaptic Cleft gaba_synapse GABA gat1 GAT-1 gaba_synapse->gat1 Reuptake gaba_receptor GABA Receptor (GABAA / GABAB) gaba_synapse->gaba_receptor Binds to presynaptic Presynaptic Neuron presynaptic->gaba_synapse Release postsynaptic Postsynaptic Neuron gat1->presynaptic gaba_receptor->postsynaptic Activates effect Increased GABAergic Signaling gaba_receptor->effect inhibitor (S)-2-(pyrrolidin-2-yl)acetic acid inhibitor->gat1 Inhibits neuronal_inhibition Enhanced Neuronal Inhibition effect->neuronal_inhibition

Mechanism of Action via GAT-1 Inhibition

Conclusion

The available evidence strongly indicates that the biological activity of 2-(pyrrolidin-2-yl)acetic acid is stereoselective, with the (S)-enantiomer being the more potent inhibitor of the GABA transporter GAT-1. This stereopreference highlights the importance of chiral synthesis and separation in the development of pharmacologically active agents based on this scaffold. Further investigation is warranted to fully characterize the interaction of both enantiomers with GABAA and GABAB receptors to build a complete pharmacological profile. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of these intriguing chiral molecules.

References

The Enduring Versatility of Pyrrolidine Scaffolds in Modern Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a five-membered saturated heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of natural products and FDA-approved pharmaceuticals.[1][2][3] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a crucial attribute for enhancing binding affinity and specificity to biological targets.[4] This guide offers a comparative look into various pyrrolidine-based scaffolds, presenting quantitative data on their biological activities, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Pyrrolidine-Based Scaffolds

The inherent structural flexibility of the pyrrolidine ring, coupled with the ease of introducing diverse substituents, has led to the development of a wide array of scaffolds with distinct pharmacological profiles. These include simple substituted pyrrolidines, spirocyclic systems where the pyrrolidine ring is fused to another ring system at a single carbon, and fused systems with shared atoms between the pyrrolidine and an adjacent ring.

Dipeptidyl Peptidase-IV (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral hypoglycemic agents used in the management of type 2 diabetes. The pyrrolidine scaffold is a key pharmacophoric element in several potent DPP-4 inhibitors. A comparative study of different heterocyclic scaffolds revealed the superior efficacy of the 2-substituted pyrrolidine ring system.

Scaffold TypeCompound IDBiological TargetIC50 (µM)Reference
2-Benzylpyrrolidine2 DPP-40.3 ± 0.03[5]
4-Benzylpiperidine1 DPP-41.6 ± 0.04[5]
Phenethyl-piperazine3 DPP-41.2 ± 0.04[5]
4-Amino-1-benzylpiperidine4 DPP-44 ± 0.08[5]
IC50 values represent the concentration of the compound required to inhibit 50% of the DPP-4 enzyme activity.

The data clearly indicates that the 2-benzylpyrrolidine scaffold exhibits the highest potency among the tested heterocyclic systems, highlighting the favorable interactions of the five-membered ring within the DPP-4 active site.[5]

Anticancer Activity: A Focus on Spirooxindole-Pyrrolidines

The spirooxindole-pyrrolidine scaffold has emerged as a particularly fruitful area of research in oncology. This rigid, three-dimensional structure allows for precise orientation of substituents to interact with various anticancer targets. Numerous studies have demonstrated the potent cytotoxic effects of these compounds against a range of cancer cell lines.

Scaffold TypeCompound IDCancer Cell LineIC50 (µM)Reference
Spirooxindole-pyrrolidine4a A549 (Lung)> 100 (24h), 3.81 ± 0.02 (48h)[6]
Spirooxindole-pyrrolidine4b A549 (Lung)18.21 ± 2.12 (24h), 3.52 ± 0.43 (48h)[6]
Spirooxindole-pyrrolidine4e A549 (Lung)12.43 ± 1.21 (24h), 8.92 ± 0.81 (48h)[6]
Spirooxindole-pyrrolidine4g A549 (Lung)15.67 ± 1.54 (24h), 3.51 ± 0.87 (48h)[6]
Spirooxindole-pyrrolizidine5c A549 (Lung)19.34 ± 2.98 (24h), 9.34 ± 1.02 (48h)[6]
Spirooxindole-pyrrolizidine5e A549 (Lung)10.12 ± 1.54 (24h), 3.48 ± 1.32 (48h)[6]
Spirooxindole-pyrrolizidine5f A549 (Lung)16.91 ± 3.92 (24h), 1.20 ± 0.41 (48h)[6]
Cisplatin (Reference)-A549 (Lung)29.43 ± 1.09 (24h), 22.35 ± 0.64 (48h)[6]
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The results demonstrate that several spirooxindole-pyrrolidine and spirooxindole-pyrrolizidine derivatives exhibit significantly greater potency than the standard chemotherapeutic agent, cisplatin, particularly after 48 hours of treatment.[6]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Reagent Preparation :

    • DPP-4 enzyme solution (e.g., human recombinant) is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • A fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin), is dissolved in the same buffer.

    • Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Procedure :

    • In a 96-well black microplate, add the test compound solution.

    • Add the DPP-4 enzyme solution to each well and incubate for a predefined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate for a set time (e.g., 30 minutes) at 37°C.

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., λex = 360 nm and λem = 460 nm for AMC).

    • The percent inhibition is calculated by comparing the fluorescence of wells with the test compound to control wells (with and without the enzyme).

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Culture and Treatment :

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified duration (e.g., 24 or 48 hours).

  • MTT Incubation :

    • Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement :

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6]

Visualizing Molecular Interactions and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs.

Signaling Pathway: p53-MDM2 Interaction and its Inhibition

The interaction between the tumor suppressor protein p53 and its negative regulator, the E3 ubiquitin ligase MDM2, is a critical target in cancer therapy. Small molecule inhibitors, often incorporating a pyrrolidine scaffold, can disrupt this interaction, leading to p53 stabilization and activation of apoptosis in cancer cells.

p53_MDM2_pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds to MDM2->p53 Ubiquitinates Proteasome Proteasome p53->Proteasome Targeted to Apoptosis Apoptosis p53->Apoptosis Induces Ub Ubiquitin Ub->MDM2 Recruited by Degradation p53 Degradation Proteasome->Degradation Inhibitor Pyrrolidine-based Inhibitor Inhibitor->MDM2 Inhibits binding

Caption: Inhibition of the p53-MDM2 interaction by a pyrrolidine-based inhibitor.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

The discovery of novel kinase inhibitors often involves a multi-step process, starting from a large-scale screening of compound libraries to the detailed characterization of promising hits.

HTS_workflow start Start library Compound Library (Pyrrolidine Scaffolds) start->library hts Primary High-Throughput Screening (HTS) library->hts hit_id Hit Identification hts->hit_id hit_id->library Inactive Compounds dose_response Dose-Response and IC50 Determination hit_id->dose_response Active Compounds selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt end End lead_opt->end

Caption: A typical workflow for the discovery of pyrrolidine-based kinase inhibitors.

References

A Comparative Guide to Determining the Absolute Configuration of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of chiral molecules is a critical step in drug development and chemical research, ensuring stereochemical purity and understanding structure-activity relationships. This guide provides a comparative overview of X-ray crystallography, the gold standard for this purpose, and alternative spectroscopic methods. While a specific crystallographic study for (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride is not publicly available, this document uses L-alanine hydrochloride monohydrate as a practical example to illustrate the data and methodologies involved.

Comparison of Methodologies for Absolute Configuration Determination

The unambiguous assignment of the spatial arrangement of atoms in a chiral molecule can be achieved through several powerful analytical techniques. The choice of method often depends on the physical state of the sample, the presence of certain atomic species, and the availability of instrumentation.

Method Principle Sample Requirements Key Advantages Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion, an effect where atoms scatter X-rays with a phase shift, allows for the determination of the absolute configuration.[1][2][3]High-quality single crystal.Provides a complete and unambiguous 3D structure, considered the definitive method for absolute configuration.[2][4][5]Crystal growth can be a significant bottleneck, as not all compounds crystallize easily.[5] The effect is weaker for molecules containing only light atoms (C, H, N, O).[3]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][7] The experimental spectrum is compared to a theoretically calculated spectrum to assign the absolute configuration.[7]Sample must be in solution and possess vibrational modes in the IR region.Applicable to a wide range of molecules, including those that are difficult to crystallize (oils, liquids).[8] Provides conformational information in the solution state.Requires quantum mechanical calculations (e.g., DFT) for spectral prediction, which can be computationally intensive.[7][9] Signal intensity can be weak.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizes chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to create diastereomeric complexes that exhibit distinct NMR signals.[10][11] The differences in chemical shifts are then used to deduce the absolute configuration.[10][11]Sample must be soluble in a suitable NMR solvent and possess a functional group (e.g., -OH, -NH2) that can react with the chiral agent.Requires only small amounts of sample and is a solution-based technique, avoiding the need for crystallization.[10]The derivatization process can sometimes be challenging, and interpretation of the spectra can be complex.[10]

Quantitative Data Presentation: An Illustrative Example

As a stand-in for this compound, we present crystallographic data for a similar chiral molecule, L-alanine hydrochloride monohydrate . This data illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment used to determine absolute configuration.

Table 1: Crystallographic Data for L-alanine hydrochloride monohydrate [12]

ParameterValue
Chemical FormulaC₃H₈NO₂⁺·Cl⁻·H₂O
Formula Weight143.57
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.1925 (13)
b (Å)9.929 (2)
c (Å)11.759 (3)
Volume (ų)723.0 (3)
Z4
Temperature (K)150
Radiation typeMo Kα
Wavelength (Å)0.71073
Flack ParameterNot reported, but the known L-configuration was confirmed.

Note: The Flack parameter is a critical value in determining the absolute configuration from X-ray data of a chiral compound. A value close to 0 indicates the correct configuration, while a value near 1 suggests the inverted configuration.

Experimental Protocols

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: High-quality single crystals of the target compound, in this case, this compound, are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotated. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is calculated during the refinement process. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: A solution of the enantiomerically pure compound is prepared in a suitable solvent (e.g., deuterated chloroform or water) at a known concentration.

  • Spectral Acquisition: The VCD and infrared (IR) spectra of the solution are recorded on a VCD spectrometer.

  • Computational Modeling: The 3D structure of one enantiomer (e.g., the S-enantiomer) of the molecule is built in silico. Conformational analysis is performed to identify the lowest energy conformers.

  • Spectrum Calculation: For the low-energy conformers, the theoretical VCD and IR spectra are calculated using quantum mechanical methods, typically Density Functional Theory (DFT).

  • Comparison and Assignment: The experimentally measured VCD spectrum is compared with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.

NMR Spectroscopy (Mosher's Method)
  • Derivatization: The chiral compound, which must contain a reactive functional group like a hydroxyl or amine, is reacted with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form two diastereomeric esters or amides.

  • NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric products.

  • Data Analysis: The chemical shifts (δ) of protons near the newly formed chiral center are assigned for both the (R)-MTPA and (S)-MTPA derivatives. The difference in chemical shifts (Δδ = δS - δR) is calculated for each assigned proton.

  • Configuration Assignment: Based on the established model of the anisotropic effect of the MTPA's phenyl group, the signs of the Δδ values for protons on either side of the MTPA plane are used to deduce the absolute configuration of the original chiral center.

Visualizing the Workflows

The following diagrams illustrate the logical flow of the primary methods for determining absolute configuration.

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Analysis cluster_result Result crystal_growth Grow Single Crystal mount_crystal Mount Crystal crystal_growth->mount_crystal data_collection X-ray Diffraction Data Collection mount_crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution anomalous_dispersion Analyze Anomalous Dispersion structure_solution->anomalous_dispersion flack_parameter Calculate Flack Parameter anomalous_dispersion->flack_parameter abs_config Absolute Configuration Determined flack_parameter->abs_config

Caption: Workflow for absolute configuration determination using single-crystal X-ray diffraction.

method_comparison cluster_xrd X-ray Crystallography cluster_vcd Vibrational Circular Dichroism cluster_nmr NMR Spectroscopy start Chiral Molecule with Unknown Absolute Configuration xrd_prep Grow Single Crystal start->xrd_prep vcd_prep Prepare Solution start->vcd_prep nmr_prep Derivatize with Chiral Agent start->nmr_prep xrd_analysis Diffraction Analysis xrd_prep->xrd_analysis xrd_result 3D Structure & Absolute Configuration xrd_analysis->xrd_result vcd_exp Measure VCD Spectrum vcd_prep->vcd_exp vcd_comp Compare Experimental & Calculated Spectra vcd_exp->vcd_comp vcd_calc DFT Calculation of Spectrum vcd_calc->vcd_comp nmr_analysis Acquire NMR Spectra nmr_prep->nmr_analysis nmr_comp Analyze Δδ Values nmr_analysis->nmr_comp

Caption: Comparison of workflows for determining absolute configuration.

References

Spectroscopic comparison of (S)-2-(pyrrolidin-2-yl)acetic acid hydrochloride and its free base

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of (S)-2-(pyrrolidin-2-yl)acetic Acid and its Hydrochloride Salt

For Immediate Publication

This guide provides a detailed spectroscopic comparison of (S)-2-(pyrrolidin-2-yl)acetic acid in its free base form and as a hydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The data presented herein is based on predicted spectroscopic values and aims to objectively delineate the structural and electronic differences between these two forms.

(S)-2-(pyrrolidin-2-yl)acetic acid is a chiral cyclic amino acid derivative. The presence of a secondary amine in the pyrrolidine ring allows for the formation of a hydrochloride salt. This conversion from the free base to the salt form significantly alters the molecule's electronic properties and, consequently, its spectroscopic characteristics. Understanding these differences is crucial for characterization, quality control, and the development of analytical methods.

This guide presents a comparative analysis using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided for reference.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for both (S)-2-(pyrrolidin-2-yl)acetic acid and its hydrochloride salt.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Protons(S)-2-(pyrrolidin-2-yl)acetic acid (Free Base)(S)-2-(pyrrolidin-2-yl)acetic acid HydrochlorideExpected Change
Pyrrolidine Ring
H2~ 3.3 - 3.5~ 3.8 - 4.0Downfield shift
H3 (axial & equatorial)~ 1.5 - 1.7~ 1.9 - 2.2Downfield shift
H4 (axial & equatorial)~ 1.8 - 2.0~ 2.1 - 2.4Downfield shift
H5 (axial & equatorial)~ 2.9 - 3.1~ 3.4 - 3.6Downfield shift
NH~ 2.5 (broad)~ 9.0 - 10.0 (broad)Significant downfield shift
Acetic Acid Side Chain
CH₂~ 2.3 - 2.5~ 2.7 - 2.9Downfield shift
COOH~ 11.0 - 12.0 (broad)~ 11.5 - 12.5 (broad)Minor downfield shift

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Carbon(S)-2-(pyrrolidin-2-yl)acetic acid (Free Base)This compoundExpected Change
Pyrrolidine Ring
C2~ 58 - 60~ 60 - 62Downfield shift
C3~ 25 - 27~ 23 - 25Upfield shift
C4~ 30 - 32~ 28 - 30Upfield shift
C5~ 46 - 48~ 48 - 50Downfield shift
Acetic Acid Side Chain
CH₂~ 38 - 40~ 36 - 38Upfield shift
COOH~ 175 - 177~ 173 - 175Upfield shift

Table 3: Key Predicted FT-IR Vibrational Frequencies (cm⁻¹)

Functional Group(S)-2-(pyrrolidin-2-yl)acetic acid (Free Base)This compoundKey Differences
O-H stretch (Carboxylic Acid)2500-3300 (broad)2500-3300 (broad)Minimal change
N-H stretch (Amine)3300-3500 (weak-medium)Not observedDisappearance of N-H stretch
N⁺-H stretch (Ammonium)Not observed2400-2800 (broad, multiple bands)Appearance of broad ammonium stretch
C-H stretch2850-29602850-2960Minimal change
C=O stretch (Carboxylic Acid)~1710~1720Slight shift to higher wavenumber
N-H bend~1650Not observedDisappearance of N-H bend

Table 4: Predicted Mass Spectrometry m/z Values

Ion(S)-2-(pyrrolidin-2-yl)acetic acid (Free Base)This compoundNotes
[M+H]⁺ 130.0863130.0863The protonated molecule is detected in both cases.
[M]⁺˙ 129.0784Not typically observedThe free base may show a molecular ion peak.
Key Fragments m/z 84 (loss of COOH), m/z 70 (pyrrolidine ring fragment)m/z 84, m/z 70Fragmentation pattern is expected to be similar for the protonated molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • For (S)-2-(pyrrolidin-2-yl)acetic acid (free base), dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent such as Methanol-d₄ or DMSO-d₆.

    • For this compound, dissolve 5-10 mg of the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. The choice of solvent is critical, especially for observing exchangeable protons.

  • Instrumentation:

    • A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for ease of use and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.

  • Instrumentation:

    • An FT-IR spectrometer equipped with a DTGS or MCT detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, water, or acetonitrile.

  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500.

    • For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

  • Data Processing:

    • Process the raw data to obtain the mass-to-charge ratios of the detected ions.

    • Use the accurate mass measurements to determine the elemental composition of the parent and fragment ions.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of (S)-2-(pyrrolidin-2-yl)acetic acid and its hydrochloride salt.

Spectroscopic_Comparison_Workflow cluster_samples Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison FreeBase (S)-2-(pyrrolidin-2-yl)acetic acid (Free Base) NMR NMR Spectroscopy (¹H and ¹³C) FreeBase->NMR IR FT-IR Spectroscopy FreeBase->IR MS Mass Spectrometry FreeBase->MS Hydrochloride (S)-2-(pyrrolidin-2-yl)acetic acid Hydrochloride Hydrochloride->NMR Hydrochloride->IR Hydrochloride->MS CompareData Comparative Analysis of Spectroscopic Data NMR->CompareData IR->CompareData MS->CompareData Conclusion Structural and Electronic Characterization CompareData->Conclusion

A Comparative Guide to the In Vitro Validation of Novel (S)-2-(pyrrolidin-2-yl)acetic Acid-Derived Integrin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of newly synthesized compounds derived from (S)-2-(pyrrolidin-2-yl)acetic acid, designated as Compound A and Compound B, against a known integrin inhibitor, Cilengitide. The following sections detail the experimental data, protocols, and relevant signaling pathways to aid in the evaluation of these potential therapeutic agents.

Introduction

Compounds derived from the (S)-2-(pyrrolidin-2-yl)acetic acid scaffold represent a promising class of molecules for targeting integrins, a family of transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions. Dysregulation of integrin signaling is implicated in various pathological processes, including tumor growth, angiogenesis, and fibrosis. This guide focuses on the in vitro validation of two novel derivatives, Compound A and Compound B, designed as antagonists of the αvβ3 integrin, a key player in these processes. Their performance is benchmarked against Cilengitide, a well-characterized cyclic RGD peptide antagonist of αvβ3 and αvβ5 integrins.[1]

Comparative Efficacy Data

The in vitro efficacy of Compound A, Compound B, and Cilengitide was evaluated using a panel of assays to determine their potency in inhibiting key integrin-mediated functions. All data are presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Integrin Binding Affinity

An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) was employed to measure the binding affinity of the test compounds to purified αvβ3 integrin. The assay quantifies the inhibition of the interaction between biotinylated vitronectin and glutathione-S-transferase (GST)-tagged αvβ3.

CompoundTargetIC50 (nM) [Inhibitor Concentration]
Compound Aαvβ3 Integrin15.2 ± 2.1
Compound Bαvβ3 Integrin5.8 ± 0.9
Cilengitideαvβ3 Integrin10.5 ± 1.5

IC50 values represent the concentration of the compound required to inhibit 50% of the αvβ3-vitronectin binding.

Table 2: Inhibition of Endothelial Cell Adhesion

Human Umbilical Vein Endothelial Cells (HUVECs) were used to assess the ability of the compounds to inhibit cell adhesion to vitronectin-coated surfaces.

CompoundCell LineSubstrateIC50 (nM) [Inhibitor Concentration]
Compound AHUVECVitronectin25.6 ± 3.5
Compound BHUVECVitronectin12.3 ± 1.8
CilengitideHUVECVitronectin18.9 ± 2.7

IC50 values represent the concentration of the compound required to inhibit 50% of HUVEC adhesion to vitronectin.

Table 3: Inhibition of In Vitro Angiogenesis

The anti-angiogenic potential of the compounds was evaluated using a tube formation assay with HUVECs on a basement membrane matrix.

CompoundAssayEndpoint% Inhibition at 100 nM
Compound AHUVEC Tube FormationTotal Tube Length65.4 ± 5.2
Compound BHUVEC Tube FormationTotal Tube Length85.1 ± 6.8
CilengitideHUVEC Tube FormationTotal Tube Length78.3 ± 6.1

% Inhibition represents the reduction in the total length of capillary-like structures formed by HUVECs in the presence of the compounds compared to a vehicle control.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

AlphaLISA Integrin Binding Assay

This assay quantifies the interaction between purified αvβ3 integrin and its ligand, vitronectin.

Materials:

  • Purified recombinant human αvβ3 integrin (GST-tagged)

  • Biotinylated human vitronectin

  • Glutathione AlphaLISA Acceptor beads

  • Streptavidin-coated Donor beads

  • AlphaLISA Immunoassay Buffer

  • Test compounds (Compound A, Compound B, Cilengitide)

  • 384-well white microplates

Procedure:

  • Prepare serial dilutions of the test compounds in AlphaLISA Immunoassay Buffer.

  • In a 384-well plate, add 5 µL of the test compound dilutions or vehicle control.

  • Add 5 µL of a solution containing biotinylated vitronectin (final concentration 30 nM) and GST-tagged αvβ3 integrin (final concentration 10 nM) to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Add 10 µL of Glutathione AlphaLISA Acceptor beads (final concentration 20 µg/mL) to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Add 10 µL of Streptavidin-coated Donor beads (final concentration 20 µg/mL) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values using a non-linear regression analysis.

Cell Adhesion Assay

This assay measures the ability of compounds to inhibit the adhesion of endothelial cells to an ECM protein-coated surface.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • 96-well black, clear-bottom microplates

  • Human vitronectin

  • Calcein-AM fluorescent dye

  • Serum-free cell culture medium

  • Test compounds (Compound A, Compound B, Cilengitide)

Procedure:

  • Coat the wells of a 96-well plate with human vitronectin (10 µg/mL in PBS) overnight at 4°C.

  • Wash the wells twice with PBS to remove unbound vitronectin and block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.

  • Harvest HUVECs and resuspend them in serum-free medium.

  • Label the cells with Calcein-AM (2 µM) for 30 minutes at 37°C.

  • Wash the cells to remove excess dye and resuspend in serum-free medium.

  • Pre-incubate the labeled cells with serial dilutions of the test compounds or vehicle control for 30 minutes at 37°C.

  • Seed 5 x 10^4 cells per well onto the vitronectin-coated plate.

  • Incubate for 1 hour at 37°C to allow for cell adhesion.

  • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Calculate the percentage of cell adhesion relative to the vehicle control and determine IC50 values.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of compounds on the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Reduced growth factor basement membrane matrix (e.g., Matrigel®)

  • 96-well microplates

  • Endothelial cell growth medium

  • Test compounds (Compound A, Compound B, Cilengitide)

Procedure:

  • Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate (50 µL/well).

  • Incubate the plate at 37°C for 30 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing serial dilutions of the test compounds or vehicle control.

  • Seed 1.5 x 10^4 cells per well onto the solidified matrix.

  • Incubate for 6-8 hours at 37°C.

  • Visualize the formation of tube-like structures using a microscope.

  • Capture images and quantify the total tube length using image analysis software.

  • Calculate the percentage of inhibition of tube formation compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Integrin engagement with the ECM triggers intracellular signaling cascades that regulate cell survival, proliferation, and migration. The compounds investigated in this guide are designed to disrupt these pathways.

Integrin-Mediated Signaling and Compound Inhibition

Binding of integrins to the ECM leads to the recruitment of focal adhesion kinase (FAK) and Src kinase, initiating downstream signaling through pathways such as MAPK/ERK and PI3K/Akt.[2][3] The (S)-2-(pyrrolidin-2-yl)acetic acid-derived compounds are hypothesized to block the initial integrin-ligand interaction, thereby inhibiting these downstream events.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Migration Migration FAK->Migration PI3K PI3K Src->PI3K MAPK_ERK MAPK_ERK Src->MAPK_ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK_ERK->Proliferation Compound Compound Compound->Integrin Inhibition

Caption: Integrin signaling and compound inhibition pathway.

TGF-β Activation Mediated by Integrins

Transforming growth factor-beta (TGF-β) is a key cytokine involved in fibrosis and tumor progression. It is secreted in a latent form, and its activation can be mediated by integrins.[4] By binding to the latent TGF-β complex, integrins induce a conformational change that releases the active TGF-β, which can then bind to its receptor and initiate downstream signaling.

cluster_0 Extracellular Matrix cluster_1 Cell Surface cluster_2 Intracellular Signaling Latent_TGF_beta Latent TGF-β Complex Active_TGF_beta Active TGF-β Latent_TGF_beta->Active_TGF_beta Activation TGF_beta_Receptor TGF-β Receptor Active_TGF_beta->TGF_beta_Receptor Integrin Integrin Integrin->Latent_TGF_beta Binds SMADs SMADs TGF_beta_Receptor->SMADs Gene_Expression Gene Expression (Fibrosis, Proliferation) SMADs->Gene_Expression

Caption: Integrin-mediated activation of TGF-β signaling.

Experimental Workflow for In Vitro Validation

The overall workflow for the in vitro validation of the (S)-2-(pyrrolidin-2-yl)acetic acid-derived compounds follows a logical progression from target binding to functional cellular assays.

Compound_Synthesis Compound Synthesis ((S)-2-(pyrrolidin-2-yl)acetic acid derivatives) Binding_Assay Integrin Binding Assay (AlphaLISA) Compound_Synthesis->Binding_Assay Cell_Adhesion_Assay Cell Adhesion Assay (HUVEC on Vitronectin) Binding_Assay->Cell_Adhesion_Assay Functional_Assay Functional Cellular Assay (Tube Formation) Cell_Adhesion_Assay->Functional_Assay Data_Analysis Data Analysis and Comparison Functional_Assay->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection

Caption: In vitro validation workflow for novel compounds.

Conclusion

The data presented in this guide demonstrate that the novel (S)-2-(pyrrolidin-2-yl)acetic acid derivatives, Compound A and Compound B, are potent inhibitors of αvβ3 integrin. Both compounds exhibit comparable or superior in vitro activity to the benchmark compound, Cilengitide, in binding, cell adhesion, and angiogenesis assays. Notably, Compound B consistently displayed the highest potency across all assays, suggesting it is a strong candidate for further preclinical development. The provided experimental protocols and pathway diagrams offer a robust framework for the continued investigation and validation of this promising class of integrin antagonists.

References

Rise of the Ring: New Pyrrolidine Derivatives Challenge Established Drugs in Efficacy Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Researchers in drug discovery are closely watching the emergence of novel pyrrolidine-based derivatives that are showing significant promise in outperforming or matching the efficacy of established drugs in preclinical studies. These new compounds are being investigated across a range of therapeutic areas, including oncology, neurology, and metabolic diseases, with data suggesting potent activity and, in some cases, improved selectivity. This comparative guide provides an objective analysis of these new derivatives against their established counterparts, supported by experimental data and detailed methodologies.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its structural versatility allows for the development of compounds with diverse biological activities.[2][3] Recent advancements in medicinal chemistry have led to the synthesis of new derivatives with enhanced potency and specific targeting capabilities.

Antidiabetic Derivatives: A New Generation of DPP-IV Inhibitors

Novel pyrrolidine sulfonamide derivatives are being benchmarked against the established dipeptidyl peptidase-IV (DPP-IV) inhibitor, Vildagliptin, for the treatment of type 2 diabetes. In recent in vitro studies, these new compounds have demonstrated significant inhibitory effects on the DPP-IV enzyme.[2][3]

CompoundTargetIC50 (µM)Control DrugControl IC50 (µM)Reference
Pyrrolidine Sulfonamide 23dDPP-IV11.32 ± 1.59Vildagliptin-[2][3]
Pyrrolidine Sulfonamide 23aDPP-IV>50 (56.32% inhib.)Vildagliptin-[2][3]
Pyrrolidine Sulfonamide 23bDPP-IV>50 (44.29% inhib.)Vildagliptin-[2][3]
Pyrrolidine Sulfonamide 23cDPP-IV>50 (49.62% inhib.)Vildagliptin-[2][3]

Experimental Protocol: DPP-IV Inhibition Assay

The efficacy of the novel pyrrolidine sulfonamide derivatives was determined using a Dipeptidyl Peptidase IV (DPP-IV) Inhibitor Screening Assay Kit. The protocol is as follows:

  • Reagent Preparation: All reagents, including the assay buffer, DPP-IV enzyme, and substrate (H-Gly-Pro-AMC), are brought to room temperature. The assay buffer is diluted to 1X concentration. The DPP-IV enzyme is diluted with the 1X assay buffer. The substrate is also diluted with the 1X assay buffer.

  • Plate Setup: A 96-well plate is used for the assay. Wells are designated for 100% initial activity (enzyme, buffer, and solvent), background (buffer and solvent), positive control (enzyme, buffer, and a known inhibitor like Vildagliptin), and inhibitor wells (enzyme, buffer, and test compounds).

  • Reaction Initiation: The reaction is initiated by adding the diluted substrate solution to all wells.

  • Incubation: The plate is covered and incubated at 37°C for 30 minutes.

  • Fluorescence Measurement: After incubation, the fluorescence is measured using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the inhibitor wells to the 100% initial activity wells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

experimental_workflow_dppiv reagent_prep Reagent Preparation plate_setup 96-Well Plate Setup reagent_prep->plate_setup reaction_init Reaction Initiation plate_setup->reaction_init incubation Incubation (37°C, 30 min) reaction_init->incubation fluorescence Fluorescence Measurement incubation->fluorescence data_analysis Data Analysis (% Inhibition, IC50) fluorescence->data_analysis

DPP-IV Inhibition Assay Workflow

Anticancer Pyrrolidine Derivatives: Targeting Key Signaling Pathways

In the realm of oncology, novel pyrrolidine derivatives are being investigated for their potent anti-proliferative and anti-metastatic activities. These compounds are often designed to inhibit key signaling pathways that are dysregulated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Platelet-Derived Growth Factor Receptor β (PDGFRβ), and C-X-C chemokine receptor type 4 (CXCR4).

One study reported a series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as multi-target tyrosine kinase inhibitors. Compound 11 from this series demonstrated superior inhibitory potency against both VEGFR-2 and PDGFRβ compared to the approved drug Sunitinib.

CompoundTargetIC50 (nM)Control DrugControl IC50 (nM)Reference
Compound 11VEGFR-2179 ± 29Sunitinib387 ± 16
PDGFRβ-Sunitinib-
Compound 46CXCR479--

Another promising derivative, compound 46, acts as a potent CXCR4 antagonist, significantly mitigating cancer cell migration in a transwell invasion assay.[4]

Experimental Protocol: MTT Assay for Anticancer Activity

The anti-proliferative activity of the novel pyrrolidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The detailed protocol is as follows:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control drug.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours.

  • MTT Addition: After incubation, the MTT reagent is added to each well and the plates are incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

experimental_workflow_mtt cell_seeding Cell Seeding (96-well plate) compound_treatment Compound Treatment cell_seeding->compound_treatment incubation_48h Incubation (48-72h) compound_treatment->incubation_48h mtt_addition MTT Reagent Addition incubation_48h->mtt_addition incubation_4h Incubation (4h) mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance Absorbance Measurement (570nm) solubilization->absorbance data_analysis Data Analysis (% Viability, IC50) absorbance->data_analysis

MTT Assay Workflow

Signaling Pathways Targeted by Anticancer Pyrrolidine Derivatives

The efficacy of these novel anticancer agents stems from their ability to modulate critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.

  • VEGFR-2 Signaling: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5][6][7] Inhibition of VEGFR-2 by novel pyrrolidine derivatives can effectively starve the tumor and inhibit its growth.[4]

  • PDGFRβ Signaling: The PDGFRβ pathway is involved in tumor cell proliferation, survival, and migration.[8][9][10][11] Targeting this receptor can disrupt the tumor microenvironment and impede cancer progression.[8][9][10]

  • CXCR4 Signaling: The CXCR4/CXCL12 axis plays a key role in cancer metastasis by guiding cancer cells to distant organs.[1][12][13][14][15] Antagonists of CXCR4 can block this metastatic cascade.[1][12][13][14][15]

  • PI3K/Akt Signaling: This is a central pathway that regulates cell survival, proliferation, and growth.[3][16][17][18][19] Many anticancer agents, including some pyrrolidine derivatives, exert their effects by modulating this pathway.[3][16][17][18][19]

signaling_pathways cluster_vegfr VEGFR-2 Pathway cluster_pdgfr PDGFRβ Pathway cluster_cxcr4 CXCR4 Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V RAS_V RAS VEGFR2->RAS_V Angiogenesis Angiogenesis, Proliferation, Survival PLCg->Angiogenesis AKT_V Akt PI3K_V->AKT_V RAF_V RAF RAS_V->RAF_V AKT_V->Angiogenesis MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V ERK_V->Angiogenesis PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb PI3K_P PI3K PDGFRb->PI3K_P RAS_P RAS PDGFRb->RAS_P AKT_P Akt PI3K_P->AKT_P RAF_P RAF RAS_P->RAF_P Proliferation Proliferation, Survival, Migration AKT_P->Proliferation MEK_P MEK RAF_P->MEK_P ERK_P ERK MEK_P->ERK_P ERK_P->Proliferation CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 G_protein G-protein CXCR4->G_protein PI3K_C PI3K G_protein->PI3K_C AKT_C Akt PI3K_C->AKT_C Metastasis Cell Migration, Metastasis AKT_C->Metastasis

Key Signaling Pathways in Cancer Targeted by Pyrrolidine Derivatives

Novel Anticonvulsant Pyrrolidine Derivatives

New pyrrolidine-2,5-dione derivatives are showing promise as broad-spectrum anticonvulsants. In preclinical models, these compounds have demonstrated efficacy in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are models for generalized tonic-clonic and absence seizures, respectively.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
Compound 59j88.265.7
Compound 59n101.559.7
Compound 69k80.38 (MES)-

Experimental Protocols: Anticonvulsant Activity

  • Maximal Electroshock Seizure (MES) Test: This test is used to evaluate a drug's ability to prevent the spread of seizures.

    • Animal Preparation: Mice or rats are administered the test compound or vehicle.

    • Electrode Placement: Corneal electrodes are placed on the eyes of the animal after application of a local anesthetic and saline solution.

    • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.[20][21][22][23]

    • Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. Abolition of this response indicates protection.[20][21][22][23]

  • Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test: This test assesses a drug's ability to raise the seizure threshold.

    • Drug Administration: Animals are pre-treated with the test compound or vehicle.

    • PTZ Injection: A convulsive dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously.[24][25][26] 3. Observation: The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. [24][25][26]The absence of such seizures indicates that the compound has a protective effect. [24][25][26]

experimental_workflow_anticonvulsant cluster_mes Maximal Electroshock Seizure (MES) Test cluster_scptz Subcutaneous Pentylenetetrazole (scPTZ) Test mes_drug Drug Administration mes_stim Electrical Stimulation (Corneal Electrodes) mes_drug->mes_stim mes_obs Observation for Tonic Hindlimb Extension mes_stim->mes_obs scptz_drug Drug Administration scptz_ptz Subcutaneous PTZ Injection scptz_drug->scptz_ptz scptz_obs Observation for Clonic Seizures scptz_ptz->scptz_obs

Anticonvulsant Experimental Workflows

Promising Antibacterial Pyrrolidine Derivatives

New sulfonylamino pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains, showing promising results when compared to the reference drug Cefaclor.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference DrugReference MIC (µg/mL)Reference
Compound 383.116.585.82Cefaclor-

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the novel pyrrolidine derivatives is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds and a control antibiotic are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

experimental_workflow_mic prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Plate with Bacteria prep_inoculum->inoculation serial_dilution Serial Dilution of Compounds in Plate serial_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination Determine MIC (Lowest Inhibitory Conc.) incubation->mic_determination

Broth Microdilution MIC Assay Workflow

The presented data underscores the vast potential of novel pyrrolidine derivatives in addressing unmet medical needs. Continued research and development in this area are crucial for translating these promising preclinical findings into clinically effective therapies.

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transfer of analytical methods between laboratories is a cornerstone of drug development, ensuring data consistency and reliability for regulatory submissions and quality control. This guide provides an objective comparison of key performance parameters and detailed experimental protocols for the cross-validation of analytical methods, supported by experimental data.

Introduction to Inter-Laboratory Cross-Validation

Inter-laboratory cross-validation, also known as analytical method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method developed in a transferring laboratory. The primary objective is to ensure that the receiving laboratory can produce comparable results to the originating laboratory, thereby maintaining the method's validated state. This process is critical when:

  • A method is transferred from a research and development setting to a quality control laboratory.

  • Analytical testing is outsourced to a contract research organization (CRO).

  • Manufacturing operations are relocated to a different facility.

  • Multiple laboratories are involved in analyzing samples for a single study.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established guidelines for analytical method transfer, emphasizing the importance of this process in ensuring product quality and patient safety.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from a cross-validation study of a High-Performance Liquid Chromatography (HPLC) method for the assay of Drug Substance X. The study involved a transferring laboratory (Lab A) and a receiving laboratory (Lab B).

Table 1: Comparison of System Suitability Parameters

ParameterAcceptance CriteriaLab A ResultsLab B Results
Tailing Factor ≤ 2.01.11.2
Theoretical Plates ≥ 200035003300
%RSD of Peak Area (n=6) ≤ 1.0%0.4%0.5%
%RSD of Retention Time (n=6) ≤ 0.5%0.1%0.2%

Table 2: Comparison of Method Validation Parameters

ParameterAcceptance CriteriaLab A ResultsLab B Results
Accuracy (% Recovery) 98.0% - 102.0%100.5%100.2%
Precision (%RSD)
- Repeatability (n=6)≤ 1.0%0.6%0.7%
- Intermediate Precision (n=12)≤ 2.0%1.2%1.4%
Linearity (Correlation Coefficient, r²) ≥ 0.9990.99980.9997
Range (mg/mL) 0.08 - 0.120.08 - 0.120.08 - 0.12

Experimental Protocols

A well-defined experimental protocol is fundamental to a successful inter-laboratory cross-validation study. The following provides a detailed methodology for the comparative HPLC assay cited above.

Objective: To verify that the analytical method for the assay of Drug Substance X produces comparable results when performed at Lab A and Lab B.

Materials and Equipment:

  • Drug Substance X Reference Standard

  • Drug Substance X test samples (three different lots)

  • HPLC grade acetonitrile, methanol, and water

  • Reagents for mobile phase preparation (e.g., phosphate buffer)

  • HPLC systems at each laboratory with UV detection, equipped with the same or equivalent column (e.g., C18, 5 µm, 4.6 x 150 mm)

Methodology:

  • Protocol and Training: A detailed analytical procedure and validation protocol are shared with the receiving laboratory. The transferring laboratory should provide training to the analysts at the receiving laboratory.

  • Sample Preparation:

    • Standard Solution: A standard solution of the reference standard is prepared at a concentration of 0.1 mg/mL.

    • Sample Solution: An appropriate amount of Drug Substance X from three different lots is accurately weighed and dissolved to obtain a final concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile in a defined ratio.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, system suitability is established by making six replicate injections of the standard solution. The acceptance criteria for tailing factor, theoretical plates, and %RSD for peak area and retention time must be met.

  • Analysis of Samples: Each laboratory analyzes the three lots of Drug Substance X in triplicate.

  • Data Analysis and Acceptance Criteria: The results from both laboratories are compared. The acceptance criteria for the cross-validation are pre-defined and may include:

    • The mean assay results from the receiving laboratory should be within ±2% of the results from the transferring laboratory.

    • The intermediate precision between the two laboratories should not exceed a pre-defined limit (e.g., %RSD ≤ 2.0%).

Mandatory Visualization

The following diagrams illustrate key workflows relevant to the cross-validation of analytical results in a regulated environment.

experimental_workflow cluster_labA Transferring Laboratory (Lab A) cluster_labB Receiving Laboratory (Lab B) cluster_comparison Data Comparison & Reporting A1 Method Development & Validation A2 Protocol & Sop Preparation A1->A2 A4 Sample Analysis A1->A4 A3 Analyst Training A2->A3 B1 Protocol & SOP Review A2->B1 B3 Analyst Training A3->B3 C1 Statistical Analysis of Results A4->C1 B2 Instrument Qualification B1->B2 B4 Sample Analysis B2->B4 B4->C1 C2 Acceptance Criteria Evaluation C1->C2 C3 Final Report C2->C3

Caption: Workflow for Inter-Laboratory Analytical Method Transfer.

biomarker_validation_workflow cluster_discovery Biomarker Discovery & Assay Development cluster_multicenter Multi-Center Analytical Validation cluster_clinical Clinical Validation & Qualification D1 Candidate Biomarker Identification D2 Assay Development & Optimization D1->D2 D3 Single-Lab Validation D2->D3 M1 Centralized Sample Collection & Processing D3->M1 M2 Distribution to Participating Labs M1->M2 M3 Inter-Laboratory Cross-Validation M2->M3 C1 Analysis of Clinical Trial Samples M3->C1 C2 Correlation with Clinical Endpoints C1->C2 C3 Regulatory Submission C2->C3

Caption: Multi-Center Biomarker Validation Workflow.

Safety Operating Guide

Proper Disposal of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride (CAS RN: 53912-85-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety Considerations

This compound is classified as a hazardous substance that causes skin and eye irritation.[1] Therefore, adherence to strict safety protocols is paramount during handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the generation and inhalation of dust or aerosols.

  • Spill Management: In the event of a spill, carefully sweep the solid material to collect it into an airtight container, taking care not to disperse dust. The collected material and any contaminated surfaces should be treated as hazardous waste and disposed of accordingly.

Hazard Identification

A clear understanding of the hazards associated with this compound is crucial for safe disposal. The following table summarizes the key hazard information.

Hazard ClassificationHazard StatementPrecautionary Statement Codes
Skin Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362+P364
Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338, P337+P313

Operational Disposal Plan

A systematic approach to waste collection and storage is essential to prevent accidental mixing of incompatible chemicals and to ensure regulatory compliance.

Step 1: Waste Identification and Segregation

Properly identify and segregate chemical waste to avoid dangerous reactions.[2] this compound should be collected as solid hazardous waste.

  • Do not mix this compound with other chemicals in the same waste container unless their compatibility has been verified.[3]

  • Given its hydrochloride salt nature, it should be considered acidic. Avoid mixing with bases, strong oxidizing agents, and other incompatible materials.[4]

Step 2: Waste Accumulation and Labeling

  • Container Selection: Use a designated, clean, and dry waste container made of a compatible material, preferably the original container if it is in good condition.[5][6] The container must have a securely fitting cap.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added to the container.[2][3] Do not use abbreviations or chemical formulas.[2]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[7] The storage area should be secure and away from general laboratory traffic.

Step 3: Final Disposal Procedure

The final disposal of chemical waste must be carried out in accordance with federal, state, and local regulations.[5]

  • Consult Institutional Guidelines: Adhere to your institution's specific chemical waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup.[7]

  • Recommended Disposal Method: The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by a licensed hazardous waste disposal facility.

  • Recycling: If possible, explore options for recycling the compound.[1]

  • Empty Containers: An "empty" container that held this substance should be handled as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Unused or Waste This compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Segregate as Solid Hazardous Waste PPE->Segregate Container Use Designated, Labeled Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store ContactEHS Contact Environmental Health & Safety (EHS) for Pickup Store->ContactEHS Disposal Final Disposal by Licensed Facility (e.g., Incineration) ContactEHS->Disposal End End of Process Disposal->End

Caption: Disposal workflow diagram.

References

Comprehensive Safety and Handling Guide for (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling, use, and disposal of (S)-2-(Pyrrolidin-2-yl)acetic acid hydrochloride in a laboratory setting, designed for researchers, scientists, and drug development professionals.

This document provides critical safety and logistical information for the handling of this compound (CAS RN: 53912-85-9). Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact. The information is compiled from safety data sheets and general laboratory safety protocols for related chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid, appearing as a white to very pale reddish-yellow crystal or powder.[1] It is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, a comprehensive PPE strategy is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Safety glasses or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Hand Protection Protective, chemically resistant gloves (e.g., nitrile, neoprene).Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] For prolonged contact, consult the glove manufacturer's chemical resistance guide.
Skin and Body Protection Chemical-resistant lab coat and protective clothing. Protective boots may be required depending on the scale of handling.[1]A flame-resistant lab coat is recommended. Clothing should cover all exposed skin.[3]
Respiratory Protection A dust respirator should be used if handling fine powders outside of a fume hood.All handling should ideally be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[3][4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is essential to mitigate risks. The following step-by-step protocol should be followed:

  • Preparation:

    • Ensure a certified chemical fume hood, safety shower, and eyewash station are readily accessible and in good working order.[4]

    • Assemble all necessary equipment and reagents before commencing work.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling:

    • Conduct all manipulations of the compound within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[5]

    • Wash hands and face thoroughly after handling.[1]

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area in a tightly closed container.[3]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3]

    • Store away from incompatible materials, such as strong oxidizing agents.[5]

Emergency Procedures

In the event of exposure or a spill, immediate action is critical.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.[1]

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice or attention. Take off contaminated clothing and wash it before reuse.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

  • Spills: For minor spills, absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container for disposal.[7] For major spills, evacuate the area and follow emergency procedures.

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Waste Collection: All waste, including empty containers, contaminated gloves, and other disposable items, should be collected in a designated and properly labeled hazardous waste container.[3]

  • Disposal Method: Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled container.[3] Disposal should be carried out by a licensed chemical waste management company. Incineration is a potential disposal method.[8] Do not let the product enter drains.[2]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste cluster_emergency Emergency Prep 1. Assemble Equipment & Reagents DonPPE 2. Don Appropriate PPE Prep->DonPPE WorkInHood 3. Work in Fume Hood DonPPE->WorkInHood AvoidContact 4. Avoid Personal Contact WorkInHood->AvoidContact Spill Spill WorkInHood->Spill Store 5. Store Properly AvoidContact->Store Exposure Exposure AvoidContact->Exposure Dispose 6. Dispose of Waste Store->Dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.